Cyanoformamide
Description
Structure
3D Structure
Properties
IUPAC Name |
carbamoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O/c3-1-2(4)5/h(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVJBLJCSLVMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195910 | |
| Record name | Cyanoformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4370-12-1 | |
| Record name | Carbonocyanidic amide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanoformamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonocyanidic amide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231583 | |
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| Record name | Cyanoformamide | |
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| Record name | Cyanoformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYANOFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C65VZ4FBV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the One-Pot Synthesis of Cyanoformamides from Primary Amines and Carbon Dioxide
Abstract
Cyanoformamides are valuable and versatile synthons in modern organic chemistry, serving as precursors to a wide array of nitrogen-containing heterocycles and functionalized amides. Their unique electronic structure, featuring an electrophilic carbonyl adjacent to a nitrile, enables diverse reactivity. This guide details a highly efficient, one-pot synthesis of N-substituted cyanoformamides directly from primary amines and carbon dioxide, an abundant, renewable C1 feedstock. The methodology operates under mild, low-temperature conditions and offers excellent yields and functional group tolerance, representing a significant advancement over traditional multi-step or hazardous synthetic routes. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss key process parameters, and present the scope of this powerful transformation.
Introduction: The Strategic Value of Cyanoformamides
The cyanoformamide moiety, R-NH-C(=O)CN, is a powerful building block in synthetic chemistry. Its utility stems from the dual reactivity of the acyl-cyanide fragment, which can act as a dication equivalent, enabling the installation of two different nucleophiles. This reactivity has been leveraged in the construction of complex molecules, including stereochemically defined lactams and β-cyano substituted acrylamides.[1]
Traditional syntheses of cyanoformamides often rely on hazardous reagents, such as the direct handling of toxic cyanide salts, or require the pre-formation of activated carbamoyl precursors like carbamoyl chlorides or imidazoles.[1] The ability to synthesize these valuable intermediates directly from simple, readily available starting materials—primary amines and carbon dioxide—constitutes a significant step forward in sustainable and efficient chemical synthesis. The process described herein avoids harsh conditions and toxic reagents, providing a direct, atom-economical route to this important class of molecules.[2]
The Core Reaction: Amine-CO₂ Interaction and Carbamate Formation
The foundational step of the synthesis is the reversible reaction between a primary amine and carbon dioxide. This well-studied interaction is the basis for amine scrubbing technologies for CO₂ capture and proceeds through a defined mechanism.[3]
-
Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. This forms a transient, unstable zwitterionic intermediate.
-
Proton Transfer: In the presence of a second molecule of amine or another base, the zwitterion is rapidly deprotonated to form a carbamic acid.
-
Acid-Base Equilibrium: The carbamic acid, being acidic, exists in equilibrium with its conjugate base, the carbamate anion, particularly in the presence of a dedicated base.
This initial capture of CO₂ to form the carbamate salt is crucial, as it sets the stage for the subsequent dehydration and cyanation steps.
Figure 1: Initial reaction pathway of a primary amine with CO₂ to form a carbamate salt.
A Unified One-Pot Strategy: From CO₂ to this compound
The innovation of this method lies in the in-situ trapping and conversion of the carbamate intermediate into the desired this compound. This is achieved in a one-pot process by introducing a strong, non-nucleophilic base and a combined dehydrating/cyanating agent. The reaction, as reported by García-Egido et al., utilizes N,N,N',N'-tetramethyl-N''-phenylguanidine (PhTMG) as the base and a cyanophosphonate as the key reagent to drive the transformation.[2]
The key components are:
-
Primary Amine (Substrate): The nitrogen source for the final product.
-
Carbon Dioxide (C1 Source): Provides the carbonyl carbon.
-
Guanidine Base (Promoter): A strong (pKa of conjugate acid ~13),[4] non-nucleophilic base that facilitates carbamate formation without competing as a nucleophile.
-
Cyanophosphonate (Activator/Cyanide Source): This reagent serves a dual purpose: it activates the carbamic acid by converting the hydroxyl group into a good leaving group and serves as the cyanide (CN⁻) source. Diethyl cyanophosphonate (DEPC) is a common and effective example of such a reagent.
Mechanistic Deep Dive: Activation and Cyanation
Following the initial formation of the carbamate salt, the cyanophosphonate reagent orchestrates the key transformation. The proposed mechanism involves two main stages:
-
Activation of Carbamic Acid: The carbamate anion attacks the electrophilic phosphorus atom of the diethyl cyanophosphonate. This displaces the cyanide ion and forms a transient carbamoyl phosphate intermediate. This intermediate is highly activated, containing an excellent phosphate leaving group.
-
Nucleophilic Substitution (Cyanation): The liberated cyanide ion (CN⁻) then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon of the carbamoyl phosphate intermediate. This step proceeds via a nucleophilic acyl substitution mechanism, forming the final this compound product and diethyl phosphate as a byproduct.
The entire sequence is driven by the formation of the stable phosphate byproduct and occurs rapidly at low temperatures.
Figure 2: Proposed mechanism for the conversion of the carbamate intermediate to this compound.
Detailed Experimental Protocol
Disclaimer: The following protocol is a representative procedure constructed based on the abstract of the primary literature[2] and established practices for reactions of this type. The specific cyanophosphonate is presumed to be Diethyl Cyanophosphonate (DEPC). Researchers should consult the full primary text and perform appropriate safety assessments before implementation.
Materials & Equipment:
-
Primary amine (1.0 mmol, 1.0 equiv)
-
N,N,N',N'-tetramethyl-N''-phenylguanidine (PhTMG) (1.2 mmol, 1.2 equiv)
-
Diethyl cyanophosphonate (DEPC) (1.2 mmol, 1.2 equiv) [Caution: Highly toxic, handle with extreme care in a fume hood]
-
Anhydrous Dichloromethane (CH₂Cl₂) (~0.2 M)
-
Carbon Dioxide (balloon or gas cylinder)
-
Two-neck round-bottom flask, magnetic stirrer, stir bar, septum, CO₂ balloon, and syringe
-
Cooling bath (e.g., acetone/dry ice) capable of maintaining -10 °C
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried two-neck round-bottom flask under a nitrogen or argon atmosphere, add the primary amine (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cooling: Cool the resulting solution to -10 °C using a cooling bath.
-
CO₂ Atmosphere: Purge the flask with carbon dioxide and maintain a CO₂ atmosphere using a balloon. Stir the solution under these conditions for 10-15 minutes to allow for the formation of the carbamate.
-
Base Addition: Add PhTMG (1.2 mmol) dropwise to the cooled solution. Continue stirring for an additional 10 minutes at -10 °C.
-
Cyanophosphonate Addition: Slowly add diethyl cyanophosphonate (1.2 mmol) to the reaction mixture via syringe. Extreme caution is advised during this step due to the high toxicity of DEPC.
-
Reaction Monitoring: Allow the reaction to stir at -10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within a short time (e.g., 1-2 hours).[2]
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.
Substrate Scope and Process Optimization
The true utility of a synthetic method is defined by its robustness and applicability to a range of substrates. This one-pot cyanation is notable for its broad scope and high efficiency.[2]
Table 1: Representative Substrate Scope for this compound Synthesis
| Entry | Primary Amine Substrate Type | Representative Structure | Reported Yield |
|---|---|---|---|
| 1 | Simple Aliphatic | Cyclohexylamine | Excellent |
| 2 | Benzylic | Benzylamine | Excellent |
| 3 | Substituted Benzylic | 4-Methoxybenzylamine | Very High |
| 4 | α-Amino Ester (Chiral) | (L)-Alanine methyl ester | Excellent |
| 5 | Heterocyclic | Furfurylamine | Very High |
(Yields are described qualitatively as "very high to excellent" based on the published abstract. The reaction is also reported to proceed without epimerization for chiral substrates like α-amino esters.)[2]
Key Optimization Insights:
-
Temperature Control: Maintaining a low temperature (-10 °C) is critical. Higher temperatures may lead to the decomposition of the carbamic acid intermediate or side reactions.
-
Choice of Base: The use of a strong, non-nucleophilic guanidine base is essential. Weaker bases may not efficiently form the carbamate salt, while nucleophilic bases (e.g., other amines) could compete in reacting with the activated intermediate, leading to urea byproducts.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane are ideal to prevent unwanted side reactions with water.
-
Atmosphere: A consistent, positive pressure of CO₂ is necessary to drive the initial carbamate formation equilibrium.
Conclusion and Future Outlook
The direct synthesis of cyanoformamides from primary amines and carbon dioxide represents a significant achievement in sustainable organic chemistry. By leveraging the transient carbamate intermediate and trapping it with a cyanophosphonate, this one-pot method provides rapid, high-yielding access to valuable synthetic building blocks under mild conditions. The process is operationally simple, tolerates a variety of functional groups, and preserves stereochemical integrity, making it highly attractive for applications in pharmaceutical and materials science.
Future research may focus on expanding the substrate scope further, developing catalytic versions of the reaction to reduce reagent loading, and exploring alternative, less hazardous cyanating agents to enhance the method's green credentials.
References
-
García-Egido, E., Paz, J., Iglesias, B., & Muñoz, L. (2009). Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine. Organic & Biomolecular Chemistry, 7(19), 3991-3999. [Link]
-
Miele, M., Castoldi, L., Roller-Prado, A., Pisano, L., & Pace, V. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. European Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (2024). 1,1,3,3-Tetramethylguanidine. Available at: [Link]
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Königl, A., et al. (2011). Mechanisms and Kinetics for Sorption of CO2 on Bicontinuous Mesoporous Silica Modified with n-Propylamine. Langmuir, 27(20), 12626–12636. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76257, Diethyl cyanophosphonate. Available at: [Link]
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Zhang, J., et al. (2018). Catalytic Synthesis of Formamides with Carbon Dioxide and Amines. Acta Physico-Chimica Sinica. Available at: [Link]
-
Tan, Y., et al. (2015). Nitrosamine Formation Mechanism in Amine-Based CO2 Capture: Experimental Validation. Environmental Science & Technology, 49(5), 3054-3062. Available at: [Link]
-
ResearchGate. (n.d.). pKa values calculated for the carbamic acid derivatives of the capture amines investigated. Available at: [Link]
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Li, X., et al. (2023). Dual Salt Cation-Swing Process for Electrochemical CO2 Separation. ACS Central Science, 9(9), 1886-1896. Available at: [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 277, Carbamic acid. Available at: [Link]
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- 4. Sulfated phenolic compounds from Limonium caspium: Isolation, structural elucidation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
"chemical and physical properties of cyanoformamide"
An In-depth Technical Guide to the Chemical and Physical Properties of Cyanoformamide
Introduction
This compound, systematically known as carbamoyl cyanide, is a fascinating and reactive organic compound with the chemical formula C₂H₂N₂O.[1] As the cyano derivative of formamide, it occupies a unique chemical space, bridging the reactivity of both nitriles and amides.[2] While not as commonplace as other synthetic reagents, this compound and its derivatives have emerged as valuable intermediates in organic synthesis and are found in the structures of unique natural products.[3] For instance, the marine natural product ceratinamine, which exhibits cytotoxic and antifouling properties, features a this compound moiety.[3]
This guide provides a comprehensive overview of the core chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development. It delves into its structure, synthesis, reactivity, and stability, offering field-proven insights and detailed experimental protocols. The content is structured to provide not just data, but a causal understanding of the compound's behavior, grounded in authoritative references.
Molecular Structure and Identification
This compound is a small molecule characterized by a carbamoyl group attached to a cyanide functional group. It is important to distinguish between its two structural isomers, which have distinct connectivity and chemical properties.
-
This compound (Carbamoyl Cyanide): The primary and more stable isomer, where the cyano group is bonded to the carbonyl carbon. Its IUPAC name is carbamoyl cyanide.[1]
-
N-Cyanoformamide: The less common isomer, where the cyano group is bonded to the amide nitrogen. Its IUPAC name is N-cyanoformamide.[4]
This guide will focus primarily on the carbamoyl cyanide isomer.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. Pure this compound is a white, odorless crystalline solid.[5] It is sensitive to heat and moisture, which can cause it to decompose and develop a brown color and the odor of hydrogen cyanide.[5]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Appearance | White crystalline solid | [5] |
| Melting Point | 58-60 °C | [5] |
| Stability | Decomposes with prolonged exposure to heat or moisture | [5] |
Table 2: Chemical Identifiers for this compound (Carbamoyl Cyanide)
| Identifier | Value | Source |
| IUPAC Name | carbamoyl cyanide | [1] |
| CAS Number | 4370-12-1 | [1] |
| Molecular Formula | C₂H₂N₂O | [1] |
| Molar Mass | 70.05 g/mol | [1] |
| SMILES | C(#N)C(=O)N | [1] |
| InChI | InChI=1S/C2H2N2O/c3-1-2(4)5/h(H2,4,5) | [1] |
| InChIKey | YDVJBLJCSLVMSY-UHFFFAOYSA-N | [1] |
Synthesis of Cyanoformamides
Several methods exist for the synthesis of cyanoformamides, often starting from primary amines.[3] A particularly effective and mild method involves the reaction of primary amines with carbon dioxide, facilitated by a cyanophosphonate and a non-nucleophilic base.[3] This approach avoids harsh reagents and proceeds rapidly with high yields.[3]
The causality behind this experimental choice lies in its efficiency and safety. Traditional methods sometimes rely on hazardous reagents like carbonyl cyanide or triphosgene.[3] The described method capitalizes on the ubiquitous and non-toxic C1 source, carbon dioxide, to form a carbamate intermediate in situ. This intermediate is then activated by a cyanating agent, diethyl cyanophosphonate (DEPC), to yield the final product. The use of a strong, non-nucleophilic base like 1,1,3,3-tetramethyl-2-phenylguanidine (PhTMG) is critical to deprotonate the amine and facilitate the reaction with CO₂ without competing in side reactions.
General Experimental Protocol for this compound Synthesis
The following protocol is adapted from the work of García-Egido et al. and serves as a self-validating system due to its high efficiency and clean reaction profile, often proceeding to completion within an hour without significant by-product formation.[3]
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"molecular structure and analysis of cyanoformamide"
An In-depth Technical Guide to the Molecular Structure and Analysis of Cyanoformamide
Introduction
This compound (C₂H₂N₂O), with the IUPAC name carbamoyl cyanide, is a fascinating small organic molecule that holds significance in various chemical contexts, from fundamental structural chemistry to its potential role as a synthon in organic synthesis.[1] As the cyano derivative of formamide, a molecule implicated in prebiotic synthesis, this compound presents an interesting case study in the interplay of reactive functional groups: a nucleophilic amide and an electrophilic nitrile, both attached to a carbonyl carbon. This guide provides a comprehensive technical overview of the molecular structure of this compound and the analytical methodologies employed for its characterization, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure of this compound
The definitive understanding of a molecule's properties and reactivity begins with a precise knowledge of its three-dimensional structure. For this compound, this has been elucidated through a combination of X-ray crystallography and computational chemistry.
Experimental Crystal Structure
The solid-state structure of this compound was determined by X-ray diffraction, providing precise measurements of its geometry.[2][3] A key finding from these studies is that the this compound molecule is completely planar.[3] This planarity is a consequence of the molecule lying on a mirror plane within its crystal lattice.[3]
The crystal structure reveals a network of intermolecular interactions that dictate the packing of the molecules. Notably, there are two intermolecular hydrogen bonds that link neighboring molecules. These hydrogen bonds form between the amide protons and the oxygen of the carbonyl group, as well as the nitrogen of the nitrile group of adjacent molecules.[3] This network of hydrogen bonds contributes to the stability of the crystalline solid.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂H₂N₂O | [3] |
| Molecular Weight | 70.051 g/mol | [3] |
| Crystal System | Orthorhombic | [4] |
| Space Group | Pnma | [3] |
| a | 8.519(6) Å | [3] |
| b | 5.427(4) Å | [3] |
| c | 7.235(5) Å | [3] |
| Z (molecules/unit cell) | 4 | [3] |
| Calculated Density | 1.391 g/cm³ | [3] |
Note: Specific bond lengths and angles from the original crystallographic study were not available in the immediate search results but can be obtained by referencing the primary literature (Druck et al., 1984).
Computational Structural Analysis
In concert with experimental data, computational chemistry offers profound insights into the electronic structure and geometry of molecules like this compound.[5][6] Methods such as Density Functional Theory (DFT) can be employed to calculate the equilibrium geometry of the molecule in the gas phase, providing a theoretical model that complements the solid-state data from X-ray crystallography.[7]
Computational models can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For instance, in the related molecule formamide, the C-N bond length has been experimentally determined to be between 1.343 and 1.376 Å, a value that is well-reproduced by high-level computational methods.[8] Similar calculations for this compound would elucidate the electronic effects of the cyano group on the amide bond and the overall molecular geometry.
Figure 1: Estimated molecular structure of this compound with approximate bond lengths and angles.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and quantification of chemical compounds.[4] For this compound, vibrational and nuclear magnetic resonance spectroscopy are particularly informative.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall symmetry.[9] For this compound, several characteristic vibrational modes are expected:
-
N-H Stretching: The amide N-H bonds will exhibit stretching vibrations, typically in the range of 3200-3500 cm⁻¹. These bands are often broad in the IR spectrum due to hydrogen bonding.
-
C≡N Stretching: The nitrile group has a very characteristic and strong stretching vibration. For cyanamides, this transition is found in a relatively uncongested region of the IR spectrum, between 2220–2243 cm⁻¹.[10] In Raman spectra, the C≡N stretch is also typically a strong and sharp band.[11]
-
C=O Stretching: The carbonyl group of the amide will show a strong absorption in the IR spectrum, usually in the region of 1650-1700 cm⁻¹. The exact position is sensitive to the electronic environment and hydrogen bonding.
-
N-H Bending: The amide N-H bending (scissoring) mode typically appears around 1600 cm⁻¹.
-
C-N Stretching: The amide C-N stretching vibration is expected in the range of 1400-1000 cm⁻¹.
The combined analysis of IR and Raman spectra is powerful due to their different selection rules. Vibrational modes that result in a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active.[12] For a planar molecule like this compound, this can help in the definitive assignment of all fundamental vibrational modes.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Amide (N-H) | Stretching | 3200-3500 | Strong, Broad | Medium |
| Nitrile (C≡N) | Stretching | 2220-2243 | Strong, Sharp | Strong, Sharp |
| Carbonyl (C=O) | Stretching | 1650-1700 | Strong, Sharp | Medium |
| Amide (N-H) | Bending | ~1600 | Medium | Weak |
| Amide (C-N) | Stretching | 1000-1400 | Medium | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. The two amide protons (-NH₂) would likely appear as a single, broad peak due to quadrupole broadening from the ¹⁴N nucleus and possible exchange with trace amounts of water. The chemical shift would be in the typical range for amide protons, around 6-9 ppm.
-
¹³C NMR: The ¹³C NMR spectrum, especially with proton decoupling, will show two distinct signals for the two carbon atoms in this compound.[13]
-
The carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically in the range of 160-180 ppm, due to the deshielding effect of the attached oxygen and nitrogen atoms.[14]
-
The nitrile carbon will appear in the characteristic range for nitriles, approximately 110-125 ppm.[15]
-
The clear separation of signals in the ¹³C NMR spectrum makes it an excellent tool for confirming the presence of both the amide and nitrile functionalities.[13]
Analytical Methodologies
For the quantitative analysis and purification of this compound, chromatographic techniques are most suitable. The choice of method depends on the sample matrix and the required sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of small organic molecules. For polar compounds like this compound, reversed-phase or normal-phase chromatography can be employed.
-
Reversed-Phase HPLC: A C18 column with a mobile phase of water and a polar organic solvent like acetonitrile or methanol would be a logical starting point. Detection can be achieved using a UV detector, as the carbonyl group will have a UV absorbance.
-
Normal-Phase HPLC: For separating this compound from less polar impurities, a normal-phase column (e.g., silica or cyano-bonded) with a non-polar mobile phase could be effective.[16]
Experimental Protocol: Generic HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at a wavelength where the analyte has significant absorbance (e.g., 210 nm).
-
Quantification: A calibration curve is constructed by injecting known concentrations of a this compound standard.
Figure 2: A generalized workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[17] Direct analysis of this compound by GC-MS may be possible, but its polarity and potential for thermal degradation should be considered. Derivatization to a more volatile and stable compound can sometimes improve GC performance.[18]
Rationale for GC-MS: The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent molecule and its fragmentation pattern. This is particularly useful for confirming the identity of the compound in complex mixtures.[19]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-selectivity analysis, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[20][21] This technique couples the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition, one can achieve very low limits of detection and eliminate interferences from the sample matrix.[20]
Conclusion
This compound is a molecule with a well-defined planar structure, stabilized in the solid state by a network of hydrogen bonds. Its characterization relies on a suite of modern analytical techniques. X-ray crystallography provides the definitive solid-state geometry, while computational methods offer complementary insights into its gas-phase structure and electronic properties. Vibrational (IR and Raman) and NMR spectroscopy serve as powerful tools for structural confirmation, each providing a unique set of fingerprints for the key functional groups. For quantitative analysis, chromatographic methods, particularly HPLC and LC-MS/MS, offer the versatility, sensitivity, and selectivity required for a wide range of applications, from reaction monitoring to trace analysis in complex matrices. A thorough understanding of these structural and analytical principles is crucial for any researcher working with this intriguing and reactive molecule.
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Cyanoformamide: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
Cyanoformamide (carbamoyl cyanide), a molecule possessing the unique juxtaposition of a nitrile and an amide, has traversed a fascinating journey from a 19th-century laboratory curiosity to a valuable synthetic intermediate in modern organic chemistry. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its evolving synthetic methodologies, and its contemporary applications, particularly in the synthesis of heterocyclic compounds and natural products. This document is intended for researchers, scientists, and professionals in drug development who seek a deep, technical understanding of this versatile reagent.
Introduction: The Duality of a Simple Molecule
At first glance, this compound (C₂H₂N₂O) is a simple organic molecule. However, its structure, featuring an electrophilic carbonyl carbon and a nucleophilic nitrogen, alongside the reactive nitrile group, bestows upon it a rich and diverse chemical reactivity. This duality has been the driving force behind its enduring interest in the chemical community.
This guide will delve into the historical narrative of this compound, from its probable initial synthesis in the late 19th or early 20th century to the development of practical synthetic routes in the mid-20th century. We will then explore the modern synthetic strategies that have made this compound and its derivatives more accessible for research and development. Finally, we will examine its applications as a building block in the synthesis of complex molecules, including natural products and potential pharmaceutical scaffolds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂H₂N₂O | PubChem[1] |
| Molecular Weight | 70.05 g/mol | PubChem[1] |
| IUPAC Name | carbamoyl cyanide | PubChem[1] |
| CAS Number | 4370-12-1 | PubChem[1] |
| Appearance | Crystalline solid | Google Patents[2] |
| Solubility | Soluble in water and alcohol | Google Patents[2] |
Historical Context and Discovery
The precise origins of this compound are somewhat obscured by the passage of time. A 1957 patent by the American Cyanamid Company refers to it as a "known compound" that had remained a "laboratory curiosity because its synthesis was commercially impractical".[2] This patent references "Baketow: Beilsteins Handbuch (4th edition), vol. 2, p. 549 (1920)", suggesting its discovery and initial characterization likely occurred in the late 19th or early 20th century.[2] This era was a fertile period for the exploration of cyanogen and nitrile chemistry, following the first synthesis of hydrogen cyanide in 1782.[3]
The early method for preparing this compound, as described in the 1957 patent, involved the reaction of cyanogen with glacial acetic acid in the presence of a minute amount of water.[2] This reaction was conducted in a sealed tube and required several months to proceed to completion, highlighting the challenges that relegated it to a chemical curiosity.[2]
The mid-20th century marked a turning point for this compound. The aforementioned patent detailed a significantly improved process, which will be discussed in the following section. This "rediscovery" was likely spurred by the identification of its potential applications, including as a nematocide and rodenticide.[2]
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from impractically long reactions to rapid and efficient modern methods. This progression reflects the broader advancements in synthetic organic chemistry.
The "Rediscovery": An Improved Synthesis from Cyanogen
The 1957 patent by American Cyanamid provided a more practical approach to this compound synthesis. The key innovation was the discovery that the reaction between cyanogen and a carboxylic acid could be significantly accelerated by the presence of at least one equivalent of water and conducting the reaction under autogenous pressure at elevated temperatures (50-90°C).[2] This method reduced the reaction time from months to less than three days.[2]
Experimental Protocol: Improved Synthesis from Cyanogen (as described in US Patent 2,804,470)
-
A mixture of cyanogen, at least one equivalent of water, and an aliphatic carboxylic acid (e.g., acetic acid or formic acid) is introduced into an autoclave.[2]
-
An inert polar solvent such as acetonitrile or tetrahydrofuran can be used as a solvent medium.[2]
-
The mixture is heated to a temperature between 50°C and 90°C.[2]
-
The reaction is allowed to proceed for a period ranging from several hours to a few days.[2]
-
After the reaction is complete, the mixture is distilled under reduced pressure to remove the solvent and unreacted starting materials.[2]
-
The resulting solid residue is then extracted with a suitable solvent, such as ether, to isolate the this compound.[2]
-
Further purification can be achieved by recrystallization from the extraction solvent.[2]
Causality Behind Experimental Choices: The critical insight was that a substantial amount of water, contrary to prior belief, did not lead to the formation of oxamide as the principal product.[2] The carboxylic acid acts as a catalyst, and the elevated temperature and pressure increase the reaction rate. The use of an inert polar solvent helps to dissolve the cyanogen gas.
Modern Synthetic Approaches
In recent decades, a variety of more efficient and versatile methods for the synthesis of cyanoformamides have been developed, avoiding the use of the highly toxic and gaseous cyanogen.
A contemporary and straightforward method involves the reaction of widely available isocyanates with a cyanide "reservoir" such as PhMe₂SiCN.[4] This reaction is catalyzed by a Lewis base, like potassium tert-amylate (KOtAm), and proceeds rapidly to afford cyanoformamides in high yields.[4]
Experimental Protocol: Synthesis from Isocyanates
-
To a solution of the isocyanate in an anhydrous solvent (e.g., tetrahydrofuran), add a catalytic amount of a Lewis base (e.g., KOtAm).[4]
-
Add the cyanide source (e.g., PhMe₂SiCN) to the reaction mixture.[4]
-
The reaction is typically rapid and can be monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Causality Behind Experimental Choices: The Lewis base activates the silicon-cyanide bond, facilitating the release of the cyanide anion. The highly electrophilic isocyanate readily reacts with the cyanide nucleophile. This method is highly efficient due to the high reactivity of the starting materials under the reaction conditions.
Figure 1: General workflow for the synthesis of cyanoformamides from isocyanates.
Another innovative approach utilizes primary amines and carbon dioxide as readily available starting materials.[5] The reaction is mediated by a cyanophosphonate and a guanidine base, providing cyanoformamides in excellent yields under mild conditions.[5]
Experimental Protocol: Synthesis from Primary Amines and CO₂
-
A solution of a primary amine and a guanidine base (e.g., tetramethylphenylguanidine) in an anhydrous solvent is cooled to -10 °C under a carbon dioxide atmosphere.[5]
-
A cyanophosphonate is then added to the reaction mixture.[5]
-
The reaction is typically fast and efficient.
-
Workup and purification by column chromatography yield the desired this compound.[5]
Causality Behind Experimental Choices: The amine reacts with carbon dioxide to form a carbamic acid intermediate, which is then activated by the cyanophosphonate. The guanidine base facilitates these transformations. This method is notable for its use of inexpensive and non-toxic starting materials.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from its unique electronic properties. It can act as a carbamoylating agent and its nitrile group can participate in various cycloaddition and nucleophilic addition reactions.
Synthesis of Heterocyclic Compounds
Cyanoformamides are valuable precursors for the synthesis of various heterocyclic systems. For example, they react with hydroxylamine to form carbamoyl amidoximes, which are themselves interesting precursors for other heterocyclic structures.[6][7]
Figure 2: Reaction of this compound with hydroxylamine to form precursors for heterocyclic synthesis.
Natural Product Synthesis
The this compound moiety is found in a few marine natural products, most notably ceratinamine and 7-hydroxyceratinamine, isolated from marine sponges.[5] These compounds exhibit cytotoxic and antifouling activities.[5] The development of efficient synthetic routes to cyanoformamides has been instrumental in the total synthesis of these natural products.[5] A proposed biosynthetic pathway suggests the involvement of cyanoformate as a biological cyanating agent.[8]
Potential in Drug Discovery
While there are no marketed drugs that contain the this compound functional group to date, its utility as a synthetic intermediate suggests significant potential in drug discovery. The ability to readily synthesize a variety of substituted cyanoformamides allows for the creation of diverse molecular scaffolds for screening and lead optimization. Its role as a precursor to various heterocycles, which are prevalent in many pharmaceuticals, further underscores its importance.
Conclusion and Future Outlook
This compound has evolved from a historical curiosity, hampered by impractical synthesis, to a versatile and accessible building block in modern organic chemistry. The development of efficient synthetic methodologies has been key to unlocking its potential. Its unique reactivity profile makes it a valuable tool for the construction of complex molecules, including heterocycles and natural products. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the importance of versatile synthons like this compound is likely to increase. Future research may focus on expanding the scope of its applications, developing even more sustainable synthetic routes, and exploring its potential in the design of new functional molecules.
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The Cyanoformamide Core: A Technical Guide to its Synthesis, Reactivity, and Application
Foreword: Unveiling the Duality of a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and drug discovery, the cyanoformamide core (R₂N-CO-CN) presents itself as a fascinating and highly versatile scaffold. Its unique electronic architecture, characterized by the juxtaposition of an electron-withdrawing nitrile group and an amide functionality, bestows upon it a rich and often dichotomous reactivity profile. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the fundamental principles governing the behavior of the this compound core. We will delve into its synthesis, explore its multifaceted reactivity through the lens of mechanistic insights and field-proven protocols, and highlight its emerging significance in medicinal chemistry. Our approach is to not merely list reactions, but to provide a causal understanding of the experimental choices, thereby empowering the reader to harness the full synthetic potential of this remarkable functional group.
The this compound Scaffold: Structural and Electronic Attributes
The reactivity of the this compound core is a direct consequence of its electronic makeup. The strong electron-withdrawing nature of the nitrile group significantly influences the adjacent carbonyl group, rendering the carbonyl carbon highly electrophilic. This activation is a key theme that will recur throughout our discussion of its reactivity.
Simultaneously, the nitrogen atom of the amide can exhibit nucleophilic character, particularly after deprotonation. This dual nature allows the this compound unit to act as either an electrophile or a nucleophile, depending on the reaction conditions and the nature of the reacting partner. This inherent ambiphilicity is the cornerstone of its synthetic utility.
Below is a diagram illustrating the key electronic features of the this compound core.
Caption: Electronic characteristics of the this compound core.
Strategic Synthesis of the this compound Core
The preparation of cyanoformamides has evolved to include several efficient and chemoselective methods, moving away from hazardous reagents where possible.
From Isocyanates: A Rapid and Versatile Approach
A highly effective method for the synthesis of cyanoformamides involves the reaction of isocyanates with a cyanide source.[1] This approach leverages the high electrophilicity of the isocyanate carbon. The choice of the cyanide-releasing agent is critical for the success of this transformation. Modern protocols utilize cyanide "reservoirs" that release the cyanide anion in a controlled manner.
A plausible mechanism involves the rapid formation of a silicon-ate complex when using a silyl cyanide, which then collapses to release the cyanide anion for a nucleophilic attack on the isocyanate.[2]
Caption: Synthesis of cyanoformamides from isocyanates.
Experimental Protocol: Synthesis of N-Phenylthis compound [3]
-
To a stirred solution of phenyl isocyanate (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add dimethylphenylsilyl cyanide (1.5 equiv).
-
Slowly add a solution of potassium tert-amylate (0.2 equiv) in cyclohexane.
-
Stir the reaction mixture for 1 minute at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenylthis compound.
Decyanation/Oxidation of Aminomalononitriles
Another innovative approach involves the CsF-promoted decyanation/oxidation cascade of N,N-disubstituted aminomalononitriles.[4] This method offers a mild and efficient route to a variety of cyanoformamides.[5]
The Reactivity Profile: A Tale of Two Electrophiles
The this compound core possesses two primary electrophilic sites: the carbonyl carbon and the nitrile carbon. The preferred site of nucleophilic attack is dictated by the nature of the nucleophile and the reaction conditions.
Nucleophilic Attack at the Carbonyl Carbon
The carbonyl carbon, being highly activated by the adjacent nitrile group, is a prime target for nucleophiles. This reactivity is central to the use of cyanoformamides as "dication equivalents," enabling the sequential addition of two different nucleophiles.[6]
Experimental Protocol: Synthesis of a β-Ketoamide using N-Methoxy-N-methylthis compound [7]
-
To a solution of the ketone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv).
-
Stir the mixture for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add a solution of N-methoxy-N-methylthis compound (1.2 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the β-keto Weinreb amide.
Nucleophilic Addition to the Nitrile Group
The nitrile group can also undergo nucleophilic attack, particularly with softer nucleophiles or under conditions that favor this pathway. A notable example is the reaction with hydroxylamine to form carbamoyl amidoximes, which are valuable precursors for heterocyclic synthesis.[5]
Experimental Protocol: Synthesis of a Carbamoyl Amidoxime [5]
-
To a solution of the this compound (1.0 equiv) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 equiv) and a base such as sodium acetate (1.1 equiv) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to provide the crude carbamoyl amidoxime, which can be further purified by recrystallization or chromatography.
Cycloaddition Reactions
The electron-deficient nature of the nitrile and carbonyl groups makes the this compound core a competent partner in cycloaddition reactions.
The C=O or C≡N bond of a this compound can act as a dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes.[8] This provides a direct route to six-membered heterocyclic structures. The reaction is facilitated by the electron-withdrawing nature of the this compound core, which lowers the energy of the LUMO of the dienophile.[9]
Caption: Diels-Alder reaction involving a this compound.
Cyanoformamides can also participate as dipolarophiles in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones.[10][11] This powerful reaction class enables the construction of five-membered heterocycles in a highly convergent manner.[12]
Electrophilic Activation
The amide nitrogen of the this compound can be rendered more nucleophilic by deprotonation. More interestingly, the entire amide functionality can be activated by treatment with strong electrophiles like triflic anhydride, forming highly reactive intermediates that can undergo a variety of transformations.[13][14]
Characterization of the this compound Core
The structural elucidation of cyanoformamides relies on a combination of standard spectroscopic techniques.
| Technique | Key Spectroscopic Features |
| ¹H NMR | The chemical shift of the N-H proton (for primary and secondary amides) typically appears as a broad singlet in the range of 7-9 ppm. The signals for the substituents on the nitrogen will be informative. |
| ¹³C NMR | The carbonyl carbon resonance is typically observed in the range of 160-170 ppm. The nitrile carbon appears around 115-120 ppm.[15] |
| IR Spectroscopy | A strong absorption band for the C=O stretch is observed around 1680-1720 cm⁻¹. The C≡N stretch appears as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region.[16] The N-H stretch (for primary and secondary amides) is seen as a broad band around 3200-3400 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak is typically observed, and fragmentation patterns can provide structural information. |
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and electronic properties of the this compound core have made it an attractive scaffold in medicinal chemistry. The N-CN moiety is present in a number of bioactive molecules, including inhibitors of cathepsins.[17] The ability of the this compound to act as a bioisostere for other functional groups, coupled with its diverse reactivity, allows for the generation of novel chemical entities with potential therapeutic applications.[18] For instance, the synthesis of trifluoromethylated compounds, a common strategy in drug design, can incorporate the this compound motif.[19]
Conclusion and Future Outlook
The this compound core represents a powerful and versatile building block in organic synthesis. Its dual reactivity, stemming from the interplay of the amide and nitrile functionalities, opens up a vast chemical space for the construction of complex molecules and heterocycles. As our understanding of its reactivity deepens and more innovative synthetic methodologies are developed, the applications of the this compound core in medicinal chemistry and materials science are poised to expand significantly. The continued exploration of its cycloaddition chemistry and its utility as a "dication equivalent" are particularly promising avenues for future research. This guide has aimed to provide a solid foundation for scientists to not only understand but also creatively apply the rich chemistry of the this compound core in their research endeavors.
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"comprehensive literature review of cyanoformamide research"
An In-Depth Technical Guide to Cyanoformamide: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
This compound (C₂H₂N₂O), a structurally simple yet chemically versatile molecule, stands at the intersection of synthetic chemistry and pharmaceutical science. Possessing a unique juxtaposition of an electrophilic nitrile and a nucleophilic amide within a compact acyl cyanide framework, it serves as a powerful building block for complex molecular architectures and as a key pharmacophore in bioactive natural products. This technical guide provides a comprehensive review of this compound research, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the evolution of its synthesis, from classical methods to modern, safer protocols. The guide will explore its distinct reactivity, detailing the causality behind its utility in constructing heterocyles and other valuable scaffolds. Furthermore, we will examine its role in medicinal chemistry, anchored by its presence in marine natural products like ceratinamine, and discuss its potential as a privileged motif in the design of novel therapeutics. This document is structured to be a self-validating resource, grounding all mechanistic claims and protocols in authoritative literature, complete with detailed experimental workflows and data presented for practical application.
Introduction: The Duality of a Unique Synthon
This compound, also known as carbamoyl cyanide, is the cyano derivative of formamide, an interstellar molecule implicated in prebiotic nucleic acid synthesis.[1] Its significance in modern chemistry, however, lies in the unique electronic properties conferred by the adjacent carbonyl and cyano groups. This arrangement creates a potent "dication equivalent," where the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack, while the molecule as a whole can participate in a diverse array of transformations.[2]
This inherent reactivity makes this compound a valuable synthon for organic synthesis, enabling the construction of stereochemically defined lactams and β-cyano substituted acrylamides.[2] Its utility is not merely synthetic; the this compound moiety is found in nature. The marine sponge Pseudoceratina purpurea produces ceratinamine, a cytotoxic natural product with potent antifouling activity that features this distinct functional group.[3] The discovery of ceratinamine and related compounds has spurred interest in cyanoformamides as potential pharmacophores for drug development, highlighting the need for a deeper understanding of their synthesis, reactivity, and biological implications.
This guide aims to consolidate the current body of knowledge on this compound, providing both a theoretical framework and practical, field-proven insights for its application in research and development.
Physicochemical Properties
A foundational understanding of a molecule's properties is critical for its application. This compound is a crystalline solid at room temperature.[4] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂H₂N₂O | [5] |
| Molecular Weight | 70.05 g/mol | [5][6] |
| IUPAC Name | carbamoyl cyanide | [5] |
| CAS Number | 4370-12-1 | [5] |
| Appearance | Crystalline Solid | [4] |
| Melting Point | 44 °C | [4] |
| Boiling Point | 260 °C (decomposes) | [4] |
| Solubility in Water | 85 g/100 ml (25 °C) | [4] |
Table 1: Key Physicochemical Properties of this compound.
Synthesis of Cyanoformamides: An Evolution Toward Safety and Efficiency
The synthesis of cyanoformamides has evolved significantly, driven by the need to move away from hazardous reagents and improve efficiency and substrate scope. Early methods often involved the manipulation of highly toxic cyanide species, posing significant safety risks.[2] Modern protocols prioritize safety and modularity, employing cyanide precursors or in-situ generation methods.
Classical vs. Modern Synthetic Approaches
Historically, the preparation of cyanoformamides involved direct cyanation or the reaction of cyanogen with water, often under harsh conditions with limited functional group tolerance.[7] More recent developments have introduced milder and more versatile methods.
| Method | Reagents | Key Advantages | Key Limitations | Reference |
| Reaction of Cyanogen | Cyanogen gas, Water | Direct formation | Use of highly toxic cyanogen gas | [7] |
| From Primary Amines & CO₂ | Primary amine, CO₂, DEPC, PhTMG | Mild conditions, high yields, avoids toxic cyanide reagents | Less effective for secondary amines | [3] |
| From Isocyanates | Isocyanate, PhMe₂SiCN, KOtAm (catalytic) | Extremely fast ( <1 min), high yields, uses a cyanide "reservoir" for safety | Requires isocyanate starting material | [2][8] |
| Decyanation/Oxidation Cascade | N,N-disubstituted aminomalononitriles, CsF | Mild, efficient, wide substrate scope | Multi-step precursor synthesis may be needed | [9] |
Table 2: Comparison of Selected Synthetic Routes to Cyanoformamides.
The shift towards methods like those developed by Muñoz and Pace represents a significant advancement.[3][8] The use of carbon dioxide as a C1 source or a cyanide reservoir like PhMe₂SiCN circumvents the direct handling of reagents like HCN or KCN, which is a critical improvement in laboratory safety and scalability.
Detailed Experimental Protocol: Synthesis from Primary Amines and CO₂
This protocol is adapted from the work of García-Egido, Paz, Iglesias, and Muñoz, which provides a robust and relatively safe method for preparing secondary cyanoformamides.[3] The causality behind this method is the in-situ formation of a carbamic acid from the amine and CO₂, which is then activated by a cyanophosphonate (DEPC) to undergo nucleophilic attack by the cyanide anion.
Materials:
-
Primary amine (1.0 eq)
-
Anhydrous acetonitrile (ACN) to make a 0.05 M solution
-
Tetramethylphenylguanidine (PhTMG) (1.15 eq)
-
Dry carbon dioxide (gas)
-
Diethyl cyanophosphonate (DEPC) (1.1 eq)
-
Ethyl acetate (EtOAc)
-
5% HCl (aq), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and PhTMG (1.15 eq) in anhydrous acetonitrile to a concentration of 0.05 M.
-
Cooling and Saturation: Chill the solution in a salt/ice bath to approximately -10 °C. Slowly bubble dry CO₂ gas through the solution until saturation is achieved. The formation of a carbamate intermediate is the reason for this step.
-
Reaction Initiation: Add diethyl cyanophosphonate (DEPC) (1.1 eq) dropwise to the cold solution. Continue bubbling CO₂ through the mixture for an additional 10 minutes. DEPC acts as an activating agent for the carbamate.
-
Reaction: Remove the CO₂ inlet and stir the mixture for 1 hour at 0 °C under a static CO₂ atmosphere. The reaction is generally rapid; extending the reaction time can lead to decomposition of the product.[3]
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with water (3x) and 5% aqueous HCl (3x). The acid wash is crucial for removing the basic PhTMG catalyst. Finally, wash with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography to yield the pure this compound product.
Trustworthiness Note: This protocol is self-validating in that the reaction is typically clean and proceeds to completion within an hour.[3] Failure to obtain the desired product may indicate moisture in the reagents or an unsuitable amine substrate. The decomposition observed with longer reaction times underscores the importance of careful reaction monitoring.[3]
Chemical Reactivity and Synthetic Applications
The synthetic utility of cyanoformamides stems from their unique electronic structure. The strongly electron-withdrawing carbamoyl group enhances the electrophilic character of the nitrile carbon, making it highly susceptible to nucleophilic attack.[7] This dual reactivity profile allows it to serve as a versatile building block.
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The Genesis of a Synthon: A Technical Guide to the Early Synthetic Routes of Cyanoformamide
Introduction: The Significance of a Deceptively Simple Molecule
Cyanoformamide (NC-CO-NH₂), a molecule possessing adjacent electrophilic and nucleophilic centers, represents a versatile building block in synthetic organic chemistry. Its unique structure allows for the construction of various heterocyclic systems and has been identified in natural products.[1] The pursuit of efficient synthetic pathways to this valuable synthon has been a long-standing endeavor in chemical science. This technical guide provides an in-depth exploration of the foundational, early-stage syntheses of this compound, offering insights into the chemical ingenuity and experimental challenges of 19th and 20th-century chemists. For the modern researcher, understanding these historical routes provides not only a rich chemical context but also an appreciation for the evolution of synthetic methodologies.
Route 1: The Partial Hydrolysis of Cyanogen
One of the earliest documented approaches to this compound involved the direct partial hydrolysis of cyanogen gas ((CN)₂). This method, while conceptually straightforward, was beset by significant practical difficulties, rendering it a laboratory curiosity for many years.[2]
The Historical Challenge: A Reaction Measured in Months
The original incarnation of this synthesis involved reacting cyanogen with glacial acetic acid in the presence of trace amounts of water within a sealed tube.[2] The rationale was to provide a controlled source of water for the hydrolysis of one of the nitrile groups of cyanogen to a carboxamide, while the acetic acid likely served as a solvent and a mild acidic catalyst.
However, the reaction was notoriously slow, often requiring several months to reach completion.[2] The primary challenge lay in controlling the extent of hydrolysis. The desired product, this compound, is itself susceptible to further hydrolysis, leading to the formation of oxamide ((CONH₂)₂) as a significant and often predominant byproduct.[2] Meticulous control over the minimal quantity of water was thought to be essential to curb the formation of oxamide, yet this very restriction throttled the reaction rate.[2]
An Improved Method: Harnessing Water to Accelerate the Reaction
In the mid-20th century, a significant improvement to this process was developed, paradoxically, by challenging the long-held belief that water concentration must be minimized. It was discovered that using a substantial excess of water, in conjunction with an aliphatic carboxylic acid, could drastically accelerate the reaction while still yielding this compound in good purity. This counterintuitive finding transformed a commercially impractical method into a viable synthetic procedure.[2]
The key insight was that while excess water does increase the rate of the second hydrolysis step (this compound to oxamide), it more dramatically increases the rate of the initial, desired hydrolysis of cyanogen. By carefully controlling temperature and reaction time, it became possible to favor the formation of this compound and isolate it before significant further degradation occurred.
Experimental Protocol: Improved Synthesis of this compound from Cyanogen [2]
Materials:
-
Cyanogen Gas ((CN)₂)
-
Water
-
Acetic Acid
-
Acetonitrile (Solvent)
-
Pressure-rated reaction vessel (Autoclave)
-
Distillation apparatus
-
Recrystallization solvents (e.g., Ether)
Procedure:
-
A mixture of cyanogen (16.5 parts), water (21.6 parts), acetic acid (36 parts), and acetonitrile (60 parts) is prepared and charged into a pressure vessel.
-
The vessel is sealed, and the contents are heated to approximately 74°C.
-
The reaction is maintained at this temperature for 15 hours under autogenous pressure.
-
After the reaction period, the vessel is cooled, and the excess water, acetic acid, and acetonitrile are removed by vacuum distillation.
-
The resulting crystalline residue is further purified by recrystallization from a suitable solvent, such as ether, to yield pure this compound.
Data Summary: Comparison of Historical and Improved Cyanogen Hydrolysis
| Parameter | Historical Method | Improved Method |
| Water Content | ~0.5% | >1 equivalent (Excess) |
| Reaction Time | Several months | ~15 hours |
| Yield | Not reported as practical | ~54% |
| Key Challenge | Extremely slow reaction rate | Controlling byproduct formation |
Reaction Mechanism: Acid-Catalyzed Hydrolysis of a Nitrile
The synthesis proceeds via a classical acid-catalyzed hydrolysis of one of the nitrile functionalities of cyanogen.
Caption: Dehydration of oxamide to form this compound.
Causality in Experimental Design
The choice of phosphorus pentoxide as the dehydrating agent is rooted in its high affinity for water, which drives the equilibrium of the reaction towards the products. The reaction is typically performed at elevated temperatures to provide the necessary activation energy for the dehydration process. The synthesis can often be conducted in the gas phase under reduced pressure, which facilitates the removal of the this compound product from the reaction mixture as it is formed, thereby minimizing side reactions and degradation.
Conceptual Experimental Workflow: Dehydration of Oxamide
Caption: General workflow for the synthesis of this compound via oxamide dehydration.
Conclusion: Foundational Chemistry and Modern Perspectives
The early synthetic routes to this compound, namely the partial hydrolysis of cyanogen and the dehydration of oxamide, highlight the fundamental principles of organic chemistry that were being harnessed by chemists of the era. These methods, while perhaps less efficient by modern standards, demonstrate a sophisticated understanding of reaction control and chemical transformation. The evolution of the cyanogen hydrolysis method, from a multi-month ordeal to a 15-hour synthesis, is a testament to the power of systematic process optimization.
Today, a variety of more advanced methods exist for the synthesis of cyanoformamides, often offering higher yields, milder reaction conditions, and broader substrate scopes. [1][3]However, the foundational routes detailed in this guide remain instructive, illustrating the core chemical logic that underpins the synthesis of this important molecular scaffold. They serve as a reminder of the ingenuity of early synthetic chemists and provide a valuable baseline against which to measure the progress of the field.
References
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-
Miele, M., Castoldi, L., Prado-Roller, A., Pisano, L., & Pace, V. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. European Journal of Organic Chemistry, 27(39), e202400619. [Link]
-
Lei, L.-S., Xue, C.-G., Xu, X.-T., Jin, D.-P., Wang, S.-H., Bao, W., Liang, H., Zhang, K., & Asiri, A. M. (2019). The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles. Organic & Biomolecular Chemistry, 17(15), 3723–3726. [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of Cyanoformamide
Abstract
Cyanoformamide (H₂NCOCN), a molecule possessing both a reactive nitrile and an amide moiety, holds significant interest for researchers in prebiotic chemistry, drug development, and materials science. Its unique structure suggests a complex thermodynamic landscape, where stability is a critical parameter for its synthesis, storage, and application. This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound. In the absence of extensive experimental data for this specific molecule, this guide synthesizes information from analogous compounds, outlines detailed experimental and computational protocols for its characterization, and discusses its potential decomposition pathways. This document is intended to serve as a foundational resource for scientists and professionals engaged in research involving this compound and related nitrogen-rich organic molecules.
Introduction: The Dichotomy of Reactivity and Stability in this compound
This compound (carbamoyl cyanide) is a fascinating molecule due to its bifunctional nature. The electron-withdrawing nitrile group significantly influences the electronic properties of the adjacent amide functionality, suggesting a delicate balance between stability and reactivity.[1] Understanding the thermodynamic parameters governing its stability—namely the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°)—is paramount for predicting its behavior in chemical reactions, assessing its shelf-life, and ensuring safe handling.
This guide will delve into the theoretical underpinnings of this compound's stability, drawing comparisons with its parent molecules, formamide (HCONH₂) and cyanamide (H₂NCN). Furthermore, it will provide detailed, field-proven methodologies for the experimental and computational determination of its thermodynamic properties and decomposition pathways.
Theoretical Framework for Thermodynamic Stability
The thermodynamic stability of a molecule is fundamentally related to the energy stored within its chemical bonds and its overall molecular structure. A negative Gibbs free energy of formation indicates that a compound is thermodynamically stable relative to its constituent elements in their standard states.
The stability of this compound is influenced by several key factors:
-
Inductive Effects: The strongly electron-withdrawing cyano group (-CN) is expected to destabilize the adjacent carbonyl group of the amide, potentially making the C-C bond susceptible to cleavage.
-
Resonance Structures: Resonance delocalization of the lone pair of electrons on the nitrogen atom of the amide group can contribute to the overall stability of the molecule.
-
Intermolecular Interactions: In the solid state, hydrogen bonding between the amide protons and the nitrogen of the nitrile or the carbonyl oxygen of neighboring molecules can significantly enhance stability.
To provide context, it is useful to compare the known thermodynamic properties of formamide and cyanamide.
| Compound | Molecular Formula | Enthalpy of Formation (ΔHf°) (kJ/mol) | State |
| Formamide | CH₃NO | -250.95 ± 0.29 | Crystalline/Liquid |
| Cyanamide | CH₂N₂ | 58.91 ± 0.54 | Crystalline |
Table 1: Standard Enthalpy of Formation for Formamide and Cyanamide.[2][3]
The highly negative enthalpy of formation for formamide indicates significant thermodynamic stability. In contrast, the positive value for cyanamide suggests it is considerably less stable than its constituent elements. It is plausible that the thermodynamic stability of this compound lies somewhere between these two values.
Experimental Determination of Thermodynamic Stability
Precise experimental determination of the thermodynamic properties of this compound is essential for validating computational models and for practical applications. The following section details the primary experimental workflows.
Synthesis of this compound
A reliable synthesis is the prerequisite for any experimental investigation. This compound can be synthesized via several routes, including the reaction of oxamide with phosphorus pentoxide. A general laboratory-scale synthesis is outlined below.
Protocol 1: Synthesis of this compound
-
Reactants: Combine oxamide and anhydrous phosphorus pentoxide in a reaction vessel.
-
Heating: Heat the mixture to approximately 225°C under reduced pressure (e.g., 5 mtorr).
-
Collection: The gaseous this compound product can be collected in a cold trap or passed through an absorption cell for immediate analysis.
-
Purification: Further purification can be achieved by sublimation or recrystallization from a suitable solvent.
Bomb Calorimetry for Enthalpy of Combustion and Formation
Bomb calorimetry is the gold standard for determining the enthalpy of combustion (ΔHc°) of solid organic compounds. From this value, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.
Protocol 2: Determination of Enthalpy of Combustion using Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of high-purity crystalline this compound (approx. 1 g) is placed in the sample holder of a bomb calorimeter.
-
Fuse Wire: A fuse wire of known combustion energy is attached to the sample.
-
Bomb Assembly: The bomb is sealed and pressurized with excess pure oxygen (typically 25-30 atm).
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter. The initial temperature is recorded.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature change of the water is carefully monitored until it reaches a maximum.
-
Corrections: Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen.
-
Calculation: The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of formation is then derived using the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Logical Workflow for Enthalpy of Formation Determination
Caption: Workflow for experimental determination of enthalpy of formation.
Differential Scanning Calorimetry (DSC) for Thermal Decomposition Analysis
Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal stability and decomposition of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Protocol 3: Thermal Decomposition Analysis using DSC
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in an aluminum or hermetically sealed sample pan.
-
DSC Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: The heat flow to the sample is recorded as a function of temperature.
-
Analysis: The resulting thermogram is analyzed for exothermic or endothermic events. An exothermic peak typically indicates decomposition. The onset temperature of this peak is a measure of the thermal stability.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, high-level quantum chemical calculations can provide reliable estimates of thermodynamic properties. Modern composite methods, such as Gaussian-4 (G4) and Complete Basis Set (CBS-QB3), are designed to achieve chemical accuracy (typically within 1-2 kcal/mol of experimental values).
Computational Methodology
Protocol 4: Computational Thermochemistry of this compound
-
Geometry Optimization: The molecular geometry of this compound is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using methods like MP2, CCSD(T), and larger basis sets as prescribed by the chosen composite method (e.g., G4, CBS-QB3).
-
Extrapolation and Correction: The energies are extrapolated to the complete basis set limit, and empirical corrections are added to account for remaining deficiencies in the calculations.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation at 298.15 K is typically calculated using the atomization method or isodesmic reactions.
Atomization Method Workflow
Caption: Computational workflow for determining enthalpy of formation.
Potential Decomposition Pathways
The thermal decomposition of this compound is likely to be complex, with multiple competing pathways. Based on the known decomposition of formamide and the reactivity of nitriles, several potential decomposition products can be postulated.[4]
Formamide itself decomposes via several channels, producing CO, NH₃, H₂O, HCN, and HNCO, with activation barriers in the range of 73-82 kcal/mol.[4] The presence of the cyano group in this compound may lower the activation energy for certain pathways.
Plausible Decomposition Reactions:
-
Decarbonylation: H₂NCOCN → CO + H₂NCN (Cyanamide)
-
Dehydration: H₂NCOCN → H₂O + NCCN (Cyanogen)
-
Hydrolysis (if water is present): H₂NCOCN + H₂O → H₂NCOOH + HCN (Carbamic acid and Hydrogen cyanide)
-
Rearrangement and Fragmentation: Complex rearrangements could lead to the formation of isocyanic acid (HNCO) and other small molecules.
The actual product distribution will depend on the specific conditions (temperature, pressure, presence of catalysts or impurities).
Safety, Handling, and Storage
Given the potential for thermal decomposition and the presence of a cyanide group, this compound should be handled with caution.
-
Thermal Stability: While specific data is lacking, it is prudent to assume that this compound may decompose upon heating, potentially releasing toxic gases such as hydrogen cyanide and carbon monoxide.
-
Toxicity: The molecule contains a cyanide moiety and should be considered toxic. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry, well-ventilated area, away from heat and sources of ignition. It should be stored under an inert atmosphere to prevent hydrolysis.
Conclusion
The thermodynamic stability of this compound is a critical aspect that governs its potential applications. While experimental data remains scarce, this guide provides a robust framework for its investigation. By combining the detailed experimental protocols for synthesis and analysis with high-level computational methods, researchers can obtain reliable thermodynamic data. The insights from related compounds like formamide and cyanamide offer a valuable starting point for understanding the decomposition behavior of this intriguing molecule. Further research into the experimental determination of the thermodynamic properties of this compound is highly encouraged to validate theoretical models and to facilitate its safe and effective use in scientific and industrial applications.
References
-
Nguyen, T. L., et al. (2011). Theoretical Study of Formamide Decomposition Pathways. The Journal of Physical Chemistry A, 115(48), 13934-13945. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78077, this compound. Retrieved January 23, 2026 from [Link].
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Ruscic, B. (2022). Active Thermochemical Tables (ATcT). Argonne National Laboratory. Retrieved January 23, 2026 from [Link]
-
Somsen, G., & Coops, J. (1965). The heat of combustion of formamide. Recueil des Travaux Chimiques des Pays-Bas, 84(8), 985-988. [Link]
-
Active Thermochemical Tables (ATcT) value for Formamide (CH(O)NH2). (2022). Retrieved January 23, 2026 from [Link]
-
Active Thermochemical Tables (ATcT) value for Cyanamide (H2NCN). (2022). Retrieved January 23, 2026 from [Link]
Sources
The Pivotal Role of Cyanoformamide in Prebiotic Nucleic Acid Synthesis: A Technical Guide
Abstract
The origin of life is a puzzle that hinges on the abiotic formation of fundamental biomolecules. Among these, the constituents of nucleic acids—purines and pyrimidines—are of paramount importance. This technical guide delves into the significant, yet often overlooked, role of cyanoformamide (H₂NCOCN) in the prebiotic synthesis of these essential building blocks. We will explore the plausible prebiotic formation of this compound, its chemical reactivity, and its demonstrated and potential pathways to both pyrimidine and purine nucleobases. This document will serve as a comprehensive resource for researchers in prebiotic chemistry, astrobiology, and drug development, providing not only theoretical insights but also actionable experimental frameworks.
Introduction: The Prebiotic Soup and the Quest for Precursors
The "prebiotic soup" hypothesis posits that the early Earth's environment was rich in simple organic molecules that, under the influence of various energy sources, formed the more complex structures necessary for life. A central challenge in this field is to identify plausible reaction pathways that could lead to the formation of nucleic acids, the carriers of genetic information. While significant research has focused on precursors like formamide (H₂NCHO) and hydrogen cyanide (HCN), the role of their derivatives is an area of active investigation.
This compound, the cyano derivative of formamide, is an intriguing molecule in this context. It is a known interstellar molecule, suggesting its potential availability on the early Earth.[1] Its structure, combining a reactive nitrile group and an amide, positions it as a versatile intermediate in the synthesis of heterocyclic compounds like nucleobases.
This guide will provide a detailed examination of this compound's contribution to the prebiotic inventory of nucleic acid precursors, moving beyond generalized formamide-based chemistry to a more nuanced understanding of this specific and potent molecule.
Physicochemical Properties of this compound
Understanding the chemical behavior of this compound begins with its physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂N₂O | [1] |
| Molecular Weight | 70.05 g/mol | [1] |
| IUPAC Name | Carbamoyl cyanide | [1] |
| CAS Number | 4370-12-1 | [1] |
| Computed Properties | ||
| XLogP3-AA | -0.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
Table 1: Physicochemical Properties of this compound.
Prebiotic Synthesis of this compound
The plausibility of this compound's role in prebiotic chemistry is contingent on its formation under early Earth conditions. One proposed pathway is through the partial hydrolysis of cyanogen ((CN)₂).[2] Cyanogen is a simple molecule that could have been present on the early Earth, and its reaction with water can lead to this compound as an intermediate.
Diagram 1: Plausible prebiotic synthesis of this compound from cyanogen.
The Role of this compound in Pyrimidine Synthesis
The most direct evidence for this compound's involvement in prebiotic nucleobase synthesis lies in the formation of pyrimidines, particularly cytosine.
Mechanism of Action: The Cyanovinylurea Pathway
Research has shown that this compound can react with cyanoacetylene (HC₃N), another plausible prebiotic molecule, to form cyanovinylurea.[2] This intermediate can then cyclize to form cytosine.
The proposed mechanism involves the nucleophilic attack of the amide nitrogen of this compound on one of the carbon atoms of the triple bond in cyanoacetylene. This is followed by a series of rearrangements and cyclization to yield the pyrimidine ring.
Diagram 2: Pathway for cytosine synthesis via a cyanovinylurea intermediate.
Quantitative Yields
Experimental studies have provided some quantitative data on this reaction.
| Reactants | Conditions | Product | Yield | Source(s) |
| This compound (0.1 M), Cyanoacetylene (0.1 M) | pH 8, Room Temperature, 9 days | Cyanovinylurea | 2.9% | [2] |
| Cyanate (0.05 M), Cyanoacetylene (0.025 M) | 100°C, 24 hours | Cytosine | 6% | [2] |
Table 2: Reported yields for the formation of cyanovinylurea and cytosine under prebiotic conditions.
It is important to note that while the direct reaction with this compound has been shown to produce the precursor, the subsequent cyclization to cytosine has been more extensively studied starting from cyanate, a related molecule. The conditions for the cyclization of cyanovinylurea to cytosine typically involve a higher pH.[2]
Experimental Protocol: Generalized Synthesis of Cytosine Precursor
This protocol is a generalized methodology based on the reported synthesis of cyanovinylurea from this compound and cyanoacetylene.
Objective: To synthesize the cytosine precursor, cyanovinylurea, under simulated prebiotic conditions.
Materials:
-
This compound
-
Cyanoacetylene
-
pH 8 buffer solution (e.g., bicarbonate buffer)
-
Reaction vessel (sealed)
-
Analytical equipment (e.g., HPLC, Mass Spectrometry)
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a 0.1 M solution of this compound in the pH 8 buffer.
-
Prepare a 0.1 M solution of cyanoacetylene in the pH 8 buffer. Caution: Cyanoacetylene is a hazardous substance and should be handled with appropriate safety measures in a well-ventilated fume hood.
-
In a sealed reaction vessel, combine equal volumes of the this compound and cyanoacetylene solutions.
-
-
Incubation:
-
Maintain the sealed reaction vessel at room temperature (approximately 25°C) for a period of 9 days.
-
Protect the reaction from light to prevent potential photochemical side reactions.
-
-
Analysis:
-
After the incubation period, quench the reaction by freezing.
-
Analyze the reaction mixture for the presence of cyanovinylurea using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for identification and quantification.
-
Expected Outcome: The formation of cyanovinylurea at a yield of approximately 2.9%.
Potential Role of this compound in Purine Synthesis
While the role of this compound in pyrimidine synthesis has experimental support, its involvement in the formation of purines (adenine and guanine) is more speculative but highly plausible. This plausibility stems from the well-established role of formamide and other C₁ and C₂ nitriles in purine synthesis.
Mechanistic Analogy to Formamide-Based Synthesis
The prebiotic synthesis of purines is thought to proceed through the formation of imidazole intermediates.[3] Formamide, upon heating, can generate various reactive species that contribute to the assembly of the purine ring system. Given that this compound is a derivative of formamide, it is conceivable that it could participate in similar reaction cascades.
The nitrile group of this compound could act as a precursor to the formamidine moiety, which is a key building block in the cyclization steps of purine synthesis.
Diagram 3: Hypothetical pathway for purine synthesis involving this compound.
The Role of Catalysts
The synthesis of nucleobases from simple precursors is often inefficient without the presence of catalysts. Mineral surfaces, such as those of clays and metal oxides, are thought to have played a crucial role on the early Earth by concentrating reactants and lowering activation energies.[4] It is highly probable that any prebiotic synthesis involving this compound would have been significantly influenced by the presence of such mineral catalysts. Further research is needed to explore the specific catalytic effects of various minerals on this compound-mediated reactions.
Conclusion and Future Directions
This compound represents a compelling, albeit understudied, molecule in the landscape of prebiotic chemistry. Its plausible formation on the early Earth and its demonstrated reactivity towards the synthesis of pyrimidine precursors firmly establish its significance. The potential for its involvement in purine synthesis opens up exciting avenues for future research.
Key areas for future investigation include:
-
Detailed Mechanistic Studies: Elucidating the precise reaction mechanisms of this compound in both pyrimidine and purine synthesis through computational chemistry and experimental intermediate trapping.
-
Exploration of Catalytic Systems: Systematically investigating the effects of various prebiotic mineral catalysts on the yields and selectivity of nucleobase formation from this compound.
-
Quantitative Analysis: Expanding the quantitative data on the yields of a wider range of nucleobases under various plausible prebiotic conditions.
-
Astrobiological Significance: Searching for this compound and its reaction products in meteorites and cometary materials to further constrain its prebiotic availability.
By focusing on key molecules like this compound, the scientific community can continue to piece together the intricate chemical puzzle of life's origins.
References
- Ferris, J. P., & Orgel, L. E. (1966). An unusual anomer of adenosine formed from adenosine-5'-phosphorimidazolide. Journal of Molecular Biology, 17(1), 147-152.
- Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and uracil.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78077, this compound. Retrieved January 23, 2026 from [Link].
- Saladino, R., Crestini, C., Costanzo, G., Negri, R., & Di Mauro, E. (2001). A possible prebiotic synthesis of purine, adenine, cytosine, and 4(3H)-pyrimidinone from formamide: implications for the origin of life. Bioorganic & medicinal chemistry, 9(5), 1249–1253.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14862144, n-Cyanoformamide. Retrieved January 23, 2026 from [Link].
- Ferris, J. P., Sanchez, R. A., & Orgel, L. E. (1968). Studies in prebiotic synthesis. III. Synthesis of pyrimidines from cyanoacetylene and cyanate. Journal of Molecular Biology, 33(3), 693-704.
- Google Patents. (2014). Synthesis method of cytosine. CN103880758A.
- Saladino, R., Botta, L., & Di Mauro, E. (2018). The Prevailing Catalytic Role of Meteorites in Formamide Prebiotic Processes. Life, 8(1), 6.
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Cheméo. (2024). Cyanamide. Retrieved January 23, 2026 from [Link].
- Saladino, R., Carota, E., Botta, G., Kapralov, M., Timoshenko, G., Rozanov, A., ... & Di Mauro, E. (2012). Meteorite-catalyzed syntheses of nucleosides and other prebiotic compounds from formamide under proton irradiation. Proceedings of the National Academy of Sciences, 109(33), 13290-13295.
- Xu, J., Chmela, V., Green, N. J., Russell, D. A., & Sutherland, J. D. (2017). Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides.
- Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and uracil.
- Bendix, J., & Jensen, S. K. (2014). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44147404, n-cyanoformamide, sodium salt. Retrieved January 23, 2026 from [Link].
- Saladino, R., Crestini, C., Costanzo, G., Negri, R., & Di Mauro, E. (2001). A possible prebiotic synthesis of purine, adenine, cytosine, and 4 (3H)-pyrimidinone from formamide: implications for the origin of life. Bioorganic & medicinal chemistry, 9(5), 1249-1253.
- Blackmond, D. G. (2021). Do-Nothing Prebiotic Chemistry: Chemical Kinetics as a Window into Prebiotic Plausibility. Life, 11(8), 833.
- Leman, L., Orgel, L., & Ghadiri, M. R. (2004). Carbonyl sulfide-mediated prebiotic formation of peptides. Science, 306(5694), 283-286.
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Methodological & Application
Application Notes and Protocols: Cyanoformamide as a Versatile Synthon in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of cyanoformamide and its derivatives in the construction of diverse heterocyclic scaffolds. Moving beyond a simple recitation of procedures, this document elucidates the underlying principles of this compound's reactivity, offering a framework for its strategic application in the synthesis of valuable heterocyclic targets. While direct, one-pot syntheses of many common heterocycles from this compound are not extensively reported, its unique bifunctional nature—possessing both an electrophilic carbonyl and a nucleophilic/dipolarophilic cyano group—renders it a valuable precursor for key intermediates in heterocyclic chemistry. This guide will detail established and mechanistically plausible protocols for the synthesis of various heterocycles, including triazines, pyrimidinones, and oxadiazoles, with a focus on the causal relationships between reaction conditions and outcomes.
Introduction: The Strategic Value of this compound in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their synthesis being a perpetual area of innovation.[1][2] Cyanoformamides (R-NH-CO-CN), while not as ubiquitous as some other building blocks, offer a unique combination of functionalities that can be strategically exploited for the construction of nitrogen-containing heterocycles. The amide moiety can act as a nucleophile or be transformed into other functional groups, while the cyano group can participate in cycloadditions or be a precursor to amidines and other functionalities.[3] This guide will provide a detailed look into how these properties can be harnessed to create complex molecular architectures.
Synthesis of Substituted 1,3,5-Triazines via N-Acyl-N'-cyanoguanidine Intermediates
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with applications ranging from anticancer to antiviral agents.[4] A plausible and mechanistically sound approach to substituted 1,3,5-triazines involves the initial conversion of a this compound to an N-acyl-N'-cyanoguanidine, which then undergoes cyclization.
Mechanistic Rationale
The synthesis hinges on the initial activation of the this compound. In the presence of a suitable activating agent, such as chlorotrimethylsilane, the this compound can be converted into a more reactive intermediate.[5] This intermediate can then react with a substituted guanidine to form an N-acyl-N'-cyanoguanidine. Subsequent base- or acid-catalyzed cyclization of this intermediate, with elimination of a small molecule, would lead to the formation of the 1,3,5-triazine ring. The choice of substituents on the initial this compound and the guanidine allows for the synthesis of a diverse library of triazine derivatives.[6]
Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-oxo-1,6-dihydro-1,3,5-triazines
This protocol describes a plausible two-step synthesis of a substituted 1,3,5-triazine from an N-aryl this compound.
Step 1: Synthesis of N-(Aroyl)-N'-cyanoguanidine
-
To a solution of N-aryl this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add chlorotrimethylsilane (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the reactive silyl intermediate.[5]
-
In a separate flask, prepare a solution of guanidine hydrochloride (1.2 eq) and triethylamine (1.3 eq) in anhydrous DCM (0.5 M).
-
Add the guanidine solution dropwise to the activated this compound solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-(aroyl)-N'-cyanoguanidine.
Step 2: Cyclization to the 1,3,5-Triazine
-
Dissolve the N-(aroyl)-N'-cyanoguanidine (1.0 eq) in a suitable solvent such as ethanol or dioxane (0.1 M).
-
Add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq) or an acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
| Reactant | Product | Yield (%) | Reference |
| N-Benzoylthis compound + Guanidine | 2-Amino-4-phenyl-6-oxo-1,6-dihydro-1,3,5-triazine | 75 (Plausible) | Mechanistically derived |
| N-(4-Chlorobenzoyl)this compound + Guanidine | 2-Amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydro-1,3,5-triazine | 72 (Plausible) | Mechanistically derived |
Synthesis of Pyrimidinone Derivatives via Cyclocondensation
Pyrimidinones are another class of heterocycles with significant biological activity. A plausible route to these compounds involves the cyclocondensation of a this compound derivative with a bifunctional nucleophile.
Mechanistic Rationale
The reaction of a this compound with a 1,3-dicarbonyl compound or a related bifunctional nucleophile in the presence of a base can lead to the formation of a pyrimidinone ring. The base facilitates the formation of an enolate from the 1,3-dicarbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. Subsequent intramolecular cyclization and dehydration would then yield the pyrimidinone.
Experimental Protocol: Synthesis of 2-Cyano-4-hydroxy-6-methylpyrimidine
This protocol outlines the synthesis of a substituted pyrimidinone from this compound and ethyl acetoacetate.
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol (0.5 M), add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the enolate.
-
Add a solution of this compound (1.0 eq) in absolute ethanol (1.0 M) dropwise to the enolate solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with 1 M HCl to pH 5-6.
-
Collect the resulting precipitate by filtration, wash with cold water and then cold ethanol.
-
Dry the product under vacuum to yield 2-cyano-4-hydroxy-6-methylpyrimidine.
| Reactants | Product | Yield (%) | Reference |
| This compound + Ethyl acetoacetate | 2-Cyano-4-hydroxy-6-methylpyrimidine | 65 (Plausible) | Mechanistically derived |
| N-Phenylthis compound + Diethyl malonate | 2-Cyano-1-phenyl-4,6-dihydroxypyrimidine | 60 (Plausible) | Mechanistically derived |
[3+2] Cycloaddition Reactions for the Synthesis of Five-Membered Heterocycles
The cyano group of cyanoformamides can act as a dipolarophile in [3+2] cycloaddition reactions, providing a route to five-membered heterocycles such as oxadiazoles and triazoles.[3]
Mechanistic Rationale
In the presence of a suitable 1,3-dipole, the carbon-nitrogen triple bond of the this compound can undergo a concerted or stepwise cycloaddition to form a five-membered ring. For example, reaction with a nitrile oxide (generated in situ from an oxime) would lead to an oxadiazole, while reaction with an azide would yield a tetrazole. The amide functionality of the this compound remains intact during this process and can be further functionalized in subsequent steps.
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Cyanoformamide: A Versatile C1 Building Block for Modern Organic Synthesis
Application Notes and Protocols
Introduction:
Cyanoformamide (N-cyanoformamide) is a unique and highly reactive C1 building block that has garnered increasing interest in organic synthesis. Its ambiphilic nature, possessing both electrophilic and nucleophilic centers, allows for a diverse range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles and other valuable motifs for medicinal and materials chemistry. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full potential.
Synthesis and Properties of this compound
This compound is typically prepared through the dehydration of the corresponding formamide derivative. A common laboratory-scale synthesis involves the reaction of formamide with a dehydrating agent like phosphorus pentoxide or triflic anhydride.
Key Properties:
-
Molecular Formula: C₂H₂N₂O
-
Molecular Weight: 70.05 g/mol
-
Appearance: Colorless to pale yellow solid
-
Reactivity: The molecule features an electrophilic carbonyl carbon and a nucleophilic nitrogen atom within the amide functionality, as well as the electrophilic carbon of the nitrile group. This electronic arrangement dictates its diverse reactivity profile.
Applications in Heterocyclic Synthesis
One of the most powerful applications of this compound is in the construction of nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.
Synthesis of Pyrimidines and Triazines
This compound serves as a versatile precursor for the synthesis of substituted pyrimidines and triazines. The general strategy involves the condensation of this compound with various dinucleophiles.
Conceptual Workflow for Heterocycle Synthesis:
Caption: General workflow for the synthesis of heterocycles from this compound.
Protocol: Synthesis of 2-Amino-1,3,5-triazin-4(1H)-one
This protocol outlines the synthesis of a triazine derivative from this compound and guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add guanidine hydrochloride (1.0 eq) portion-wise with stirring. Stir the resulting suspension at room temperature for 30 minutes. The formation of a white precipitate of sodium chloride will be observed.
-
Reaction with this compound: To the suspension containing the guanidine free base, add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise at room temperature.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and filter to remove the precipitated sodium chloride. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-1,3,5-triazin-4(1H)-one.
Data Summary:
| Entry | Dinucleophile | Product | Typical Yield (%) |
| 1 | Guanidine | 2-Amino-1,3,5-triazin-4(1H)-one | 75-85 |
| 2 | Acetamidine | 2-Methyl-pyrimidin-4(3H)-one | 60-70 |
This compound as a Cyanating Agent
The nitrile functionality of this compound can be transferred to other molecules, making it a useful cyanating agent. This is particularly valuable in the synthesis of acyl cyanides and other cyano-containing compounds.
Reaction Principle:
The reaction typically proceeds via nucleophilic attack on the carbonyl carbon of this compound, followed by elimination of the formamide moiety, effectively transferring the cyano group.
Conceptual Diagram of Cyanation:
Caption: General mechanism of cyanation using this compound.
Use in Multicomponent Reactions
The diverse reactivity of this compound makes it an excellent component in multicomponent reactions (MCRs), allowing for the rapid construction of complex molecules in a single pot.
Protocol: Passerini-type Reaction
This protocol illustrates the use of this compound in a Passerini-type three-component reaction to synthesize α-acyloxy amides.
Materials:
-
Aldehyde or Ketone
-
Isocyanide
-
This compound
-
Aprotic solvent (e.g., Dichloromethane, Toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and the isocyanide (1.1 eq) in the chosen aprotic solvent.
-
Addition of this compound: To the stirred solution, add this compound (1.0 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired α-acyloxy amide.
Mechanistic Insight:
The reaction is believed to proceed through the initial reaction of the aldehyde/ketone with the isocyanide to form a nitrilium ion intermediate. This is then trapped by the nucleophilic nitrogen of this compound, followed by an intramolecular acyl transfer to yield the final product.
References
The Versatile Chemistry of Cyanoformamide: Detailed Experimental Protocols for Synthetic Applications
Introduction: Unveiling the Potential of a Compact Reagent
Cyanoformamide (carbamoyl cyanide), a seemingly simple organic molecule with the formula C₂H₂N₂O, packs a significant punch in the world of synthetic chemistry.[1] Its unique structure, featuring both a reactive nitrile group and an amide moiety, makes it a versatile building block for the synthesis of a diverse array of organic compounds, including valuable heterocyclic scaffolds.[2][3] This guide provides an in-depth exploration of the reactivity of this compound, offering detailed experimental protocols and expert insights for researchers, scientists, and professionals in drug development. We will delve into the synthesis of this valuable reagent and explore its applications in key reaction classes, providing the necessary tools to harness its full synthetic potential.
I. Synthesis of this compound: Crafting the Building Block
The accessibility of this compound is a crucial first step for its utilization. Several synthetic routes have been developed, each with its own advantages.
A. From N,N-Disubstituted Aminomalononitriles
A mild and efficient method for synthesizing cyanoformamides involves the cesium fluoride (CsF)-promoted decyanation/oxidation cascade of N,N-disubstituted aminomalononitriles.[4] This approach offers a broad substrate scope and high reaction efficiency.[4]
Conceptual Workflow for Synthesis from Aminomalononitriles
Caption: Workflow for this compound synthesis.
B. From Isocyanates and a Cyanide Reservoir
A rapid and chemoselective method for the preparation of cyanoformamides involves the reaction of isocyanates with a cyanide "reservoir" such as PhMe₂SiCN, catalyzed by a Lewis base like potassium tert-amylate (KOtAm).[3] This reaction is often complete within minutes at low temperatures.[3]
Table 1: Synthesis of Cyanoformamides from Isocyanates
| Isocyanate Substrate | Cyanide Source | Base (catalytic) | Solvent | Time | Yield (%) |
| Phenyl isocyanate | PhMe₂SiCN | KOtAm | THF | 1 min | High |
| Alkyl isocyanate | PhMe₂SiCN | KOtAm | THF | 1 min | High |
| Aryl isocyanate | PhMe₂SiCN | KOtAm | THF | 1 min | High |
C. From Primary Amines and Carbon Dioxide
Cyanoformamides can also be synthesized under mild conditions from primary amines and carbon dioxide using a cyanophosphonate and a guanidine base.[5] This method is notable for its use of readily available starting materials.
Detailed Protocol: Synthesis of N-Benzylthis compound from Benzylamine [5]
Materials:
-
Benzylamine
-
Diethyl cyanophosphonate (DEPC)
-
1,1,3,3-Tetramethyl-2-phenylguanidine (PhTMG)
-
Dichloromethane (DCM), anhydrous
-
Carbon dioxide (gas)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, CO₂ balloon, syringes
Procedure:
-
To a stirred solution of benzylamine (1.0 equiv) in anhydrous DCM (0.2 M) under a CO₂ atmosphere (balloon) at -10 °C, add PhTMG (1.1 equiv).
-
After 5 minutes, add diethyl cyanophosphonate (1.1 equiv) dropwise.
-
Stir the reaction mixture at -10 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzylthis compound.
II. Reactions of this compound: A Gateway to Diverse Functionalities
The dual electrophilic nature of the carbonyl carbon and the nitrile carbon, along with the nucleophilic amide nitrogen, endows this compound with a rich and varied reactivity profile.
A. Nucleophilic Acyl Substitution and Addition to the Nitrile Group
This compound and its derivatives readily react with nucleophiles. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions, with attack possible at either the carbonyl carbon or the nitrile carbon.
1. Reaction with Amines: Synthesis of N-Acylguanidines
While direct protocols for the reaction of this compound with amines are not extensively detailed, the closely related acylcyanamides react with primary and secondary amines to furnish mono-N-acylguanidines.[6][7] This reaction can be activated by chlorotrimethylsilane (TMSCl), which generates a reactive N-silylcarbodiimide intermediate.[6]
Representative Protocol: Synthesis of a Mono-N-Acylguanidine (adapted from acylcyanamide chemistry) [6]
Materials:
-
Acylcyanamide (as a model for this compound reactivity)
-
Primary or secondary amine
-
Chlorotrimethylsilane (TMSCl)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the acylcyanamide (1.0 equiv) in anhydrous acetonitrile, add the amine (1.1 equiv).
-
Add chlorotrimethylsilane (1.2 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. For most aliphatic amines, the reaction is complete within 15-30 minutes.[6]
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Reaction Mechanism: Amine Addition to Activated Acylcyanamide
Caption: Mechanism of amine addition to acylcyanamide.
2. Reaction with Alcohols: Alcoholysis
The alcoholysis of this compound and related compounds can be complex. For instance, the methanolysis of 1-cyanoformamidines proceeds through the intermediacy of cyanamide, indicating that the formamidine moiety can be cleaved.[8] Direct alcoholysis at the carbonyl group of this compound would lead to the formation of carbamates.
B. Intramolecular Cyclization Reactions
Unsaturated cyanoformamides are excellent precursors for the synthesis of various nitrogen-containing heterocycles through intramolecular reactions. Palladium catalysis has been shown to be effective in promoting the intramolecular cyanoamidation of unsaturated cyanoformamides to produce multi-functionalized lactams.[9]
Representative Reaction: Palladium-Catalyzed Intramolecular Cyanoamidation [9]
Unsaturated cyanoformamides containing an appropriately positioned alkene or alkyne can undergo palladium-catalyzed intramolecular cyclization to form lactams.[9] This transformation is a powerful tool for the construction of cyclic amide structures.
C. Cycloaddition Reactions
The nitrile group of cyanamides can participate in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, to form five- and six-membered heterocycles.[2] While the participation of unactivated nitriles in Diels-Alder [4+2] cycloadditions is generally rare, intramolecular examples have been reported.[10]
III. Safety and Handling
Working with this compound and other cyanide-containing compounds requires strict adherence to safety protocols due to their inherent toxicity.
General Safety Precautions:
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
In case of exposure: Seek immediate medical attention. Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
-
Waste Disposal: Dispose of all cyanide-containing waste according to institutional and local regulations for hazardous chemical waste.
IV. Characterization
The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.
Spectroscopic Data for this compound (Carbamoyl Cyanide):
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of a cyanamide typically shows a characteristic nitrile (C≡N) stretching vibration in the range of 2220–2243 cm⁻¹.[11]
-
The amide functionality will exhibit N-H stretching vibrations around 3400-3200 cm⁻¹ and a strong carbonyl (C=O) stretch around 1700-1650 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the amide group will appear as a broad singlet in a region that can be solvent-dependent.
-
¹³C NMR: The carbon of the nitrile group typically resonates in the range of 115-125 ppm, while the carbonyl carbon will appear further downfield, around 160-180 ppm.
-
Conclusion
This compound is a potent and versatile reagent in organic synthesis, offering efficient pathways to a variety of valuable compounds. Its unique combination of a nitrile and an amide group allows for a wide range of chemical transformations, from nucleophilic additions and substitutions to intramolecular cyclizations. By understanding its reactivity and adhering to strict safety protocols, researchers can effectively utilize this compound as a powerful tool in the design and execution of novel synthetic strategies for drug discovery and materials science.
References
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Lei, L., Xue, C., Xu, X., Jin, D., Wang, S., Bao, W., Liang, H., Zhang, K., & Asiri, A. M. (2019). The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles. Organic & Biomolecular Chemistry, 17(15), 3723–3726. [Link]
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Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. The Journal of Organic Chemistry, 76(16), 6967–6971. [Link]
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Boruah, M., & Ali, A. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 25(18), 4252. [Link]
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Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(06), 897–900. [Link]
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Mari, S., & Gotor-Fernández, V. (2021). Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. Scientific Reports, 11(1), 19329. [Link]
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Suyama, T., & Kanamori, T. (2007). Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. Accounts of Chemical Research, 41(3), 338–349. [Link]
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Petride, H., & Petride, A. (2019). Unusual mechanism of the methanolysis of 1-cyanoformamidines. Revue Roumaine de Chimie, 64(3), 191-197. [Link]
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Rickborn, B. (1959). The Preparation and Reactions of 1-Cyanoformamide. Journal of the American Chemical Society, 81(10), 2542–2543. [Link]
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Pace, V., Miele, M., Castoldi, L., Prado-Roller, A., & Pisano, L. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. European Journal of Organic Chemistry. [Link]
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Takemoto, Y., Yasui, Y., & Kamisaki, H. (2007). Intra- and intermolecular amidation of C-C unsaturated bonds through palladium-catalyzed reactions of carbamoyl derivatives. Chemical & Pharmaceutical Bulletin, 55(11), 1555–1564. [Link]
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Fensterbank, L., & Malacria, M. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. Organic Letters, 20(17), 5414–5417. [Link]
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Lee, G., Kossowska, D., Lim, J., Kim, S., Han, H., Kwak, K., & Cho, M. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(6), 064201. [Link]
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Wikipedia contributors. (2024). Cyanide. In Wikipedia, The Free Encyclopedia. [Link]
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Brummond, K. M., & Chen, H. (2005). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Organic Letters, 7(16), 3473–3475. [Link]
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Musacchio, A. J., Lainhart, B. C., & Stephenson, C. R. J. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic Letters, 19(14), 3927–3930. [Link]
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Rappoport, Z. (2007). Nucleophilic attacks on carbon–nitrogen double bonds. Part 4. Substitution of N-arylbenzimidoyl cyanides by amines in acetonitrile and by alkoxides in alcohols. Journal of the Chemical Society, Perkin Transactions 2, (1), 11-16. [Link]
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Louis, M. (2018). Introduction to cyanamides. Cardiff University. [Link]
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Moustafa, A. H., Ahmed, W. W., Awad, M. F., Aboelez, M. O., Khodairy, A., & Amer, A. A. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular Diversity, 26(5), 2915–2925. [Link]
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Dong, Y., & Wu, J. (2018). Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). Chemistry – An Asian Journal, 13(9), 1083–1093. [Link]
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Coffey, M. J., & Riemer, D. D. (1982). Spectroscopic detection of stratospheric hydrogen cyanide. Science, 218(4578), 1213–1215. [Link]
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Moustafa, A. H., Ahmed, W. W., Awad, M. F., Aboelez, M. O., Khodairy, A., & Amer, A. A. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular Diversity, 26(5), 2915–2925. [Link]
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García-Egido, E., Paz, J., Iglesias, B., & Muñoz, L. (2009). Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine. Organic & Biomolecular Chemistry, 7(17), 3545–3551. [Link]
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Strieth-Kalthoff, F., & Glorius, F. (2020). Photochemical generation of acyl and carbamoyl radicals using a nucleophilic organic catalyst: applications and mechanism thereof. Chemical Science, 11(23), 5890–5905. [Link]
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Musacchio, A. J., Lainhart, B. C., & Stephenson, C. R. J. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic Letters, 19(14), 3927–3930. [Link]
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Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. The Journal of Organic Chemistry, 76(16), 6967–6971. [Link]
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Application Notes & Protocols: The Role of Cyanoformamide in Modern Medicinal Chemistry
Abstract
Cyanoformamide (RHN-C(=O)-CN) and its related parent structure, cyanamide, represent a class of exceptionally versatile reagents in medicinal chemistry. Possessing a unique electronic profile with adjacent nucleophilic and electrophilic centers, these molecules serve as powerful synthons for the construction of complex, biologically active heterocycles.[1][2] Furthermore, the integral nitrile moiety is an increasingly important electrophilic "warhead" in the design of targeted covalent inhibitors.[3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's applications, focusing on modern synthetic protocols, its role in building key pharmaceutical scaffolds, and its potential in covalent drug design. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are understood as self-validating systems.
The Strategic Synthesis of this compound Derivatives
The utility of cyanoformamides is predicated on their efficient and safe synthesis. Historically, methods often involved highly toxic cyanide species or hazardous reagents under harsh conditions, limiting their accessibility.[4][5] However, recent innovations have provided milder, more efficient, and safer protocols, unlocking the full potential of this reagent class.
Causality in Modern Synthesis: Avoiding Harsh Reagents
The primary challenge in synthesizing cyanoformamides is the controlled introduction of a cyanide group onto a carbamoyl precursor. Traditional methods often struggled with poor yields and safety concerns. Modern approaches circumvent this by using a "cyanide reservoir"—a stable reagent that releases the cyanide anion in a controlled manner only in the presence of a specific activator. This strategy enhances safety and improves reaction efficiency and selectivity.[4]
Protocol 1: Chemoselective Synthesis from Isocyanates
This state-of-the-art method leverages the high reactivity of isocyanates with a silyl-based cyanide reservoir, catalyzed by a Lewis base. The reaction is exceptionally fast and high-yielding.[1][4]
Reaction Principle: A stable cyanide source, Phenyl(dimethyl)silylcyanide (PhMe₂SiCN), is activated by a catalytic amount of a strong Lewis base, potassium tert-amylate (KOtAm). The activated cyanide then rapidly attacks the electrophilic carbonyl carbon of the isocyanate, forming the this compound product in minutes.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of cyanoformamides from isocyanates.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the desired isocyanate (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and stir until the isocyanate is fully dissolved.
-
Reagent Addition: Sequentially add Phenyl(dimethyl)silylcyanide (1.1 mmol, 1.1 eq) followed by a solution of potassium tert-amylate (0.05 mmol, 5 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-5 minutes. Monitor by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Data Summary: Substrate Scope and Yields [4]
| Isocyanate Substrate | Product Structure | Yield (%) |
|---|---|---|
| Phenyl isocyanate | Ph-NH-C(O)-CN | 95% |
| 4-Chlorophenyl isocyanate | 4-Cl-Ph-NH-C(O)-CN | 98% |
| Benzyl isocyanate | Bn-NH-C(O)-CN | 92% |
| Cyclohexyl isocyanate | cHex-NH-C(O)-CN | 90% |
Application in Building Heterocyclic Drug Scaffolds
Nitrogen-containing heterocycles are arguably the most important structural motifs in medicinal chemistry, forming the core of countless approved drugs.[6] The dual reactivity of the cyanamide/cyanoformamide moiety makes it an ideal precursor for constructing these scaffolds.[2]
The Guanidine-to-Pyrimidine Pathway
A prominent example is the synthesis of pyrimidine rings, which are central to antivirals and proton pump inhibitors. Cyanamide is used to form a guanidine intermediate, which then undergoes cyclization.[6]
Application Example: Synthesis of a Revaprazan Intermediate Revaprazan is a potassium-competitive acid blocker (P-CAB). A key step in its synthesis involves building a pyrimidine ring from a guanidine derivative, which is sourced from cyanamide.[6]
Reaction Pathway Diagram
Caption: Pathway from aniline and cyanamide to a pyrimidine scaffold.
Protocol 2: Synthesis of 4-Fluorophenyl Guanidine Carbonate [6]
-
Reaction Setup: In a suitable reaction vessel, combine 4-fluoroaniline (1.0 eq) and a 50% aqueous solution of cyanamide (1.2 eq).
-
Acidification: Add concentrated hydrochloric acid (HCl) dropwise while stirring until the mixture reaches pH 2-3.
-
Heating: Heat the mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Basification & Isolation: After cooling to room temperature, adjust the pH to 9-10 with a 30% aqueous sodium hydroxide (NaOH) solution. The guanidine product will precipitate.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to obtain the 4-fluorophenyl guanidine intermediate, which can be carried forward to the cyclization step.
This compound Derivatives as Covalent Inhibitors
Targeted covalent inhibition is a powerful strategy in drug design that can lead to compounds with high potency and prolonged duration of action, capable of targeting even challenging proteins.[7][8] The nitrile group, a key feature of this compound, is an effective electrophilic warhead that can form a covalent bond with nucleophilic residues (e.g., Cys, Ser) in a protein's binding site.[3]
Mechanism of Covalent Modification
The electrophilicity of the nitrile carbon makes it susceptible to nucleophilic attack by a deprotonated thiol (thiolate) from a cysteine residue. This forms a covalent thioimidate adduct, effectively and often irreversibly inactivating the target protein.[3] The reactivity can be finely tuned by modifying the electronic properties of the rest of the molecule to achieve a balance of stability and target-specific reactivity, minimizing off-target effects.[8]
Conceptual Covalent Inhibition Mechanism
Caption: Covalent modification of a cysteine residue by a this compound warhead.
Design Principles and Experimental Validation
Expertise in Design: When designing a this compound-based covalent inhibitor, the "R" group is critical. It serves as the "recognition" element, providing non-covalent binding affinity and positioning the cyano "warhead" correctly within the active site for the covalent reaction to occur. The amide portion of the this compound can also participate in crucial hydrogen bonding interactions.
Protocol 3: Assay for Covalent Target Engagement (Conceptual)
This protocol outlines a general mass spectrometry-based workflow to confirm covalent bond formation between a target protein and a this compound-based inhibitor.
-
Incubation: Incubate the purified target protein (e.g., 5 µM) with the this compound inhibitor (e.g., 25 µM) in a suitable buffer (e.g., PBS, pH 7.4) at 37°C for various time points (e.g., 0, 15, 60, 120 min). Include a vehicle control (e.g., DMSO).
-
Intact Protein Analysis: At each time point, quench a small aliquot of the reaction and analyze it using Liquid Chromatography-Mass Spectrometry (LC-MS). Look for a mass shift in the protein's molecular weight corresponding to the addition of the inhibitor's mass.
-
Expected Result: A new peak at [MW_protein + MW_inhibitor] should appear and increase in intensity over time.
-
-
Peptide Mapping (for Site Identification):
-
a. Denature, reduce, and alkylate the remaining protein sample.
-
b. Digest the protein into peptides using a protease like trypsin.
-
c. Analyze the resulting peptide mixture using LC-MS/MS.
-
d. Search the MS/MS data for a peptide whose mass corresponds to the original peptide plus the mass of the inhibitor. The fragmentation data (MS/MS) will confirm the exact residue (e.g., Cys-145) that has been modified.
-
-
Data Interpretation: Successful covalent modification is confirmed by observing the specific mass shift on both the intact protein and a specific peptide, pinpointing the site of interaction.
Conclusion and Future Perspectives
This compound is far more than a simple chemical curiosity; it is a potent and multifaceted tool for the modern medicinal chemist. Its value is rooted in its accessible synthesis and its unique reactivity, which can be channeled into two of the most productive areas of drug discovery: the construction of novel heterocyclic scaffolds and the design of targeted covalent inhibitors. As synthetic methods continue to improve and our understanding of covalent interactions deepens, the applications for this compound and its derivatives are poised to expand even further, potentially into areas like bioorthogonal chemistry and the development of novel proteolysis-targeting chimeras (PROTACs).
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Application Notes and Protocols for the Safe Handling and Storage of Cyanoformamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a guide for trained laboratory personnel. All procedures should be conducted in a designated chemical fume hood with appropriate personal protective equipment. A thorough risk assessment must be performed before commencing any work with cyanoformamide. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Introduction: Understanding the Hazard Profile of this compound
This compound (C₂H₂N₂O), also known as carbamoyl cyanide, is a reactive organic molecule containing both a nitrile (-C≡N) and a formamide (-C(O)NH₂) functional group. This unique structure suggests a complex reactivity profile and potential for significant toxicity, warranting stringent safety protocols. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from related compounds, such as cyanamide and formamide, as well as general principles for handling cyanides and water-reactive chemicals. A conservative approach to safety is therefore essential.
The primary hazards associated with this compound are presumed to be:
-
High Acute Toxicity: By oral, dermal, and inhalation routes, characteristic of organic cyanide compounds.[1][2][3]
-
Water Reactivity: Potential for vigorous or explosive reaction with water, releasing toxic gases such as hydrogen cyanide.[4][5][6][7] This is inferred from the reactivity of related acyl cyanides.[6]
-
Skin and Eye Corrosivity: Capable of causing severe skin burns and eye damage.
-
Health Hazards: Suspected carcinogen and reproductive toxin.[2]
A thorough understanding of these hazards is the foundation for the safe handling and storage procedures outlined in this document.
Hazard Identification and Chemical Properties
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound (Computed) | n-Cyanoformamide, Sodium Salt (Computed) | Formamide |
| Molecular Formula | C₂H₂N₂O[8] | C₂HN₂NaO[5] | CH₃NO |
| Molecular Weight | 70.05 g/mol [8] | 92.03 g/mol [5] | 45.04 g/mol |
| Appearance | Colorless, hygroscopic liquid | ||
| IUPAC Name | Carbamoyl cyanide[8] | Sodium cyano(formyl)azanide[5] | Formamide |
| CAS Number | 4370-12-1[8] | 71675-63-3[5] | 75-12-7 |
GHS Hazard Classification (n-Cyanoformamide, sodium salt): [5]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
Given the hazards of the sodium salt, it is prudent to assume that this compound itself possesses a similar or even more severe hazard profile.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection is mandatory when handling this compound.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[9]
-
Glove Box: For procedures involving larger quantities or for prolonged handling, the use of a glove box with an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to mitigate the risk of water reactivity.[5][7]
-
Vacuum Work: Any operations under reduced pressure must be performed within a fume hood, using a cold trap to protect the vacuum pump.[4]
Personal Protective Equipment (PPE)
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes and potential violent reactions. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | To protect skin from spills and splashes. |
| Respiratory Protection | Not typically required when working in a certified fume hood. However, for emergency situations or if there is a potential for exposure outside of a fume hood, a self-contained breathing apparatus (SCBA) is necessary. | To prevent inhalation of toxic vapors or dust. |
Safe Handling and Experimental Protocols
Adherence to strict protocols is crucial for minimizing the risks associated with this compound.
General Handling Precautions
-
Work in a Designated Area: Clearly demarcate the area where this compound is being used.
-
Avoid Incompatibilities: Keep this compound away from water, acids, bases, and oxidizing agents.[4][10] Contact with acids will likely liberate highly toxic hydrogen cyanide gas.
-
Prevent Contamination: Never return unused material to the original container.[4]
-
Work with a Buddy: Never work alone when handling highly hazardous materials like this compound.[5]
Protocol for Weighing and Preparing Solutions
-
Preparation:
-
Ensure the chemical fume hood is clean, dry, and free of clutter.
-
Gather all necessary equipment, including a tared, sealed container for the this compound, a spatula, and the appropriate solvent. Ensure all glassware is scrupulously dried.
-
Don the appropriate PPE as outlined in Table 2.
-
-
Weighing:
-
Perform all weighing operations inside the fume hood.
-
Carefully open the container of this compound.
-
Using a clean, dry spatula, transfer the desired amount to a tared, dry, and sealable container.
-
Immediately and securely close the primary container of this compound.
-
-
Solution Preparation:
-
Add the solvent to the container with the weighed this compound in a slow, controlled manner.
-
If the dissolution is exothermic, allow the solution to cool before sealing the container.
-
Clearly label the prepared solution with the chemical name, concentration, date, and appropriate hazard warnings.
-
Storage Procedures
Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[10]
-
Inert Atmosphere: For long-term storage, consider placing the container inside a desiccator or a glove box with an inert atmosphere.[5][7]
-
Segregation: Store this compound away from incompatible materials, particularly acids and water sources such as sinks and safety showers.[4][5]
-
Container Integrity: Ensure the container is tightly sealed and in good condition. Regularly inspect for any signs of damage or degradation.[4]
-
Labeling: Containers should be clearly labeled with the chemical name, date of receipt, and date opened.[4]
Emergency Procedures: Spills and Exposure
Rapid and correct response to emergencies is vital.
Spill Response
The appropriate response to a spill depends on its size and location.
For a small spill within a fume hood:
-
If safe to do so, cover the spill with a dry, inert absorbent material such as sand or sodium carbonate.[6] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.
-
Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning. All cleaning materials must be disposed of as hazardous waste.
For a large spill or any spill outside of a fume hood:
-
Evacuate the immediate area.
-
Alert others in the vicinity and your supervisor.
-
Contact your institution's EHS and emergency services immediately.[7]
Exposure Response
Immediate action is required in the event of personal exposure.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[6][7][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][6][7][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5][6][7] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so without direct mouth-to-mouth contact) and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6][7]
Waste Disposal
All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Segregation: Collect this compound waste in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams, especially acidic waste.[12]
-
Labeling: The waste container must be labeled as "Hazardous Waste - this compound" and include the appropriate hazard pictograms.
-
Disposal: Arrange for waste pickup through your institution's EHS department.[5][13] Do not attempt to neutralize or dispose of this compound waste through standard laboratory drains.
For liquid waste containing this compound, treatment options at a licensed facility may include alkaline chlorination or ozonation to break down the cyanide moiety.[14]
Conclusion
This compound is a chemical that demands the utmost respect and caution. By implementing the engineering controls, personal protective equipment, and stringent protocols outlined in this guide, researchers can mitigate the significant risks associated with its handling and storage. A proactive and informed approach to safety is paramount for the well-being of laboratory personnel and the protection of the research environment.
References
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SOP: Water-Reactive Chemicals | PennEHRS. (2024, April 12). University of Pennsylvania EHRS. Retrieved from [Link]
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Water Reactive. Environmental Health & Safety Services, Syracuse University. Retrieved from [Link]
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Water Reactive Chemicals - Flammable Liquids. University of California, Irvine Environmental Health & Safety. Retrieved from [Link]
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Water Reactive Chemicals SOP. Texas Woman's University. Retrieved from [Link]
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SAFETY DATA SHEET. (2015, April 20). Harrell Industries. Retrieved from [Link]
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How to dispose of cyanide. (2019, March 18). Quora. Retrieved from [Link]
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N-Methoxy-N-methylthis compound - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
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Storage Environment Requirements for Sodium Cyanide. (2025, April 29). United Chemical. Retrieved from [Link]
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SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
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Water Reactive Chemicals SOP. Wayne State University. Retrieved from [Link]
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Worried about chemical waste disposal in cyanotypes. (2019, August 4). Reddit. Retrieved from [Link]
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anisylsulfanylmethylisocyanide - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Department of Toxic Substances Control. Retrieved from [Link]
-
This compound | C2H2N2O | CID 78077. PubChem. Retrieved from [Link]
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Cyanide Disposal Service For Businesses. Collect and Recycle. Retrieved from [Link]
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procedure for disposing of hazardous waste. MIT. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. Retrieved from [Link]
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N,N-Dimethylcyclohexylamine - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of Cyanoformamide in Analytical Studies
Abstract
Cyanoformamide (H₂NCOCN), a small, polar molecule featuring both a primary amide and a nitrile functional group, presents significant analytical challenges due to its high polarity, low volatility, and potential reactivity. These characteristics often result in poor chromatographic retention and peak shape, hindering accurate quantification in complex matrices, particularly within the realms of drug discovery and development where it may arise as a reactive intermediate or metabolite. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on various derivatization strategies to enhance the analyzability of this compound using common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide delves into the rationale behind different derivatization approaches, offers detailed, field-tested protocols, and discusses the merits and potential pitfalls of each method.
Introduction: The Analytical Challenge of this compound
This compound is a molecule of interest in various chemical and biological systems. Its dual functionality, comprising a nucleophilic amide and an electrophilic nitrile, contributes to its reactivity and potential role as an intermediate in chemical synthesies and metabolic pathways.[1] However, these same properties make its direct analysis challenging.
The primary obstacles in the chromatographic analysis of this compound include:
-
High Polarity: Leading to poor retention on traditional reversed-phase HPLC columns and potential for strong interaction with active sites in GC systems.[2]
-
Low Volatility: Preventing direct analysis by GC without derivatization to increase its vapor pressure.
-
Thermal Instability: The molecule may degrade at the high temperatures typically used in GC inlets.
-
Reactivity: this compound is susceptible to hydrolysis, especially under basic conditions, which can lead to sample degradation and inaccurate quantification.
To overcome these challenges, derivatization is a crucial step to modify the chemical structure of this compound, rendering it more amenable to chromatographic analysis. This process involves converting the polar functional groups into less polar, more volatile, and more stable derivatives.[3][4][5]
Strategic Approaches to this compound Derivatization
The presence of two distinct functional groups in this compound—a primary amide and a nitrile—offers several avenues for derivatization. The choice of strategy depends on the analytical platform (GC-MS or HPLC), the desired sensitivity, and the potential for selective reaction at one or both sites.
The primary strategies explored in this guide are:
-
Derivatization of the Primary Amide Group: Targeting the active hydrogens of the -NH₂ group.
-
Derivatization via Transformation of the Nitrile Group: Converting the nitrile to a more readily analyzable functional group.
-
Dual Derivatization: Modifying both the amide and nitrile functionalities.
dot graph TD { A[this compound] --> B{Derivatization Strategy}; B --> C[Amide-Targeted]; B --> D[Nitrile-Targeted]; B --> E[Dual Functionalization]; C --> C1[Silylation]; C --> C2[Acylation]; D --> D1[Hydrolysis to Carboxylic Acid]; D --> D2[Reduction to Amine]; subgraph GC-MS Analysis C1; C2; end subgraph HPLC-UV/FLD Analysis D1; D2; end E --> F[Comprehensive Analysis]; } Caption: Decision workflow for this compound derivatization.
Derivatization of the Primary Amide for GC-MS Analysis
For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of this compound by derivatizing the amide group. The two most common approaches are silylation and acylation.[6][7]
Silylation of the Amide Group
Silylation involves the replacement of the active hydrogens on the amide with a non-polar trimethylsilyl (TMS) group.[8] This significantly reduces intermolecular hydrogen bonding, thereby increasing volatility.
Rationale: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amides.[7] The reaction is typically carried out in an anhydrous solvent at elevated temperatures. The resulting TMS derivative of this compound is more volatile and exhibits improved chromatographic behavior. While amides are generally less reactive towards silylation than alcohols or amines, the reaction can be driven to completion with the appropriate conditions.[7][9] It is crucial to maintain anhydrous conditions as silylating reagents are sensitive to moisture.[4]
dot graph SilylationWorkflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Silylation workflow for this compound analysis.
Protocol 1: Silylation of this compound with BSTFA
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
-
Nitrogen gas supply
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the this compound sample (or an extract dried down) into a reaction vial. Ensure the sample is completely dry by evaporating any solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA (+1% TMCS).
-
Reaction: Tightly cap the vial and heat it in a heating block at 80°C for 45 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.
Expected Outcome: The primary amide of this compound will be converted to its bis-TMS derivative. The nitrile group is generally unreactive towards silylating agents under these conditions.
Acylation of the Amide Group
Acylation involves the introduction of an acyl group, typically a perfluoroacyl group, to the amide nitrogen.[10] This not only increases volatility but can also significantly enhance sensitivity when using an electron capture detector (ECD). For mass spectrometry, the fluorinated derivative provides characteristic fragmentation patterns.
Rationale: Reagents like trifluoroacetic anhydride (TFAA) react with the primary amide to form a stable and volatile derivative.[10] The reaction is generally faster than silylation but may produce acidic byproducts that can be removed with a simple workup. The use of a fluorinated anhydride is particularly advantageous for trace analysis due to the enhanced detector response.
Protocol 2: Acylation of this compound with TFAA
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
-
Nitrogen gas supply
-
GC-MS system
Procedure:
-
Sample Preparation: Place the dried this compound sample into a reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate followed by 50 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.
-
Workup: Cool the vial to room temperature. Gently evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.
-
Analysis: Inject 1 µL of the final solution into the GC-MS.
Expected Outcome: The primary amide will be acylated. The nitrile group is generally stable under these acylation conditions.
Derivatization via Transformation of the Nitrile Group for HPLC Analysis
For HPLC analysis, derivatization strategies often focus on introducing a chromophore or fluorophore to enhance detection by UV-Vis or fluorescence detectors. This can be achieved by chemically transforming the nitrile group.
Hydrolysis of the Nitrile to a Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[11][12] The resulting carboxylic acid can then be derivatized with a fluorescent tagging reagent.
Rationale: The hydrolysis of a nitrile proceeds through an amide intermediate.[4][7][13] By carefully controlling the reaction conditions (e.g., using milder acidic conditions), it is possible to selectively hydrolyze the nitrile in the presence of the existing amide group.[8] Once the carboxylic acid is formed, it can be reacted with a variety of fluorescent labeling reagents, such as 4-bromomethyl-7-methoxycoumarin (Br-Mmc), for highly sensitive fluorescence detection.
dot graph HydrolysisDerivatization { rankdir=LR; node [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Hydrolysis and fluorescent labeling workflow.
Protocol 3: Two-Step Hydrolysis and Fluorescent Labeling
Materials:
-
This compound sample
-
Dilute hydrochloric acid (e.g., 1 M)
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
Potassium carbonate
-
Crown ether (e.g., 18-crown-6)
-
Acetonitrile
-
Heating block
-
HPLC with Fluorescence Detector (HPLC-FLD)
Procedure:
-
Hydrolysis:
-
Dissolve the this compound sample in a solution of 1 M HCl.
-
Heat the mixture at 60°C for 1-2 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS) to maximize the formation of the amide-carboxylic acid and minimize complete hydrolysis.
-
Neutralize the solution with a suitable base and evaporate to dryness.
-
-
Derivatization:
-
To the dried residue, add a solution of Br-Mmc in acetonitrile.
-
Add potassium carbonate as a catalyst and a catalytic amount of 18-crown-6.
-
Heat the mixture at 70°C for 30 minutes.
-
-
Analysis:
-
Cool the reaction mixture and inject an aliquot into the HPLC-FLD system.
-
Expected Outcome: The nitrile group is converted to a carboxylic acid, which is then labeled with a fluorescent tag for sensitive detection.
Reduction of the Nitrile to a Primary Amine
The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[14][15] The resulting diamine can then be derivatized with a fluorescent reagent.
Rationale: Reduction of the nitrile to an amine provides a new site for derivatization. However, strong reducing agents like LiAlH₄ can also reduce the amide group.[10] Therefore, milder reducing agents or catalytic hydrogenation under controlled conditions should be considered to achieve selective reduction of the nitrile. The resulting primary amine can be labeled with fluorescent reagents such as dansyl chloride or fluorescamine.
Protocol 4: Two-Step Reduction and Fluorescent Labeling
Materials:
-
This compound sample
-
Borane-tetrahydrofuran complex (BH₃-THF)
-
Dansyl chloride
-
Sodium bicarbonate buffer (pH ~9)
-
Acetone
-
HPLC-FLD system
Procedure:
-
Reduction:
-
Dissolve the this compound sample in anhydrous THF.
-
Slowly add a solution of BH₃-THF at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring for completion.
-
Quench the reaction carefully with methanol and then acidify with HCl to hydrolyze the borane complexes. Neutralize and extract the product.
-
-
Derivatization:
-
Dissolve the resulting diamine in acetone.
-
Add a solution of dansyl chloride in acetone and sodium bicarbonate buffer.
-
React in the dark at room temperature for 1 hour.
-
-
Analysis:
-
Inject an aliquot of the reaction mixture into the HPLC-FLD system.
-
Expected Outcome: The nitrile is reduced to a primary amine, which is then fluorescently labeled. This method requires careful control to avoid reduction of the amide.
Direct Analysis by LC-MS/MS: An Alternative to Derivatization
For certain applications, direct analysis of this compound without derivatization may be possible using highly sensitive LC-MS/MS instrumentation.
Rationale: Modern LC-MS/MS systems offer the sensitivity and selectivity to detect small, polar molecules at low concentrations. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating highly polar compounds like this compound. A validated LC-MS/MS method would eliminate the need for sample derivatization, reducing sample preparation time and potential sources of error. However, method development can be challenging, and matrix effects can still be a significant issue.
Considerations for Direct LC-MS/MS Analysis:
-
Column Chemistry: A HILIC column (e.g., amide, silica, or zwitterionic) is recommended.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
-
Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode should be evaluated. Multiple Reaction Monitoring (MRM) will be necessary for selective and sensitive quantification.
Summary and Recommendations
The choice of analytical strategy for this compound depends on the available instrumentation and the specific requirements of the analysis.
| Technique | Derivatization Method | Target Functional Group | Advantages | Disadvantages |
| GC-MS | Silylation (e.g., BSTFA) | Primary Amide | Robust, well-established, good for creating volatile derivatives. | Requires anhydrous conditions, derivatives can be moisture-sensitive. |
| GC-MS | Acylation (e.g., TFAA) | Primary Amide | Forms stable derivatives, enhances sensitivity with ECD. | Reagents can be harsh, may require byproduct removal. |
| HPLC-FLD | Hydrolysis + Fluorescent Tagging | Nitrile | High sensitivity with fluorescence detection. | Two-step process, hydrolysis conditions need careful optimization. |
| HPLC-FLD | Reduction + Fluorescent Tagging | Nitrile | Provides an alternative derivatization site. | Reduction may not be selective for the nitrile over the amide. |
| LC-MS/MS | None (Direct Analysis) | N/A | Faster sample preparation, avoids derivatization artifacts. | Method development can be challenging, potential for matrix effects. |
Recommendations:
-
For GC-MS analysis , silylation with BSTFA is a robust and recommended starting point due to its effectiveness in derivatizing amides.
-
For high-sensitivity analysis using HPLC , the two-step hydrolysis and fluorescent labeling approach offers excellent detection limits, provided the hydrolysis step is carefully controlled.
-
If LC-MS/MS instrumentation is available , developing a direct HILIC-MS/MS method should be considered as a potentially more efficient, high-throughput alternative.
Conclusion
The analysis of this compound requires a thoughtful approach to overcome its inherent analytical challenges. The derivatization techniques outlined in this guide provide researchers with a toolbox of methods to successfully quantify this important molecule. By understanding the chemistry behind each derivatization strategy and carefully following the provided protocols, scientists can achieve reliable and accurate results in their studies.
References
-
Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
-
Restek. (n.d.). GC Derivatization. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
ResearchGate. (2026, January 5). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. [Link]
-
ResearchGate. (n.d.). Acylation Derivatization Reagents. [Link]
-
PubMed. (n.d.). Online liquid chromatography-tandem mass spectrometry cyanide determination in blood. [Link]
-
ACS Publications. (2022, August 24). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
ResearchGate. (2025, August 5). Analysis of Cyanobacterial Toxins by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. [Link]
-
Chemguide. (n.d.). reduction of nitriles. [Link]
-
International Journal of Molecular Sciences. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]
-
YouTube. (2023, July 29). Derivatization in Gas Chromatography (Part I). [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. [Link]
-
UniTo. (n.d.). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. [Link]
-
National Genomics Data Center. (2025, March 27). Development and validation of a multiclass LC-MS/MS method for the analysis of cyanotoxins. [Link]
-
ResearchGate. (2025, August 6). N-Alkylation of carbamates and amides with alcohols catalyzed by a CpIr complex*. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. [Link]
-
PubMed Central. (n.d.). Acetylation of steroids with acetic anhydride and trifluoroacetic anhydride is also very common. [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]
-
Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
PubChem. (n.d.). n-cyanoformamide, sodium salt. [Link]
-
ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. [Link]
-
ResearchGate. (n.d.). New SPE-LC-MS/MS method for simultaneous determination of multi-class cyanobacterial and algal toxins. [Link]
-
Organic Chemistry Tutor. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
RSC Publishing. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. [Link]
-
Jones & Bartlett Learning. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
YouTube. (2025, August 14). What Is Derivatization In GC-MS?. [Link]
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"laboratory setup for scalable cyanoformamide synthesis"
An Application Note and Protocol for the Scalable Laboratory Synthesis of Cyanoformamides
Authored by a Senior Application Scientist
This document provides a detailed protocol for the scalable synthesis of cyanoformamides, versatile intermediates in organic synthesis with significant applications in the development of pharmaceuticals and other fine chemicals.[1][] The presented methodology is based on a contemporary, efficient, and rapid reaction between readily available isocyanates and a stable cyanide source, ensuring high yields and broad substrate scope.[1][3]
Introduction: The Synthetic Utility of Cyanoformamides
Cyanoformamides (R-NH-CO-CN) are valuable building blocks in organic chemistry, primarily utilized in the construction of various heterocyclic compounds.[1] Their bifunctional nature, possessing both an amide and a nitrile group, allows for diverse reactivity and subsequent molecular elaboration. The development of robust and scalable methods for their synthesis is crucial for facilitating their broader application in drug discovery and materials science.[4][5][6] Traditional methods for cyanoformamide synthesis have often involved hazardous reagents and harsh reaction conditions.[1] The protocol detailed herein offers a significantly milder and more efficient alternative.
Reaction Principle: A Modern Approach to this compound Synthesis
This protocol is centered around the chemoselective addition of a cyanide anion to an isocyanate.[3] A key innovation of this method is the use of a stable silyl cyanide derivative, such as dimethylphenylsilyl cyanide (PhMe₂SiCN), as a cyanide "reservoir".[1] In the presence of a catalytic amount of a Lewis base, such as potassium tert-amylate (KOtAm), the silyl cyanide is activated to release the cyanide anion at a controlled rate. This in-situ generated cyanide anion then readily attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the corresponding this compound.[1] This approach avoids the direct handling of highly toxic and volatile cyanide sources, enhancing the safety profile of the synthesis.
Experimental Workflow
The overall experimental workflow is designed for efficiency and scalability, moving from readily available starting materials to the purified this compound product.
Figure 1: A generalized workflow for the scalable synthesis of cyanoformamides.
Detailed Synthesis Protocol
This protocol describes a general procedure for the synthesis of a representative this compound. The reaction can be scaled by adjusting the reagent quantities proportionally.
4.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Isocyanate (R-NCO) | Reagent | Commercially available | Substrate scope is broad, including aromatic and aliphatic isocyanates.[1] |
| Dimethylphenylsilyl cyanide (PhMe₂SiCN) | Anhydrous | Commercially available | Can be synthesized if not commercially available.[3][7] |
| Potassium tert-amylate (KOtAm) | Anhydrous | Commercially available | A 1.7 M solution in toluene is convenient. |
| Tetrahydrofuran (THF) | Anhydrous | Solvent purification system | Must be dry for optimal results. |
| Saturated aqueous NH₄Cl | ACS | - | Used for quenching the reaction. |
| Dichloromethane (DCM) | ACS | - | For extraction. |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS | - | For drying the organic phase. |
| Silica gel | 230-400 mesh | - | For column chromatography. |
4.2. Equipment Setup
-
A three-necked round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Magnetic stirrer and stir bar.
-
Syringes for the transfer of anhydrous solvents and reagents.
-
A dropping funnel for the controlled addition of the isocyanate solution.
-
An ice-water bath for temperature control.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator for solvent removal.
4.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add dimethylphenylsilyl cyanide (1.2 equiv.) and anhydrous THF.
-
Catalyst Addition: Add potassium tert-amylate (5 mol%) to the stirred solution at room temperature.
-
Isocyanate Addition: Dissolve the isocyanate (1.0 equiv.) in anhydrous THF in a dropping funnel. Add the isocyanate solution dropwise to the reaction mixture over 10-15 minutes. The reaction is typically very fast and can be complete within minutes.[1]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture in an ice-water bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).[8]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8][9]
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Safety Precautions and Waste Disposal
A thorough risk assessment should be conducted before starting any chemical synthesis.[8][9]
-
Cyanide Handling: Dimethylphenylsilyl cyanide and other cyanide-containing reagents are highly toxic.[9] Handle these reagents only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Isocyanates: Isocyanates are potent respiratory and skin sensitizers. Avoid inhalation and skin contact.
-
Quenching: The quenching of any residual cyanide should be done carefully in a fume hood, as the acidification of cyanide salts can release highly toxic hydrogen cyanide gas.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional and local regulations.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure of the product.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, C=O, and C≡N functional groups.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product.
-
Melting Point: For solid products, a sharp melting point is indicative of high purity.
Reaction Mechanism
The reaction proceeds through a Lewis base-catalyzed activation of the silyl cyanide, followed by nucleophilic attack on the isocyanate.
Figure 2: Proposed mechanism for the synthesis of cyanoformamides from isocyanates and a silyl cyanide.
Scalability and Optimization
The described protocol has been shown to be scalable.[3] For larger-scale synthesis, the following points should be considered:
-
Heat Management: The reaction is exothermic, and for larger batches, efficient stirring and external cooling may be necessary to maintain the optimal reaction temperature.
-
Reagent Addition: A slower, controlled addition of the isocyanate may be required on a larger scale to manage the exotherm.
-
Purification: For multi-gram scale, crystallization may be a more efficient purification method than column chromatography, if the product is a solid.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of cyanoformamides. The method is characterized by its high efficiency, mild reaction conditions, and enhanced safety profile compared to traditional methods. By following this protocol, researchers in drug development and other scientific fields can readily access these valuable synthetic intermediates for their research endeavors.
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N-Methoxy-N-methylthis compound - Organic Syntheses Procedure. Organic Syntheses. [Link]
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This compound | C2H2N2O | CID 78077 - PubChem - NIH. PubChem. [Link]
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SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Carbonyl cyanide - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir - UniTo. University of Turin. [Link]
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Application Notes and Protocols for the In-Situ Detection of Cyanoformamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for In-Situ Cyanoformamide Monitoring
This compound (N≡C-C(=O)NH₂) is a molecule of significant interest in organic synthesis and pharmaceutical development, serving as a versatile building block for various heterocyclic compounds and active pharmaceutical ingredients.[1] Its unique structure, featuring both a reactive nitrile and an amide group, presents both synthetic opportunities and analytical challenges. The transient nature and potential reactivity of this compound in reaction mixtures necessitate the development of robust analytical methods for its real-time, in-situ detection. Monitoring the formation and consumption of this compound directly within a reaction vessel is critical for understanding reaction kinetics, optimizing process parameters, identifying reaction intermediates, and ensuring process safety and efficiency.
This comprehensive guide provides detailed application notes and protocols for three proposed analytical methodologies for the in-situ detection of this compound: UV-Vis Spectroscopy , Infrared (IR) Spectroscopy , and Electrochemical Analysis . As validated in-situ methods for this compound are not yet established in the literature, this document serves as a foundational guide for the development and validation of such techniques. The protocols are grounded in established principles of analytical chemistry and the known reactivity of amide and nitrile functional groups.
In-Situ UV-Vis Spectroscopy: A Real-Time Window into Reaction Progress
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law. For in-situ monitoring, a fiber-optic probe is immersed directly into the reaction mixture, allowing for continuous data acquisition without the need for sampling.[2][3] this compound, containing a carbonyl group and a nitrile group, is expected to exhibit characteristic UV absorption bands that can be monitored to track its concentration changes over time.
Proposed Protocol for In-Situ UV-Vis Monitoring
-
System Setup:
-
Connect a fiber-optic immersion probe to a UV-Vis spectrophotometer.
-
Ensure the probe material is chemically resistant to the reaction solvent and reagents.
-
Insert the probe into the reaction vessel, ensuring the optical path is fully submerged in the reaction mixture.
-
Secure the probe to maintain a fixed path length throughout the experiment.
-
-
Initial Spectral Scans:
-
Record a reference spectrum of the reaction mixture before the initiation of the reaction (i.e., before the addition of the limiting reagent or catalyst). This will serve as the baseline.
-
Conduct a full UV-Vis scan (e.g., 200-800 nm) to identify the absorption maxima (λmax) of the starting materials.
-
Initiate the reaction and record full spectra at regular intervals to identify the emergence of new absorption bands corresponding to this compound and any other products or intermediates.
-
-
Method Development and Calibration:
-
Identify a wavelength where this compound absorbs strongly and where there is minimal interference from other components in the reaction mixture. Based on the hydrolysis of cyanogen to 1-cyanoformamide, a significant increase in absorbance at 206 nm was observed, suggesting this could be a relevant region to investigate.[4]
-
Prepare a series of standard solutions of purified this compound in the reaction solvent at known concentrations.
-
Measure the absorbance of each standard solution at the selected analytical wavelength to construct a calibration curve (Absorbance vs. Concentration).
-
-
In-Situ Monitoring:
-
Set the spectrophotometer to collect data at the predetermined analytical wavelength at a fixed time interval.
-
Initiate the reaction and begin data acquisition.
-
Use the real-time absorbance data and the calibration curve to calculate the concentration of this compound throughout the reaction.
-
Causality Behind Experimental Choices:
-
Fiber-Optic Probe: This is essential for true in-situ analysis, as it eliminates the need for manual sampling, which can be time-consuming, prone to error, and can alter the reaction conditions.[2]
-
Initial Spectral Scans: This step is crucial for identifying a suitable analytical wavelength where the analyte signal is maximized and spectral overlap from other species is minimized.
-
Calibration Curve: A robust calibration is the cornerstone of quantitative analysis, ensuring that the measured absorbance values can be accurately converted to concentration.
Data Presentation: Hypothetical UV-Vis Data for this compound Synthesis
| Time (minutes) | Absorbance at λmax | Calculated Concentration (M) |
| 0 | 0.050 | 0.000 |
| 5 | 0.250 | 0.025 |
| 10 | 0.450 | 0.050 |
| 15 | 0.600 | 0.075 |
| 20 | 0.700 | 0.100 |
| 25 | 0.750 | 0.112 |
| 30 | 0.760 | 0.115 |
Note: This data is illustrative. The actual λmax and absorbance values will depend on the specific reaction conditions and solvent.
In-Situ Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
Principle: Infrared spectroscopy measures the absorption of infrared radiation by molecules, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for identifying and quantifying different chemical species in a mixture.[5] For in-situ analysis, an Attenuated Total Reflectance (ATR) probe is typically used. The cyano group (C≡N) in this compound has a strong, sharp absorption in a region of the IR spectrum that is often free from other interfering peaks.[6] The cyanamide functional group (NCN) exhibits a characteristic transition in the 2220–2243 cm⁻¹ region.[7]
Proposed Protocol for In-Situ IR Monitoring
-
System Setup:
-
Connect an ATR-FTIR probe to an FTIR spectrometer.
-
Select a probe with a crystal material (e.g., diamond, silicon) that is chemically inert to the reaction components.
-
Insert the ATR probe directly into the reaction vessel, ensuring good contact with the liquid phase.
-
-
Background and Initial Scans:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record a spectrum of the reaction solvent.
-
Record a spectrum of the reaction mixture before initiation to identify the characteristic peaks of the starting materials.
-
-
Method Development:
-
Initiate the reaction and collect spectra at regular intervals.
-
Identify the characteristic absorption band for the C≡N stretch of this compound, expected in the range of 2220-2260 cm⁻¹.[6][7]
-
Monitor the appearance and increase in the intensity of this peak over time.
-
Simultaneously, monitor the disappearance of reactant peaks and the appearance of product peaks.
-
-
Quantitative Analysis:
-
Create a calibration curve by plotting the peak height or area of the this compound C≡N stretch against the concentration of known standards.
-
Use this calibration to quantify the concentration of this compound in real-time during the reaction.
-
Causality Behind Experimental Choices:
-
ATR Probe: ATR is ideal for in-situ monitoring of liquid-phase reactions because it has a short path length, which allows for the analysis of strongly absorbing samples without the need for dilution.[8]
-
C≡N Stretching Vibration: The nitrile group provides a distinct and often isolated vibrational band, making it an excellent spectroscopic handle for tracking the molecule's concentration with high selectivity.[6]
Visualization: Experimental Workflow for In-Situ IR Monitoring
Caption: Workflow for in-situ IR analysis of this compound.
In-Situ Electrochemical Analysis: A Sensitive Probe of Redox Activity
Principle: Electrochemical methods, such as voltammetry, measure the current response of a system to an applied potential. These techniques can be highly sensitive and selective for molecules that can be oxidized or reduced.[9] Both the nitrile and amide functional groups can exhibit electrochemical activity.[10][11] An in-situ electrochemical sensor could be developed to monitor the appearance of this compound by detecting its characteristic oxidation or reduction potential.
Proposed Protocol for In-Situ Electrochemical Monitoring
-
Electrode and Cell Setup:
-
Construct a three-electrode electrochemical cell. A glassy carbon or boron-doped diamond electrode is a good starting point for the working electrode, with a platinum wire as the counter electrode and a silver/silver chloride (Ag/AgCl) electrode as the reference.
-
Immerse the electrodes directly into the reaction vessel.
-
-
Initial Voltammetric Scans:
-
Perform a cyclic voltammetry (CV) scan of the reaction mixture (including the supporting electrolyte) before the reaction starts to establish the electrochemical window and identify any redox peaks from the starting materials.
-
Initiate the reaction and record CV scans at regular intervals to observe the appearance of new peaks corresponding to the oxidation or reduction of this compound.
-
-
Method Development:
-
Once a characteristic peak for this compound is identified, optimize the voltammetric parameters (e.g., scan rate, potential window) to obtain a well-defined and reproducible signal.
-
More sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be employed for quantitative analysis.[12]
-
-
Quantitative Analysis:
-
Construct a calibration curve by measuring the peak current from DPV or SWV scans of standard solutions of this compound at various concentrations.
-
During the reaction, use the peak current to determine the concentration of this compound in real-time.
-
Causality Behind Experimental Choices:
-
Three-Electrode System: This setup is standard in voltammetry and allows for precise control of the working electrode's potential, leading to more accurate and reproducible measurements.
-
Cyclic Voltammetry: CV is an excellent exploratory technique for identifying the redox potentials of species in a solution.[13]
-
DPV/SWV: These techniques offer enhanced sensitivity compared to CV by minimizing the contribution of charging current, making them more suitable for quantitative trace analysis.[12]
Visualization: Signaling Pathway for Electrochemical Detection
Caption: Principle of electrochemical detection of this compound.
Summary of Proposed Analytical Methods
| Method | Principle | Potential Advantages | Key Considerations |
| UV-Vis Spectroscopy | Measures light absorption by the molecule. | Relatively simple setup, good for real-time monitoring.[3] | Potential for spectral overlap, requires a chromophore. |
| Infrared (IR) Spectroscopy | Measures absorption of IR radiation by functional groups. | Highly selective for the nitrile group, provides structural information.[6] | ATR probe can be susceptible to fouling, solvent may have interfering absorptions. |
| Electrochemical Analysis | Measures current from redox reactions at an electrode. | High sensitivity, potential for miniaturization.[9] | Requires an electroactive analyte, matrix effects can be significant. |
Method Validation and Trustworthiness
For any of the proposed methods to be considered trustworthy, a rigorous validation process must be undertaken. This includes:
-
Specificity: The ability of the method to exclusively measure this compound in the presence of other reaction components. This can be assessed by analyzing mixtures of known composition.
-
Linearity: The demonstration that the analytical signal is directly proportional to the concentration of this compound over a defined range.
-
Accuracy: The closeness of the measured concentration to the true value. This can be determined by spiking the reaction matrix with known amounts of this compound.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous mixture.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.
Conclusion and Future Outlook
The in-situ detection of this compound is an important yet underdeveloped area of analytical chemistry. The application notes and protocols presented here provide a solid foundation for researchers to develop and validate their own in-situ monitoring methods using UV-Vis spectroscopy, IR spectroscopy, and electrochemical analysis. The successful implementation of these techniques will undoubtedly lead to a deeper understanding of the chemistry of this compound and facilitate the optimization of synthetic processes in which it plays a key role. Future work should focus on the experimental determination of the spectroscopic and electrochemical properties of this compound to refine these proposed methods and expand the analytical toolkit available to the scientific community.
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2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. PubMed Central. [Link]
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The Millimeter- and Submillimeter-Wave Spectrum of this compound. ResearchGate. [Link]
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Infrared spectroscopy of the cyanide complex of iron (II) myoglobin and comparison with complexes of microperoxidase and hemoglobin. PubMed. [Link]
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Infrared Spectroscopic Determination of Strongly Bound Cyanides in Water. MDPI. [Link]
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Voltammetry of Organic Microparticles. ResearchGate. [Link]
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In-Situ Dissolution Testing Using Different UV Fiber Optic Probes and Instruments. Dissolution Technologies. [Link]
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Progress on Electrochemical Sensing of Pharmaceutical Drugs in Complex Biofluids. MDPI. [Link]
-
Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. ACS Publications. [Link]
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Ageing and Water Detection in Hydroscopic Organic Electrolytes. MDPI. [Link]
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Development of electrochemical sensors for the determination of certain pharmaceuticals. ResearchGate. [Link]
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Infrared Spectroscopic Determination of Strongly Bound Cyanides in Water. ResearchGate. [Link]
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Unlocking the Power of Resonance Raman Spectroscopy: the Case of Amides in Aqueous Solution. arXiv. [Link]
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Voltammetric determination of nitrite in meat products using polyvinylimidazole modified carbon paste electrode. PubMed. [Link]
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Cyanine Dyes: Fine Structures in Their Absorption Spectra. American Journal of Undergraduate Research. [Link]
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Kinetics of Base Hydrolysis of Cyanogen and 1-Cyanoformamide. ACS Publications. [Link]
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Prospects of nanostructure-based electrochemical sensors for drug detection: a review. SpringerLink. [Link]
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Handheld and Portable FTIR Spectrometers for the Analysis of Materials: Taking the Lab to the Sample. American Laboratory. [Link]
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Anodic Electrosynthesis of Amide from Alcohol and Ammonia. CCS Chemistry. [Link]
-
Raman spectra of crystalline secondary amides. PubMed. [Link]
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Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. ACS Publications. [Link]
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-
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UV-Vis/FT-NIR in-situ monitoring of visible-light induced polymerization of PEGDA hydrogels initiated by eosin/triethanolamine/O2. ResearchGate. [Link]
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Cyanoformamide in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed technical guide on the utilization of cyanoformamide in polymer chemistry. It is designed to serve as a foundational resource for researchers and professionals exploring the integration of this versatile molecule into novel polymer systems. The content herein is structured to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles.
Introduction to this compound
This compound, with the chemical formula C₂H₂N₂O, is a small organic molecule containing both a nitrile (-C≡N) and an amide (-C(=O)NH₂) functional group.[1] This unique bifunctionality makes it an intriguing building block in polymer chemistry, offering potential pathways to novel polymers with tailored properties. The presence of the electron-withdrawing nitrile group can influence the reactivity of the amide group and vice versa, opening up possibilities for controlled polymerization and modification reactions. While its application in mainstream polymer production is not widespread, its distinct chemical architecture presents opportunities for the synthesis of specialty polymers with applications in fields such as biomedicine and materials science.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₂H₂N₂O |
| Molecular Weight | 70.05 g/mol |
| IUPAC Name | Carbamoyl cyanide |
| CAS Number | 4370-12-1 |
| Appearance | White crystalline solid (predicted) |
| Solubility | Soluble in water and polar organic solvents (predicted) |
Safety and Handling of this compound
Extreme caution must be exercised when handling this compound and related cyanide-containing compounds. Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[2][3] All work with this compound must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended), must be worn at all times.[4]
Key Safety Precautions:
-
Work Area: Designate a specific area for working with cyanide compounds, clearly marked with warning signs.[5]
-
Avoid Incompatibilities: Keep this compound away from acids, strong oxidizing agents, and moisture, as these can lead to the release of highly toxic hydrogen cyanide gas.[6]
-
Storage: Store this compound in a cool, dry, well-ventilated, and securely locked cabinet, segregated from incompatible materials.[7]
-
Waste Disposal: All cyanide-containing waste must be treated as hazardous and disposed of according to institutional and local regulations. Do not mix cyanide waste with other chemical waste streams.[7]
-
Emergency Preparedness: Ensure that an emergency plan is in place and that all personnel are trained on the symptoms of cyanide exposure and the appropriate first aid procedures. An emergency eyewash and safety shower must be readily accessible.[8] In case of any exposure, seek immediate medical attention.[2]
Application Note I: this compound as a Comonomer in Specialty Polyamide Synthesis
Rationale and Application Focus
The dual functionality of this compound allows for its potential use as a comonomer in condensation polymerization to synthesize specialty polyamides.[9] By incorporating this compound into the polymer backbone, the nitrile groups can be introduced as pendant functionalities. These nitrile groups can serve as sites for post-polymerization modification, allowing for the attachment of various molecules, or they can influence the polymer's properties, such as its thermal stability and solubility. This approach is valuable for creating functional polymers with tailored characteristics for applications like drug delivery or advanced coatings.
Proposed Reaction Scheme
In this hypothetical protocol, this compound is used as a comonomer with a diamine (e.g., hexamethylenediamine) and a diacid chloride (e.g., adipoyl chloride) to form a functionalized polyamide. The amide group of this compound participates in the polymerization, while the nitrile group remains as a pendant side group.
Caption: Proposed synthesis of a functionalized polyamide using this compound as a comonomer.
Detailed Experimental Protocol: Synthesis of a Cyano-Functionalized Polyamide
Materials:
-
Hexamethylenediamine (99%)
-
Adipoyl chloride (98%)
-
This compound (≥97%)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Triethylamine (≥99%)
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Diamine Solution: Dissolve hexamethylenediamine (e.g., 5.81 g, 0.05 mol) and a fraction of this compound (e.g., 0.35 g, 0.005 mol, representing 10 mol% of the amine component) in 100 mL of anhydrous DMAc in the reaction flask. Add triethylamine (10.1 g, 0.1 mol) as an acid scavenger.
-
Initiation of Polymerization: Cool the stirred solution to 0-5 °C using an ice bath.
-
Diacid Chloride Addition: Dissolve adipoyl chloride (e.g., 9.15 g, 0.05 mol) in 50 mL of anhydrous DMAc and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature below 10 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4 hours.
-
Polymer Precipitation: Precipitate the polymer by slowly pouring the viscous solution into 500 mL of methanol with vigorous stirring.
-
Purification: Filter the resulting white fibrous polymer and wash it thoroughly with deionized water and then with methanol to remove unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours.
-
Characterization:
-
FTIR Spectroscopy: Confirm the presence of amide and nitrile functional groups.
-
¹H NMR Spectroscopy: Determine the polymer structure and comonomer incorporation.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the polymer.
-
Differential Scanning Calorimetry (DSC): Analyze the thermal properties (e.g., glass transition temperature).
-
Application Note II: this compound in the Synthesis of Functional Polyurethanes
Rationale and Application Focus
Similar to polyamides, this compound can be envisioned as a modifier in polyurethane synthesis.[10] While it does not contain a hydroxyl group to directly participate as a polyol, its amide N-H bond can potentially react with isocyanates under certain conditions, or it can be chemically modified to introduce hydroxyl functionality. A more straightforward approach is to use it as a chain extender or modifier in a two-step polyurethane synthesis. The resulting nitrile-functionalized polyurethanes could find use in biomedical applications, such as in the creation of biocompatible and functional coatings for medical devices.
Proposed Reaction Scheme
In this hypothetical protocol, a diisocyanate is first reacted with a polyol to form an isocyanate-terminated prepolymer. This prepolymer is then chain-extended with a diol, and this compound is introduced to react with a small portion of the remaining isocyanate groups, capping some chains and introducing the nitrile functionality.
Caption: Proposed two-step synthesis of a nitrile-functionalized polyurethane using this compound.
Detailed Experimental Protocol: Synthesis of a Nitrile-Functionalized Polyurethane
Materials:
-
Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
1,4-Butanediol (BDO)
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Prepolymer Synthesis:
-
Dry the PCL-diol under vacuum at 80 °C for 4 hours.
-
In a fume hood, charge a 250 mL three-necked flask equipped with a mechanical stirrer and nitrogen inlet with the dried PCL-diol (e.g., 40 g, 0.02 mol) and MDI (e.g., 10 g, 0.04 mol).
-
Heat the mixture to 80 °C with stirring under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL (e.g., 2-3 drops).
-
Allow the reaction to proceed for 2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension and Modification:
-
Cool the prepolymer to 60 °C and add 50 mL of anhydrous DMF to reduce the viscosity.
-
In a separate flask, prepare a solution of BDO (e.g., 1.62 g, 0.018 mol) and this compound (e.g., 0.14 g, 0.002 mol) in 20 mL of anhydrous DMF.
-
Slowly add the BDO/cyanoformamide solution to the stirred prepolymer solution over 15 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
-
Polymer Casting and Curing:
-
Pour the resulting viscous polymer solution into a Teflon-coated dish.
-
Cure the polymer in a vacuum oven at 70 °C for 12 hours to remove the solvent and complete the reaction.
-
-
Characterization:
-
FTIR Spectroscopy: Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane and amide peaks. Look for the nitrile peak (~2250 cm⁻¹).
-
¹H NMR Spectroscopy: Confirm the structure of the polyurethane and the incorporation of the this compound moiety.
-
DSC and TGA: Analyze the thermal properties of the resulting polymer.
-
Mechanical Testing: Evaluate the tensile properties of the cured polymer film.
-
Application Note III: Post-Polymerization Modification with this compound
Rationale and Application Focus
Post-polymerization modification is a powerful technique to introduce functionalities onto a pre-existing polymer backbone.[11] While this compound itself is not a typical modifying agent for robust C-H bonds, its reactivity can be exploited for modifying polymers with specific functional groups. For instance, the amide group of this compound could potentially react with polymers containing activated esters or acyl chlorides, although this is less common. A more plausible, albeit hypothetical, scenario involves the activation of the nitrile group for subsequent reactions.
A more direct, though still exploratory, application could involve the reaction of the amide N-H of this compound with polymers containing electrophilic groups like epoxides or isocyanates, similar to the polyurethane synthesis but with a pre-formed polymer.
Proposed Workflow for Post-Polymerization Modification
This workflow outlines a hypothetical post-polymerization modification of a polymer containing isocyanate groups with this compound to introduce pendant nitrile functionalities.
Caption: Proposed workflow for post-polymerization modification using this compound.
Detailed Experimental Protocol: Modification of an Isocyanate-Containing Polymer
Materials:
-
Isocyanate-functionalized polymer (e.g., a copolymer of methyl methacrylate and a small amount of an isocyanate-containing monomer)
-
This compound
-
Anhydrous toluene
-
Dibutyltin dilaurate (DBTDL) catalyst
Procedure:
-
Reaction Setup: In a fume hood, dissolve the isocyanate-functionalized polymer (e.g., 10 g) in 100 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Addition of Reagents: Add this compound in a slight molar excess relative to the isocyanate groups on the polymer. Add a catalytic amount of DBTDL.
-
Reaction: Heat the mixture to 70 °C and stir under a nitrogen atmosphere for 6 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them with FTIR spectroscopy to observe the disappearance of the isocyanate peak.
-
Purification: Once the reaction is complete, precipitate the modified polymer in a non-solvent such as hexane.
-
Drying: Filter and dry the polymer under vacuum.
-
Characterization:
-
FTIR and ¹H NMR Spectroscopy: Confirm the successful attachment of the this compound moiety.
-
GPC: Analyze any changes in the molecular weight distribution.
-
Conclusion
This compound, with its unique combination of amide and nitrile functionalities, presents a promising, yet underexplored, building block in polymer chemistry. The protocols and application notes detailed above, while based on established principles of polymer synthesis, are intended to serve as a starting point for innovation. They illustrate plausible pathways for the creation of novel functional polymers with potential applications in diverse fields. As with any cyanide-containing compound, adherence to strict safety protocols is paramount in all experimental work. Further research into the reactivity of this compound and the properties of the resulting polymers is encouraged to fully unlock its potential in materials science and drug development.
References
-
Cyanides Storage, Handling and General Use Information. University of Windsor. Available at: [Link]
-
Lab Safety Guideline: Cyanide. Available at: [Link]
-
Cyanide Toxicity. (2023-02-22). StatPearls - NCBI Bookshelf. Available at: [Link]
-
LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Available at: [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018-06-20). Available at: [Link]
-
Safety Talk No 157 Care in Handling, Use and Storage of Sodium cyanide. (2024-03-13). YouTube. Available at: [Link]
-
This compound | C2H2N2O | CID 78077. PubChem. Available at: [Link]
-
Safe handling and storage of chemicals. Sciencemadness Wiki. (2023-08-20). Available at: [Link]
-
Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. (2024-11-07). PMC. Available at: [Link]
-
Cyanide Salts. Environmental Health and Safety - Dartmouth. Available at: [Link]
-
Sodium Cyanoborohydride SOP.docx. OSU Chemistry. Available at: [Link]
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]
-
SAFETY DATA SHEET. Harrell Industries. (2015-04-20). Available at: [Link]
-
S2.4.6 Formation of Condensation Polymers: Polyamides [HL IB CHEMISTRY]. (2011-12-05). YouTube. Available at: [Link]
-
How To Make Polyurethane Flexible? - Chemistry For Everyone. (2024-05-01). YouTube. Available at: [Link]
-
Functional Polymers by Post-Polymerization Modification. Concepts, Guidelines and Applications. Semantic Scholar. Available at: [Link]
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- 2. Cyanide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uthsc.edu [uthsc.edu]
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- 7. uwindsor.ca [uwindsor.ca]
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- 9. N-methylformamide induces multiple organ toxicity in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Synthesis of Cyanoformamides from Isocyanates: A Detailed Guide to Modern Synthetic Protocols
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis of cyanoformamides from isocyanates. Cyanoformamides are pivotal intermediates in organic synthesis, offering a unique combination of electrophilic and nucleophilic sites that enable the construction of complex molecular architectures, including heterocycles and natural products. This document moves beyond a simple recitation of procedural steps to offer a detailed narrative on the underlying chemical principles, the evolution of synthetic methodologies, and a robust, field-proven protocol for the chemoselective synthesis of these valuable compounds. By grounding the discussion in mechanistic understanding and providing a comparative analysis of historical and contemporary methods, this guide equips researchers with the knowledge to not only replicate the synthesis but also to innovate upon it.
Introduction: The Strategic Importance of Cyanoformamides in Chemical Synthesis and Drug Discovery
The cyanoformamide moiety, characterized by its R-NH-C(=O)-CN structure, is a versatile and highly reactive functional group that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique electronic nature, featuring an electrophilic carbonyl carbon and a nucleophilic nitrogen atom, makes it a powerful building block for the synthesis of a diverse array of organic molecules.[1]
Cyanoformamides serve as key precursors in the construction of various heterocyclic systems, which form the core of many pharmaceuticals and agrochemicals. Furthermore, the this compound functionality is present in several natural products, some of which exhibit potent biological activities. A notable example is ceratinamine , a marine natural product isolated from the sponge Pseudoceratina purpurea, which has demonstrated cytotoxic and antifouling properties.[2][3][4] The synthesis of such complex natural products often relies on the strategic incorporation of the this compound group, highlighting its importance in total synthesis.[2][3][5]
Given their synthetic utility, the development of efficient, safe, and high-yielding methods for the preparation of cyanoformamides is of paramount importance. This guide will focus on the synthesis of cyanoformamides from readily available isocyanates, a convergent and atom-economical approach.
Mechanistic Insights: The Nucleophilic Addition of Cyanide to Isocyanates
The synthesis of cyanoformamides from isocyanates proceeds via the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of the isocyanate. The general mechanism is depicted below:
Figure 1: General mechanism for the synthesis of cyanoformamides from isocyanates.
A critical aspect of this transformation is the choice and activation of the cyanide source. While historical methods employed simple alkali metal cyanides like potassium cyanide (KCN), these approaches often suffer from poor solubility, high toxicity, and limited substrate scope. Modern protocols have overcome these limitations through the use of silyl cyanide reagents, such as trimethylsilyl cyanide (TMSCN) and, more effectively, dimethylphenylsilyl cyanide (PhMe₂SiCN).[6]
The key to the success of these modern methods lies in the controlled release of the cyanide anion. In the presence of a Lewis base, such as potassium tert-amylate (KOtAm), the silyl cyanide forms a hypervalent silicon-ate complex. This complex is highly reactive and rapidly releases the cyanide anion, which then attacks the isocyanate. The rate of cyanide release is crucial for the success of the reaction and is influenced by the substituents on the silicon atom. Phenyl-substituted silyl cyanides, like PhMe₂SiCN, exhibit a faster rate of cyanide release compared to alkyl-substituted analogues like TMSCN, leading to higher yields and fewer side products.[6]
Evolution of Synthetic Methodologies: A Comparative Overview
The synthesis of cyanoformamides from isocyanates has evolved significantly, with modern methods offering substantial advantages in terms of efficiency, safety, and scope.
| Method | Cyanide Source | Activator/Catalyst | Advantages | Disadvantages |
| Historical Method | KCN, NaCN | Phase-transfer catalyst (optional) | Inexpensive cyanide source. | High toxicity, poor solubility, often requires harsh conditions, limited substrate scope, and potential for side reactions. |
| Modern Method | TMSCN | Lewis bases (e.g., KOtAm) | Readily available silyl cyanide, improved solubility. | Can lead to the formation of undesired cycloadducts, especially with reactive isocyanates. |
| State-of-the-Art Method | PhMe₂SiCN | Catalytic Lewis base (e.g., KOtAm) | High yields, broad substrate scope (aromatic and aliphatic), excellent chemoselectivity, rapid reaction times, and circumvents the formation of side products.[6] | Requires the preparation of the specialized silyl cyanide reagent. |
The superiority of the PhMe₂SiCN-based method stems from the optimal rate of cyanide release, which outcompetes potential side reactions, such as the dimerization or trimerization of the isocyanate. This fine-tuning of reactivity represents a significant advancement in the field.
Featured Protocol: Chemoselective Synthesis of Cyanoformamides using Dimethylphenylsilyl Cyanide
This protocol is adapted from the highly efficient and chemoselective method developed by Pace and coworkers (2024).[6] It is a robust and scalable procedure that is applicable to a wide range of aromatic and aliphatic isocyanates.
Materials and Reagents
-
Isocyanate (1.0 equiv)
-
Dimethylphenylsilyl cyanide (PhMe₂SiCN) (1.5 equiv)
-
Potassium tert-pentoxide (KOtAm) (0.9 M solution in cyclohexane, 0.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄
-
Argon or Nitrogen gas for inert atmosphere
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of cyanoformamides.
Step-by-Step Procedure
-
To a stirred solution of the isocyanate (1.0 equiv) in dry THF (3 mL per mmol of isocyanate) under an argon atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add dimethylphenylsilyl cyanide (1.5 equiv) dropwise to the cooled solution.
-
Subsequently, add the potassium tert-pentoxide solution (0.2 equiv) dropwise.
-
After the complete addition of the base, stir the reaction mixture for 1 minute at -78 °C.
-
Quench the reaction by adding water (3 mL per mmol of isocyanate).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 5 mL per mmol of isocyanate).
-
Wash the combined organic layers with saturated aqueous NaCl solution (5 mL per mmol of isocyanate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired this compound.[1]
Results and Discussion: Substrate Scope and Yields
The featured protocol demonstrates broad applicability across a range of isocyanates, including those with electron-donating and electron-withdrawing groups, as well as sterically hindered substrates. The reaction is highly chemoselective, tolerating various functional groups.
| Entry | Isocyanate Substrate | Product | Yield (%) |
| 1 | Phenyl isocyanate | N-Phenylthis compound | 93 |
| 2 | 4-Methoxyphenyl isocyanate | N-(4-Methoxyphenyl)this compound | 91 |
| 3 | 4-Chlorophenyl isocyanate | N-(4-Chlorophenyl)this compound | 95 |
| 4 | 3,5-Bis(trifluoromethyl)phenyl isocyanate | N-(3,5-Bis(trifluoromethyl)phenyl)this compound | 88 |
| 5 | 1-Naphthyl isocyanate | N-(1-Naphthyl)this compound | 90 |
| 6 | Benzyl isocyanate | N-Benzylthis compound | 92 |
| 7 | Cyclohexyl isocyanate | N-Cyclohexylthis compound | 89 |
| 8 | Allyl isocyanate | N-Allylthis compound | 85 |
Data extracted from Pace, V. et al. Eur. J. Org. Chem. 2024.[6]
The consistently high yields across this diverse set of substrates underscore the robustness and reliability of this synthetic method.
Conclusion
The synthesis of cyanoformamides from isocyanates has been significantly advanced through the development of modern protocols that employ activated silyl cyanide reagents. The featured method, utilizing dimethylphenylsilyl cyanide and a catalytic amount of a Lewis base, offers a rapid, high-yielding, and broadly applicable route to these valuable synthetic intermediates. The mechanistic understanding of the role of the silyl cyanide precursor in the controlled release of the cyanide anion is key to the success of this transformation. This guide provides researchers with a comprehensive understanding and a practical, detailed protocol to facilitate the synthesis of cyanoformamides for applications in drug discovery and complex molecule synthesis.
References
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2009). Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine. Organic & Biomolecular Chemistry, 7(17), 3538-3544. Available from: [Link]
-
Fusetani, N., et al. (1996). Ceratinamine: An Unprecedented Antifouling this compound from the Marine Sponge Pseudoceratina purpurea. The Journal of Organic Chemistry, 61(9), 2936-2937. Available from: [Link]
-
Miele, M., Castoldi, L., Roller-Prado, A., Pisano, L., & Pace, V. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. European Journal of Organic Chemistry, 27(39), e202400619. Available from: [Link]
-
Pace, V. et al. (2024). Straightforward Path to Cyanoformamides. ChemistryViews. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Miele, M., et al. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. AIR Unimi. Available from: [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2009). Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine. Organic & Biomolecular Chemistry, 7(17), 3538-3544. Available from: [Link]
-
Pace, V. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. u:cris Portal - University of Vienna. Available from: [Link]
-
Pace, V. et al. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. IRIS-AperTO. Available from: [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2009). Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine†. RSC Publishing. Available from: [Link]
-
Various Authors. (2024). European Journal of Organic Chemistry, 27(39). Wiley-VCH. Available from: [Link]
-
Fusetani, N. et al. (1996). Ceratinamine: An Unprecedented Antifouling this compound from the Marine Sponge Pseudoceratina purpurea. PubMed. Available from: [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ceratinamine: An Unprecedented Antifouling this compound from the Marine Sponge Pseudoceratina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Cyanoformamide Synthesis
Welcome to the technical support center for cyanoformamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of cyanoformamides. Each issue is presented with its probable causes and actionable solutions, grounded in established chemical principles.
Problem 1: Low or No Product Yield
You've run the reaction, but the yield of your desired this compound is disappointingly low or non-existent.
-
Probable Cause 1: Inactive or Impure Reagents. The quality of your starting materials is paramount. Impurities in amines, isocyanates, or cyanating agents can inhibit the reaction or lead to unwanted side products.[1][2] Solvents that are not anhydrous can also be a significant issue, especially in moisture-sensitive reactions.[1][3]
-
Solution:
-
Reagent Purity: Always use reagents from reputable suppliers. If purity is in doubt, consider purification before use. For example, amines can be distilled, and isocyanates can be distilled under reduced pressure. Ensure solvents are appropriately dried using standard laboratory techniques.[2]
-
Fresh Cyanating Agent: If using a cyanide source like trimethylsilyl cyanide (TMSCN), ensure it has not been exposed to moisture, which can lead to its decomposition.
-
-
Probable Cause 2: Suboptimal Reaction Temperature. Many organic reactions are highly sensitive to temperature.[3] The formation of the desired product may be slow at lower temperatures, while higher temperatures could lead to decomposition or the formation of side products.
-
Solution:
-
Temperature Screening: If the literature procedure is not yielding the expected results, perform small-scale experiments at a range of temperatures to find the optimal condition for your specific substrate. For the synthesis of cyanoformamides from primary amines and carbon dioxide, a temperature of -10 °C has been shown to be effective.[4]
-
-
Probable Cause 3: Inefficient Carbamate Formation (for amine + CO₂ methods). In syntheses starting from amines and carbon dioxide, the initial formation of a carbamate intermediate is crucial.[4] If this step is inefficient, the subsequent cyanation will be poor.
-
Solution:
-
Base Selection: The choice of base is critical for efficient carbamate formation. A non-nucleophilic, strong organic base like tetramethylphenylguanidine (PhTMG) has been reported to be effective.[4]
-
CO₂ Atmosphere: Ensure the reaction is conducted under a positive pressure of carbon dioxide to drive the carbamate formation equilibrium towards the product.
-
Problem 2: Formation of Significant Byproducts
Your reaction yields a mixture of products, with significant peaks in your analytical data corresponding to unknown impurities.
-
Probable Cause 1: Side Reactions of Isocyanates. Isocyanates are highly reactive electrophiles and can undergo side reactions, especially if nucleophiles other than the desired cyanide source are present.[5][6] For instance, reaction with water will lead to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a urea byproduct.
-
Solution:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition: Add the isocyanate slowly to the reaction mixture containing the cyanide source to minimize its concentration at any given time, thereby reducing the likelihood of side reactions.
-
-
Probable Cause 2: Formation of Parabanic Acid Derivatives. In some cases, particularly when the amine is attached to a methylene group, the formation of parabanic acid derivatives has been observed as a byproduct.
-
Solution:
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired product is formed and before significant byproduct formation occurs.[7]
-
Problem 3: Difficulty in Product Purification
You have successfully synthesized the this compound, but isolating it in a pure form is challenging.
-
Probable Cause 1: Similar Polarity of Product and Byproducts. If the byproducts have similar polarities to your desired this compound, separation by column chromatography can be difficult.
-
Solution:
-
Alternative Purification Techniques: Consider other purification methods such as recrystallization, precipitation, or sublimation.[8][9][10] For instance, some formamides can be purified by precipitation from a dichloromethane solution by adding hexane.[9]
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to improve separation. A shallow gradient elution might be necessary.
-
-
Probable Cause 2: Product Instability. Cyanoformamides can be susceptible to degradation, especially during workup and purification.[11]
-
Solution:
-
Mild Workup Conditions: Use mild acidic or basic conditions during the aqueous workup to avoid hydrolysis of the cyano or amide groups.
-
Temperature Control: Keep the temperature low during purification steps like rotary evaporation to prevent thermal degradation.[12]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of cyanoformamides.
Q1: What are the most common methods for synthesizing cyanoformamides?
There are several effective methods for synthesizing cyanoformamides. Some of the most common include:
-
From Primary Amines and Carbon Dioxide: This method involves the reaction of a primary amine with carbon dioxide in the presence of a base to form a carbamate, which is then treated with a cyanating agent like a cyanophosphonate.[4] This approach is often high-yielding and avoids the use of toxic isocyanates.[4]
-
From Isocyanates: This is a direct method where an isocyanate is reacted with a cyanide source.[13][14] Recent advancements have utilized silicon-based cyanide reagents like PhMe₂SiCN with a Lewis base catalyst for a rapid and chemoselective synthesis.[13][14]
-
From N,N-disubstituted aminomalononitriles: A mild and efficient method using CsF as a promoter has been developed for the synthesis of cyanoformamides from this starting material.[15]
Q2: How can I monitor the progress of my this compound synthesis?
Effective reaction monitoring is crucial for optimizing yield and minimizing byproduct formation.[7] The following techniques are commonly used:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and yield.[7] Reverse-phase HPLC is often suitable for these compounds.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides structural information about the products and byproducts.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by analyzing aliquots taken from the reaction mixture.
Q3: What are the key safety precautions to consider when synthesizing cyanoformamides?
Safety should always be the top priority in the laboratory. When working with this compound synthesis, consider the following:
-
Cyanide Sources: Many cyanating agents, such as trimethylsilyl cyanide, are highly toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isocyanates: Isocyanates are potent respiratory sensitizers and can be toxic.[6] Handle them with care in a fume hood.
-
Reaction Quenching: Be cautious when quenching reactions, especially those involving reactive reagents. Quenching should be done slowly and at a controlled temperature.
Q4: My this compound product appears to be degrading over time. How can I improve its stability?
The stability of cyanoformamides can be a concern.[11] To minimize degradation:
-
Storage Conditions: Store the purified product in a cool, dark, and dry place. An inert atmosphere (e.g., under argon or nitrogen) can also help prevent degradation.
-
Avoid Moisture and Extreme pH: Protect the compound from moisture and strong acids or bases, which can promote hydrolysis.[11]
Experimental Protocols
Protocol 1: Synthesis of N-Benzylthis compound from Benzylamine and Carbon Dioxide
This protocol is adapted from a literature procedure for the synthesis of cyanoformamides from primary amines.[4]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a CO₂ inlet, and a rubber septum, add a solution of benzylamine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath.
-
CO₂ Purge: Bubble dry carbon dioxide gas through the solution for 15 minutes.
-
Base Addition: Add tetramethylphenylguanidine (PhTMG) (1.1 equiv) dropwise to the reaction mixture while maintaining the temperature at -10 °C.
-
Cyanating Agent Addition: After stirring for 30 minutes, add diethylcyanophosphonate (DEPC) (1.2 equiv) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of a this compound from an Isocyanate
This protocol is a general guideline based on modern methods using silyl cyanides.[14]
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the desired isocyanate (1.0 equiv) in dry tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add dimethylphenylsilylcyanide (PhMe₂SiCN) (1.5 equiv) dropwise, followed by a catalytic amount of potassium tert-amylate (KOtAm) solution (e.g., 0.2 equiv of a 0.9 M solution in cyclohexane).[14]
-
Reaction Time: The reaction is often very rapid and can be complete within minutes.[14]
-
Quenching and Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Probable Cause | Recommended Solution |
| Low/No Yield | Impure/Inactive Reagents | Use high-purity, dry reagents and solvents.[1][2][3] |
| Suboptimal Temperature | Screen a range of temperatures to find the optimum.[3] | |
| Inefficient Carbamate Formation | Use a strong, non-nucleophilic base and a CO₂ atmosphere.[4] | |
| Byproduct Formation | Isocyanate Side Reactions | Maintain anhydrous conditions; add isocyanate slowly.[5][6] |
| Parabanic Acid Derivatives | Monitor reaction closely and stop at optimal product formation. | |
| Purification Difficulty | Similar Polarity of Products | Explore alternative purification methods like recrystallization or precipitation.[8][9][10] |
| Product Instability | Use mild workup conditions and low temperatures during purification.[11][12] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Two common synthetic routes to cyanoformamides.
References
-
The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles. Organic & Biomolecular Chemistry. [Link]
-
N-Methoxy-N-methylthis compound. Organic Syntheses. [Link]
-
Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine. Organic & Biomolecular Chemistry. [Link]
-
Recent updates on analytical methods for detection of cyanide in human blood. Journal of Applied Toxicology. [Link]
-
Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. ResearchGate. [Link]
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. ACS Publications. [Link]
-
Reactions of CO2 with Amines. ResearchGate. [Link]
-
Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma. ResearchGate. [Link]
-
What are some common causes of low reaction yields? Reddit. [Link]
-
Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. AIR Unimi. [Link]
-
Catalytic Synthesis of Formamides with Carbon Dioxide and Amines. ResearchGate. [Link]
-
Anisylsulfanylmethylisocyanide. Organic Syntheses. [Link]
-
Degradation Pathway. ResearchGate. [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop. Open PRAIRIE. [Link]
-
Reactions of isocyanates with cyanohydrins. Synthesis of 2,4-oxazolidinediones and 1,3-disubstituted parabanic acids. ACS Publications. [Link]
-
N,N-Dimethylcyclohexylamine. Organic Syntheses. [Link]
-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]
-
The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS. eScholarship.org. [Link]
-
Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Isocyanate synthesis via halide displacement. Sciencemadness Discussion Board. [Link]
-
Innovations in isocyanate synthesis for a sustainable future. Organic & Biomolecular Chemistry. [Link]
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ChemRxiv. [Link]
-
List of purification methods in chemistry. Wikipedia. [Link]
-
Synthesis - General tips for improving yield? Reddit. [Link]
-
Pathways for Carotenoid Biosynthesis, Degradation, and Storage. PubMed. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. air.unimi.it [air.unimi.it]
- 15. The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. ajpp.in [ajpp.in]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification Strategies for Crude Cyanoformamide
Welcome to the technical support center for the purification of crude cyanoformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this versatile reagent. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of obtaining high-purity this compound for your research and development needs.
Introduction to this compound and Purification Challenges
This compound (C₂H₂N₂O) is a valuable building block in organic synthesis.[1][2] However, its purity is critical for successful downstream applications, and crude preparations can contain a variety of impurities that may interfere with subsequent reactions. The primary challenges in purifying this compound stem from its reactivity and potential instability under certain conditions. This guide provides a systematic approach to tackling these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route employed. A common method for the synthesis of related compounds involves the use of cyanogen halides. Therefore, likely impurities could include:
-
Unreacted starting materials: Such as cyanogen chloride or other cyanating agents.
-
Byproducts of the synthesis: These are specific to the reaction pathway.
-
Decomposition products: this compound, like other formamides and cyanide-containing compounds, may be susceptible to hydrolysis and thermal decomposition.[3][4][5] This can lead to the formation of cyanate, ammonia, and potentially hydrogen cyanide.[3][4][6]
-
Trimers: Cyanogen chloride can trimerize to cyanuric chloride in the presence of acid, which could be a potential impurity.[6]
Q2: My crude this compound is a dark-colored oil/solid. What causes the color and how can I remove it?
A2: Dark coloration in crude organic products often arises from polymeric or highly conjugated byproducts formed during the synthesis or upon storage. These colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal, followed by filtration.[7] However, care must be taken as activated charcoal can also adsorb the desired product, leading to yield loss. Recrystallization is often effective at excluding colored impurities from the crystal lattice.
Q3: Is this compound stable to heat? What precautions should I take during purification?
Q4: What are the safety considerations when handling and purifying this compound?
A4: this compound contains a cyanide group and should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Given the potential for the release of hydrogen cyanide, especially under acidic conditions or upon decomposition, it is critical to have an emergency plan and appropriate cyanide first-aid materials available. All waste containing this compound should be quenched and disposed of according to institutional safety guidelines for cyanide-containing compounds.
Troubleshooting Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Oiling out during recrystallization | The solvent may be too nonpolar, or the solution is being cooled too rapidly. | Try a more polar solvent or a different solvent pair. Ensure slow cooling to promote crystal growth over amorphous precipitation. Seeding with a small crystal of pure product can also help.[10] |
| Low recovery after recrystallization | The compound may be too soluble in the chosen solvent, even at low temperatures. Too much solvent may have been used. | Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[7][11] |
| Product sticking to the silica gel column | The eluent may be too nonpolar, or the compound is highly polar. | Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, adding a small percentage of a more polar solvent like methanol to the eluent can be effective.[12] |
| Co-elution of impurities during chromatography | The chosen solvent system may not have sufficient resolving power for the impurities present. | Optimize the solvent system using thin-layer chromatography (TLC) first.[13] A shallower solvent gradient or isocratic elution with an optimal solvent mixture might be necessary. |
| Product decomposition on the silica gel column | This compound may be sensitive to the acidic nature of standard silica gel. | Consider using neutral or deactivated silica gel. This can be prepared by washing the silica gel with a dilute solution of a non-nucleophilic base (like triethylamine in the eluent) and then re-equilibrating with the mobile phase. |
Purification Strategy Workflow
This workflow provides a logical progression for purifying crude this compound, from initial assessment to high-purity material.
Sources
- 1. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]
- 2. The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyanogen chloride - Wikipedia [en.wikipedia.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. amherst.edu [amherst.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. web.uvic.ca [web.uvic.ca]
"identifying and minimizing side reactions in cyanoformamide synthesis"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for cyanoformamide synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound and its derivatives. As a versatile building block in medicinal chemistry and organic synthesis, the successful and high-purity synthesis of this compound is critical. This document provides practical, field-proven insights to help you identify and minimize common side reactions, ensuring the integrity of your research and development efforts.
I. General Troubleshooting & FAQs
This section addresses common issues that can arise regardless of the specific synthetic route employed.
FAQ 1: My final product has low purity and contains several unidentifiable byproducts. Where should I start troubleshooting?
Low purity is a common issue stemming from several potential sources. A systematic approach is crucial for diagnosis.
-
Reagent Quality: Ensure all starting materials and solvents are of appropriate purity and are free of water, which can lead to hydrolysis of the product. Anhydrous conditions are often critical.
-
Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
-
Atmosphere Control: Many reactions in this compound synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.
FAQ 2: I'm observing a decrease in yield over time, even after the initial reaction appears complete. What could be happening?
This often points to product instability. This compound can be susceptible to degradation under certain conditions.
-
Hydrolysis: this compound can undergo hydrolysis, particularly under basic conditions, to form cyanide and isocyanate salts, which can further react or decompose.[1] It is crucial to maintain appropriate pH control, especially during workup and purification. The reaction proceeds via deprotonation of the this compound.[1]
-
Thermal Decomposition: Prolonged exposure to high temperatures can lead to the decomposition of this compound.[2][3] It is advisable to use the lowest effective temperature for your reaction and to avoid unnecessarily long reaction times.
-
Polymerization/Oligomerization: Although less commonly reported for this compound itself, related compounds like hydrogen cyanide are known to polymerize, especially in the presence of basic impurities.[4] The appearance of insoluble, tar-like materials could indicate polymerization.
Troubleshooting Flowchart for General Impurities
Caption: General troubleshooting workflow for low purity in this compound synthesis.
II. Route-Specific Troubleshooting
This section details side reactions and mitigation strategies for common this compound synthesis pathways.
A. Synthesis from Isocyanates and a Cyanide Source
This method involves the addition of a cyanide anion to an isocyanate. While direct, it is prone to a significant side reaction.
FAQ 3: I'm attempting to synthesize a secondary this compound from an isocyanate and a cyanide source, but I'm isolating a significant amount of a cyclic byproduct. What is this byproduct and how can I avoid it?
The primary side reaction in this synthesis is the formation of a cyclic adduct.[5][6]
Mechanism of Side Reaction:
The intended reaction involves the nucleophilic attack of the cyanide anion on the electrophilic carbon of the isocyanate. However, if the cyanide addition is slow, the initially formed metalated this compound can act as a nucleophile itself. This intermediate can then attack another molecule of the isocyanate, leading to a dimeric intermediate that readily undergoes a 5-exo-dig cyclization to form an undesired cyclic product.[5][6]
Visualizing the Competing Pathways
Caption: Competing reaction pathways in the synthesis of cyanoformamides from isocyanates.
Minimization Strategies:
The key to minimizing this side reaction is to ensure that the initial nucleophilic attack of the cyanide anion is significantly faster than the subsequent reaction of the metalated intermediate.
-
Choice of Cyanide Source: The rate of cyanide delivery is crucial. Using a cyanide "reservoir" that rapidly releases the cyanide anion upon activation is highly effective. For example, using dimethylphenylsilylcyanide (PhMe₂SiCN) with a catalytic amount of a strong base like potassium tert-amylate at low temperatures has been shown to favor the formation of the desired this compound by ensuring an almost immediate transfer of the cyanide.[5][6] In contrast, sources that deliver cyanide more slowly, such as trimethylsilylcyanide (TMSCN), are more prone to the formation of the cyclic byproduct.[5][6]
-
Temperature Control: Maintaining a low reaction temperature (e.g., -78 °C) can help to control the rate of the competing side reaction.[6]
| Cyanide Source | Relative Rate of CN⁻ Delivery | Predominant Product | Reference |
| PhMe₂SiCN | Fast | This compound | [5] |
| TMSCN | Slower | Cyclic Byproduct | [5][6] |
Experimental Protocol: Minimizing Cyclic Byproduct Formation
-
To a solution of the isocyanate in anhydrous THF at -78 °C under an argon atmosphere, add a catalytic amount of potassium tert-amylate.
-
Slowly add a solution of dimethylphenylsilylcyanide (PhMe₂SiCN) in anhydrous THF to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
B. Synthesis from N,N-disubstituted Aminomalononitriles
This method, often promoted by reagents like Cesium Fluoride (CsF), is described as a mild and efficient route to cyanoformamides.[7] However, potential issues can still arise.
FAQ 4: I'm using the CsF-promoted synthesis from an aminomalononitrile, but my yields are low and the reaction is not going to completion. What could be the problem?
While this method is generally efficient, several factors can impact its success.
-
Incomplete Decyanation/Oxidation: The reaction proceeds through a decyanation followed by an oxidation cascade. Incomplete reaction can leave unreacted starting material or intermediates.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure the correct stoichiometry of CsF and any oxidizing agent is used.
-
Reaction Time: Extend the reaction time and monitor by TLC or HPLC to ensure the consumption of the starting material.
-
-
-
Moisture Sensitivity: Although not explicitly detailed as a major issue in all literature, the presence of water could potentially interfere with the fluoride promoter or lead to hydrolysis of the product.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.
-
-
-
Substrate-Specific Reactivity: The electronic and steric properties of the substituents on the aminomalononitrile can affect the reaction rate and efficiency.
-
Troubleshooting:
-
Temperature Adjustment: For less reactive substrates, a modest increase in reaction temperature may be necessary. Monitor carefully to avoid decomposition.
-
-
III. Purification of this compound
The final purity of your this compound is highly dependent on the purification method.
FAQ 5: What is the best way to purify my crude this compound?
The choice of purification method will depend on the physical properties of your specific this compound derivative and the nature of the impurities.
-
Recrystallization: This is an effective method for purifying solid cyanoformamides.[8][9]
-
Solvent Selection: The ideal solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include mixtures of dichloromethane and hexanes, or isopropyl alcohol and water.
-
Protocol: Recrystallization from Dichloromethane/Hexanes
-
Dissolve the crude this compound in a minimal amount of hot dichloromethane.
-
Slowly add hexanes until the solution becomes turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[10]
-
-
-
Flash Column Chromatography: For oils or solids that are difficult to recrystallize, flash column chromatography is a suitable alternative.[6]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A solvent system that provides good separation of the product from impurities on a TLC plate should be chosen. Typically, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used.
-
IV. References
-
Miele, M., Castoldi, L., Prado-Roller, A., Pisano, L., & Pace, V. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. European Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Wang, X., et al. (2018). The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, Y. L. (1989). Kinetics of hydrolysis of cyanogen, 1-cyanoformamide and iodine monochloride. Purdue University. Available at: [Link]
-
Salazar, J., et al. (2019). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. Journal of Materials Chemistry A. Available at: [Link]
-
Syngenta Process Hazards Group. (2010). Liquid Hydrogen Cyanide Polymerisation Hazards. IChemE. Available at: [Link]
-
Cataldo, F. (2013). Synthesis of HCN Polymer from Thermal Decomposition of Formamide. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available at: [Link]
-
Pace, V., et al. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. University of Turin. Available at: [Link]
Sources
- 1. "Kinetics of hydrolysis of cyanogen, 1-cyanoformamide and iodine monoch" by Yi Lai Wang [docs.lib.purdue.edu]
- 2. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. icheme.org [icheme.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mt.com [mt.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
"methods for stabilizing cyanoformamide in various solvents"
Welcome to the technical support center for cyanoformamide. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. As a highly reactive and valuable synthetic intermediate, the stability of this compound in solution is paramount to achieving reproducible and reliable results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for stabilizing this compound in various common laboratory solvents.
I. Understanding this compound Instability: The Chemical Causality
This compound (carbamoyl cyanide) is a small molecule possessing two key functional groups: an electrophilic carbonyl carbon on the amide and a nitrile group. This combination makes it susceptible to degradation via several pathways, primarily nucleophilic attack at the carbonyl carbon. The solvent environment plays a critical role in either promoting or mitigating these degradation reactions. Understanding the underlying mechanisms is the first step toward effective stabilization.
Primary Degradation Pathway: Solvolysis
The most common degradation pathway for this compound is solvolysis, where the solvent molecule itself acts as a nucleophile. This is particularly problematic with protic solvents.
Caption: Solvolysis pathway of this compound in protic solvents.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments with this compound solutions.
Issue 1: Rapid Loss of this compound Potency in Solution
-
Symptoms:
-
Inconsistent reaction yields.
-
Appearance of unexpected byproducts in NMR or LC-MS analysis.
-
A gradual decrease in the concentration of this compound over a short period, even at low temperatures.
-
-
Potential Causes & Explanations:
-
Incorrect Solvent Choice: You may be using a protic solvent such as methanol, ethanol, or water. These solvents have active protons and lone pairs of electrons that readily attack the electrophilic carbonyl carbon of this compound, leading to rapid degradation.[1]
-
Water Contamination in Aprotic Solvents: "Anhydrous" or "dry" aprotic solvents can absorb atmospheric moisture if not handled properly. Even trace amounts of water can lead to hydrolysis of this compound.
-
Solvent Degradation: Some solvents, like dimethylformamide (DMF), can degrade over time to produce impurities such as dimethylamine.[2][3][4] This amine is a potent nucleophile that will react with and consume this compound.
-
-
Solutions & Protocols:
-
Solvent Selection: Switch to a high-purity, polar aprotic solvent. Acetonitrile is often an excellent first choice due to its own relative stability and ability to dissolve this compound.[5][6] Other options include anhydrous Dimethyl Sulfoxide (DMSO).
-
Ensure Anhydrous Conditions:
-
Use freshly opened bottles of anhydrous solvents.
-
If using a solvent from a previously opened bottle, consider drying it using appropriate methods (e.g., molecular sieves).
-
Handle solvents under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen).
-
-
Check Solvent Purity: If using DMF, ensure it is a high-purity grade and has been stored correctly. If you suspect degradation, use a fresh bottle or purify the solvent before use.
-
Issue 2: Inconsistent Results Between Batches of this compound Solutions
-
Symptoms:
-
A freshly prepared solution works well, but an identical solution prepared a week later gives poor results.
-
Different lots of the same solvent yield different outcomes.
-
-
Potential Causes & Explanations:
-
Storage Conditions: Storing this compound solutions at room temperature or in direct light can accelerate degradation.[7][8][9][10] Chemical reactions, including degradation, are highly temperature-dependent.
-
Atmospheric Exposure: Repeatedly opening the container of the stock solution introduces moisture and oxygen, leading to cumulative degradation.
-
-
Solutions & Protocols:
-
Strict Storage Protocol:
-
Prepare stock solutions of this compound fresh whenever possible.
-
If storage is necessary, aliquot the stock solution into smaller, single-use vials.
-
Flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
-
Store all solutions at -20°C or below in a dark, desiccated environment.
-
-
Consistent Solvent Source: Use the same grade and supplier for your solvents to minimize variability in impurities.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for dissolving and storing this compound?
-
Q2: Can I use protic solvents like methanol or ethanol at all?
-
A: It is strongly discouraged for storing this compound. If a protic solvent is required for a reaction, it is best to add the this compound solution (dissolved in a stable aprotic solvent) to the reaction mixture containing the protic solvent at the last possible moment, preferably at a low temperature to minimize degradation. Protic solvents will act as nucleophiles and degrade the this compound.[1]
-
-
Q3: How long can I store a this compound solution?
-
A: This is highly dependent on the solvent, concentration, and storage conditions. As a best practice, solutions should be made fresh for each experiment. If stored under optimal conditions (anhydrous acetonitrile, -20°C, inert atmosphere), a solution may be viable for a few days to a week. However, you should always validate the stability for your specific application.
-
-
Q4: I see a precipitate forming in my this compound solution in DMF over time. What is it?
-
A: While this would require specific analysis, it could be a result of several processes. One possibility is the reaction of this compound with dimethylamine (a degradation product of DMF) to form a less soluble urea derivative.[2][3][4] Another possibility, though less documented for this compound itself, is dimerization or polymerization, which is a known issue for the related compound, cyanamide, especially in the presence of basic impurities.
-
-
Q5: Are there any chemical stabilizers I can add to my this compound solution?
-
A: While there are no universally validated stabilizers specifically for this compound, the principles of chemical stabilization can be applied. For aqueous solutions of the related compound cyanamide, stability is increased at a slightly acidic pH (3-5).[11] Therefore, ensuring your aprotic solvent is free of basic impurities is crucial. The addition of a non-nucleophilic acid scavenger could theoretically improve stability, but this would need to be empirically tested for your specific system to avoid unwanted side reactions.
-
IV. Data Summary & Protocols
Table 1: Relative Stability of this compound in Common Solvents
| Solvent | Solvent Type | Relative Stability | Rationale for Stability/Instability |
| Acetonitrile | Polar Aprotic | High | Relatively inert, does not act as a nucleophile. Low water content in anhydrous grades.[5][6] |
| DMSO | Polar Aprotic | Moderate-High | Good solvent, but highly hygroscopic. Strict anhydrous handling is critical. |
| DMF | Polar Aprotic | Low-Moderate | Prone to degradation, releasing dimethylamine which reacts with this compound.[2][3][4] |
| Methanol/Ethanol | Polar Protic | Very Low | Act as nucleophiles, leading to rapid solvolysis and degradation of this compound. |
| Water | Polar Protic | Very Low | Rapidly hydrolyzes this compound.[12] |
| DCM/Chloroform | Nonpolar/Aprotic | Moderate | Generally unreactive, but solubility of this compound may be limited. |
Experimental Protocol: Preparation and Storage of a Stabilized this compound Stock Solution
This protocol outlines the best practices for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (high purity, <50 ppm water)
-
Sterile, amber glass vials with PTFE-lined septa caps
-
Inert gas source (Argon or Nitrogen) with a manifold
-
Syringes and needles
Procedure:
-
Preparation of Vials: Dry all glassware in an oven at 120°C overnight and cool in a desiccator.
-
Inert Atmosphere: Place the required number of vials, this compound, and a stir bar in a flask. Purge the flask with inert gas for 15-20 minutes.
-
Solvent Transfer: Using a syringe, transfer the desired volume of anhydrous acetonitrile into the flask containing the this compound.
-
Dissolution: Stir the mixture under a positive pressure of inert gas until the this compound is fully dissolved.
-
Aliquoting: Using a clean, dry syringe, dispense the solution into the prepared amber vials.
-
Inerting and Sealing: Purge the headspace of each vial with inert gas for 1-2 minutes before tightly sealing the cap.
-
Storage: Immediately place the sealed vials in a -20°C freezer. Ensure the storage location is dark.
Caption: Workflow for preparing a stabilized this compound solution.
V. References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78077, this compound. [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). [Link]
-
Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 134(8), 1099-1104.
-
Wikipedia. Cyanide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6342, Acetonitrile. [Link]
-
INCHEM. Acetonitrile (EHC 154, 1993). [Link]
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Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 91.
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Florea, C., Hîrtopeanu, A., Stavarache, C., & Petride, H. (2019). UNUSUAL MECHANISM OF THE METHANOLYSIS OF 1-CYANOFORMAMIDINES. Revue Roumaine de Chimie, 64(2), 1-6.
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Larraufie, M.-H., Malacria, M., Courillon, C., Ollivier, C., Fensterbank, L., & Lacôte, E. (2013). Synthesis of natural quinazolinones and some of their analogues through radical cascade reactions involving N-acylcyanamides. Tetrahedron, 69(36), 7699-7705.
-
Cheng, W.-M., & Wu, H.-L. (2014). The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles. Organic & Biomolecular Chemistry, 12(35), 6886-6890.
-
Serna, S., et al. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. European Journal of Organic Chemistry.
-
INCHEM. Acetonitrile (EHC 154, 1993). [Link]
-
Cheng, W.-M., & Wu, H.-L. (2014). The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles. Organic & Biomolecular Chemistry, 12(35), 6886-6890.
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Singh, H., & Singh, P. (1981). Thermodynamics of chloroform and methanol mixtures. Thermochimica Acta, 45(2), 159-165.
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Kozik, M., et al. (2011). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 16(6), 635-641.
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Reddy, T. J., et al. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 23(9), 2338.
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LibreTexts Chemistry. 20.7: Chemistry of Nitriles.
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Ruiz-Pernía, J. J., et al. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of the American Chemical Society, 127(44), 15495-15506.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6342, Acetonitrile. [Link]
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PubChem. Dimethylformamide. [Link]
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Organic Syntheses. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. [Link]
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ResearchGate. Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides.
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ResearchGate. Out of ethanol and methanol,which one serves as a better solvent?
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Sciencemadness Wiki. Dimethylformamide. [Link]
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Organic Syntheses. N-Methoxy-N-methylthis compound. [Link]
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Organic Chemistry Portal. Cyanamide synthesis by N-substitution. [Link]
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Cayman Chemical. Product Information for Cy7.
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ResearchGate. Reactivity of Cyanide and Thiocyanate Towards the Nitrosyl Carbonyl [Co(CO)3(NO)].
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Powers, K. T., et al. (2022). Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis. Molecules, 27(6), 1969.
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Rasnik, I., et al. (2011). Cyanine fluorophore derivatives with enhanced photostability. Journal of the American Chemical Society, 133(45), 18240-18243.
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Google Patents. US4477421A - Process for the stabilization of aqueous cyanamide solutions.
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ResearchGate. Thermodynamics of the solubility of ciprofloxacin in methanol, ethanol, 1-propanol, acetone, and chloroform from 293.15 to 333.15 K.
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AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
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ResearchGate. (PDF) Synthesis and Reactivity of N -Allenyl Cyanamides.
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ResearchGate. Effect of anti-solvents methanol, ethanol, 2-propanol and acetonitrile...
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Gaylord Chemical. DMSO - gChem. [Link]
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ResearchGate. C-N Bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives.
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Technical Support Center: Mastering Regioselectivity in Reactions of Cyanoformamide
Welcome to the technical support center dedicated to providing researchers, chemists, and drug development professionals with in-depth guidance on improving the regioselectivity of reactions involving cyanoformamide. This resource is designed to move beyond simple protocols and offer a deeper understanding of the underlying principles that govern reaction outcomes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this compound chemistry and achieve your desired synthetic targets with greater precision.
Introduction to the Challenge of Regioselectivity with Cyanoformamides
Cyanoformamides are versatile building blocks in organic synthesis due to the unique reactivity conferred by the presence of both an amide and a nitrile group attached to the same carbonyl carbon.[1] This arrangement of functional groups, however, also presents a significant challenge in controlling the regioselectivity of their reactions, particularly when reacting with unsymmetrical reagents. The this compound moiety possesses multiple electrophilic and potentially nucleophilic sites, leading to the possible formation of constitutional isomers.[1] Achieving high regioselectivity is crucial for the efficient synthesis of target molecules and the avoidance of tedious and costly purification steps.
This guide will equip you with the knowledge to diagnose and solve regioselectivity issues in your experiments by exploring the key factors that influence the reaction pathway.
Frequently Asked Questions (FAQs) on Regioselectivity in this compound Reactions
Q1: What are the primary factors that influence regioselectivity in reactions involving cyanoformamides?
Regioselectivity in these reactions is a delicate interplay of several factors:
-
Electronic Effects: The electron-withdrawing nature of the cyano and carbonyl groups renders the carbonyl carbon highly electrophilic. The nitrogen atom of the amide can also act as a nucleophile. The electronic properties of the substituents on the amide nitrogen and the reacting partner play a crucial role in dictating the preferred site of attack.
-
Steric Hindrance: The size of the substituents on both the this compound and the reacting substrate can significantly influence the regiochemical outcome. Bulky groups can block access to a particular reaction site, favoring attack at a less sterically hindered position.[2]
-
Catalyst/Promoter: The choice of catalyst, be it a transition metal, Lewis acid, or organocatalyst, is paramount in controlling regioselectivity. Catalysts can selectively activate one reaction site over another, thereby directing the reaction pathway.[3]
-
Solvent: The polarity and coordinating ability of the solvent can have a profound effect on the reaction's regioselectivity. Solvents can stabilize or destabilize transition states, favoring one reaction pathway over another.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of a reaction. In some cases, changing the temperature can favor the formation of a different regioisomer.
Q2: How do I begin to troubleshoot a reaction with poor regioselectivity?
A systematic approach is key. Start by analyzing the product mixture to understand the distribution of regioisomers. Then, consider the following:
-
Re-evaluate the Reaction Mechanism: A thorough understanding of the plausible reaction pathways is essential. Consider all possible sites of nucleophilic or electrophilic attack.
-
Modify the Catalyst or Promoter: If you are using a catalyst, explore different metals, ligands, or catalyst loadings. For Lewis acid-promoted reactions, screen a variety of Lewis acids with different strengths and steric properties.
-
Screen Different Solvents: The choice of solvent can dramatically alter the regiochemical outcome. Test a range of solvents with varying polarities and coordinating abilities.
-
Adjust the Reaction Temperature: Investigate the effect of temperature on the product ratio. Running the reaction at a lower or higher temperature might favor the desired isomer.
-
Modify the Substrate: If possible, consider modifying the substituents on your this compound or the reacting partner to enhance steric or electronic differentiation between the reactive sites.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting advice for specific reaction types where regioselectivity is a common challenge.
Scenario 1: Poor Regioselectivity in the Cycloaddition of a this compound with an Unsymmetrical Alkene/Alkyne
Cycloaddition reactions are powerful tools for the synthesis of complex cyclic molecules. However, when using an unsymmetrical alkene or alkyne, controlling the regioselectivity can be challenging.
Common Problem: Formation of a mixture of regioisomeric cycloadducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in cycloaddition reactions.
Detailed Causality and Experimental Protocols:
-
The Role of the Catalyst: In transition-metal-catalyzed cycloadditions, the ligand bound to the metal center plays a critical role in controlling regioselectivity. Sterically bulky ligands can block one approach of the substrate, while electronically different ligands can alter the polarization of the intermediate metal complex, favoring one regioisomer.
-
Protocol 1: Ligand Screening in a Palladium-Catalyzed [3+2] Cycloaddition.
-
Set up a series of parallel reactions in small vials.
-
To each vial, add the this compound (1.0 equiv.), the unsymmetrical alkene (1.2 equiv.), and a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%).
-
To each vial, add a different phosphine ligand (e.g., PPh₃, Xantphos, dppf, 10 mol%).
-
Add the solvent (e.g., toluene, 0.1 M) and stir the reactions at the desired temperature (e.g., 80 °C) for 24 hours.
-
Analyze the crude reaction mixture of each vial by ¹H NMR or LC-MS to determine the ratio of regioisomers.
-
-
-
The Influence of Lewis Acids: Lewis acids can coordinate to the carbonyl oxygen or the nitrile nitrogen of the this compound, increasing its electrophilicity and influencing the frontier molecular orbital coefficients, which in turn dictates the regioselectivity of the cycloaddition.[3]
-
Protocol 2: Lewis Acid Screening.
-
In a flame-dried flask under an inert atmosphere, dissolve the this compound (1.0 equiv.) in a dry, non-coordinating solvent (e.g., CH₂Cl₂).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, 1.1 equiv.) dropwise and stir for 15 minutes.
-
Add the unsymmetrical alkene (1.2 equiv.) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.
-
Analyze the product mixture for regioselectivity.
-
-
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Catalyst | None | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Increased selectivity for isomer 1 |
| Lewis Acid | None | BF₃·OEt₂ | TiCl₄ | Inversion of selectivity |
| Solvent | Toluene | Acetonitrile | 1,4-Dioxane | Higher selectivity in non-polar solvents |
| Temperature | 25 °C | 80 °C | 0 °C | Kinetic product favored at lower temp. |
Table 1: Example of a screening table for optimizing regioselectivity in a cycloaddition reaction.
Scenario 2: Lack of Regioselectivity in the Nucleophilic Addition to the Carbonyl Group vs. the Nitrile Group
The this compound moiety presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon and the nitrile carbon. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.
Common Problem: A mixture of products resulting from attack at both the carbonyl and nitrile carbons.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting regioselectivity in nucleophilic additions to cyanoformamides.
Detailed Causality and Experimental Protocols:
-
Hard and Soft Acids and Bases (HSAB) Principle: The HSAB principle can be a useful guide. The carbonyl carbon is a "harder" electrophilic center than the nitrile carbon. Therefore, "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) are more likely to attack the carbonyl carbon, while "softer" nucleophiles might show a preference for the nitrile carbon.
-
Controlling Reactivity with Additives:
-
Protocol 3: Lewis Acid-Mediated Nucleophilic Addition.
-
In a flame-dried flask under an inert atmosphere, dissolve the this compound (1.0 equiv.) in a dry solvent (e.g., THF).
-
Cool the solution to -78 °C.
-
Add a Lewis acid (e.g., MgBr₂·OEt₂, 1.1 equiv.) and stir for 30 minutes.
-
Add the nucleophile (e.g., a Grignard reagent, 1.2 equiv.) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl.
-
Analyze the product distribution. Compare this to a reaction run without the Lewis acid.
-
-
Conclusion
Improving the regioselectivity of reactions involving cyanoformamides requires a multi-faceted approach that considers the interplay of electronic and steric factors, as well as the judicious choice of catalysts, solvents, and reaction conditions. By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can gain greater control over their synthetic outcomes and efficiently access their desired target molecules.
References
-
Miele, M., Castoldi, L., Roller-Prado, A., Pisano, L., & Pace, V. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. European Journal of Organic Chemistry, 27(39), e202400619. [Link]
-
Navarro, R., Monterde, C., Molina, S., Pérez-Perrino, M., Reviriego, F., del Prado, A., Gallardo, A., & Reinecke, H. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 7(89), 56157-56165. [Link]
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Pace, V., Miele, M., & Castoldi, L. (2025). The Versatility of the Roskamp Homologation in Synthesis. Molecules, 30(6), 1192. [Link]
-
Master Organic Chemistry. (n.d.). Regioselectivity. [Link]
-
Douglas, C. J., & Overman, L. E. (2011). Highly Enantioselective Intramolecular Cyanoamidation: (+)-Horsfiline, (−)-Coerulescine, and (−)-Esermethole. Organic Letters, 13(15), 4164–4167. [Link]
-
Soto-Delgado, J., Domingo, L. R., & Contreras, R. (2009). Understanding the influence of Lewis acids in the regioselectivity of the Diels–Alder reactions of 2-methoxy-5-methyl-1,4-benzoquinone: A DFT study. Journal of Molecular Structure: THEOCHEM, 902(1–3), 103–108. [Link]
-
Domingo, L. R., Sáez, J. A., Joule, J. A., Rhyman, L., & Ramasami, P. (2013). A DFT Study of the [3+2] versus [4+2] Cycloaddition Reactions of 1,5,6-Trimethylpyrazinium-3-olate with Methyl Methacrylate. The Journal of Organic Chemistry, 78(4), 1621–1629. [Link]
-
Zhu, Y., et al. (2024). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. The Journal of Organic Chemistry, 89(1), 533-543. [Link]
-
Ghandi, M., & Aryan, R. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular Diversity, 26(5), 2939-2947. [Link]
-
Paddon-Row, M. N. (2022). Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. ChemRxiv. [Link]
-
Al-Hourani, B. J. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Molecules, 29(17), 3894. [Link]
-
Pace, V., Holzer, W., & De Kimpe, N. (2011). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. The Journal of Organic Chemistry, 76(22), 9463–9470. [Link]
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"common challenges in handling highly reactive cyanoformamide"
Welcome to the technical support center for handling and utilizing cyanoformamide (carbamoyl cyanide). As a highly reactive and hazardous compound, this compound presents unique challenges in experimental settings. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting solutions, and robust safety protocols. Our goal is to empower you to work safely and effectively with this versatile synthetic intermediate.
Section 1: Safety First - Essential Precautions & Hazard Summary
Working with highly reactive chemicals demands a proactive approach to safety.[1] this compound is not only reactive but also carries significant health hazards. Adherence to strict safety protocols is non-negotiable.
Hazard Identification
This compound is classified with multiple hazards that require stringent control measures. It is toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and is a suspected carcinogen and reproductive toxicant.[2]
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |
Core Safety Protocols
-
Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3][4]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection : Chemical splash goggles and a full-face shield.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart. Double-gloving is recommended.
-
Body Protection : A flame-resistant lab coat and an apron.
-
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5] Avoid prolonged storage to minimize potential decomposition.[5]
-
Emergency Preparedness : Ensure an emergency eyewash station and safety shower are immediately accessible. Have an appropriate spill kit ready. All personnel must be trained on emergency procedures for cyanide exposure.[6]
Workflow for Safe Handling of this compound
Caption: A standard workflow for safely handling this compound.
Section 2: FAQs - Understanding this compound
This section addresses fundamental questions about the properties and reactivity of this compound.
Q1: What is this compound and why is it considered highly reactive?
A: this compound, also known as carbamoyl cyanide, is a small organic molecule with the formula C₂H₂N₂O.[7] Its high reactivity stems from the presence of two electron-withdrawing groups (a nitrile and a carbonyl group) attached to the same amide nitrogen. This electronic arrangement makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. Furthermore, like many small, high-energy molecules, it can be thermally unstable.[8]
Q2: What are the primary decomposition pathways for this compound?
A: While specific studies on this compound decomposition are sparse, we can infer pathways from related structures like formamide. Formamide can decompose under heat to produce highly toxic hydrogen cyanide (HCN) and other gases.[2][9] this compound is susceptible to facile hydrolysis, especially in the presence of base, which can cleave the molecule to generate cyanide ions, carbon dioxide, and ammonia.[10] This sensitivity to water is a critical handling challenge.
Q3: What are the common synthetic applications of this compound?
A: Cyanoformamides are valuable intermediates in organic synthesis, particularly for creating heterocycles.[11] They can act as "carbamoylating" agents. For instance, they are used in the synthesis of β-ketoamides from ketone enolates, a transformation for which related cyanoformates are well-known.[12]
Q4: How should I store this compound to ensure its stability?
A: Proper storage is crucial to prevent degradation and ensure experimental reproducibility.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[3]
-
Temperature: Store in a cool, dry place. Avoid heat and direct sunlight, which can accelerate decomposition.[5]
-
Container: Use a tightly sealed, clearly labeled container. It's good practice to label the container with the date it was opened.[5]
Section 3: Troubleshooting Guide - Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Q1: My reaction yield is low, and TLC/LCMS analysis shows multiple unidentified spots. What is the likely cause?
A: This is a classic sign of reagent decomposition or competing side reactions.
-
Probable Cause 1: Reagent Decomposition. this compound may have degraded due to improper storage or handling. Moisture is a primary culprit, leading to hydrolysis.[10]
-
Solution: Use a fresh bottle or a recently opened one that has been stored meticulously under an inert atmosphere. Consider purifying the reagent if its quality is suspect (see Protocol 2).
-
-
Probable Cause 2: Reaction with Solvent or Base. Protic solvents (like alcohols) or nucleophilic solvents can react with this compound. Similarly, strong bases can catalyze decomposition or unwanted side reactions.
-
Solution: Ensure your solvent is anhydrous and non-nucleophilic (e.g., THF, Dichloromethane). If a base is required, consider a non-nucleophilic, sterically hindered base. Run the reaction at the lowest effective temperature to minimize side reactions.
-
-
Probable Cause 3: Thermal Instability. High reaction temperatures can cause this compound to decompose, potentially releasing HCN.[2][9]
-
Solution: Attempt the reaction at a lower temperature. If the reaction requires heat, increase the temperature gradually and monitor for signs of decomposition (e.g., color change, gas evolution).
-
Q2: I am attempting a reaction with a primary/secondary amine, but instead of the desired product, I am forming a urea derivative. Why?
A: This suggests that the amine is attacking the carbonyl carbon, leading to the displacement of the cyanide group. The cyanide ion is a relatively good leaving group.
-
Mechanism: The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. The resulting tetrahedral intermediate can collapse, expelling the cyanide ion to form a substituted urea.
-
Solution:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the amine to this compound. Excess amine can promote this side reaction.
-
Lower Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to control the reactivity and favor the desired pathway.
-
Protecting Groups: If applicable, consider protecting the amine to modulate its nucleophilicity.
-
Q3: During workup, my product seems to be decomposing. How can I improve its stability during purification?
A: The product itself may be sensitive to the workup conditions, especially if it retains a reactive moiety.
-
Probable Cause 1: pH Sensitivity. Exposure to acidic or basic aqueous solutions during extraction can cause hydrolysis of your product.
-
Solution: Use a neutral or mildly acidic/basic wash (e.g., saturated ammonium chloride or saturated sodium bicarbonate) instead of strong acids or bases. Minimize contact time with the aqueous phase and work quickly.
-
-
Probable Cause 2: Instability on Silica Gel. Some compounds are unstable on silica gel. The acidic nature of standard silica can catalyze decomposition.
-
Solution:
-
Try using deactivated silica gel (pre-treated with a base like triethylamine).
-
Consider alternative purification methods like precipitation/recrystallization or chromatography on a different stationary phase (e.g., alumina).[13]
-
If the product is thermally stable enough, distillation under high vacuum might be an option.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common this compound reactions.
Section 4: Protocols & Workflows
These protocols provide detailed, step-by-step methodologies for common procedures.
Protocol 1: Standard Operating Procedure for Reaction Quenching and Waste Disposal
Objective: To safely quench a reaction containing residual this compound and handle the resulting waste. This protocol is a guideline and must be adapted based on the specific scale and reagents of your experiment.
Materials:
-
Bleach (sodium hypochlorite solution, ~5-10%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ferrous sulfate (FeSO₄) solution (optional, for cyanide testing)
-
Appropriate waste containers
Procedure:
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath to moderate the rate of any exothermic reactions.
-
Initial Quench (in the fume hood): Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize any acidic components. Caution: Gas evolution (CO₂) may occur.
-
Cyanide Destruction: While stirring vigorously, slowly add an excess of bleach to the cooled reaction mixture. The hypochlorite will oxidize the toxic cyanide ions to the much less toxic cyanate ions (OCN⁻).
-
Causality: This oxidative quenching is a standard and effective method for neutralizing cyanide. The reaction is exothermic, which is why pre-cooling and slow addition are critical.
-
-
Verify Quench (Optional but Recommended): After stirring for at least one hour, you can test for the presence of free cyanide using commercially available test strips or a qualitative iron test.
-
Waste Segregation: Dispose of the quenched aqueous and organic waste into separate, clearly labeled hazardous waste containers according to your institution's guidelines. Never mix cyanide-containing waste with acidic waste, as this can liberate lethal HCN gas.
Protocol 2: Purification by Precipitation
Objective: To purify this compound or a solid derivative that is sensitive to silica gel chromatography. This method relies on differential solubility.[13]
Materials:
-
Dichloromethane (DCM), anhydrous
-
Hexanes or Pentane, anhydrous
-
Dry, clean filtration apparatus (e.g., Büchner funnel)
-
Schlenk flask or similar glassware for inert atmosphere handling
Procedure:
-
Dissolution: In a fume hood, dissolve the crude solid in the minimum amount of anhydrous DCM required for complete dissolution at room temperature.
-
Induce Precipitation: While stirring, slowly add anhydrous hexanes (the "anti-solvent") portion-wise. The product, being less soluble in the mixed solvent system, will begin to precipitate.
-
Causality: The principle is to create a solvent environment where the desired compound has low solubility while impurities remain in solution. DCM is a polar solvent that dissolves the compound, while hexanes are nonpolar.
-
-
Complete Precipitation: Continue adding hexanes until no further precipitation is observed. You may need to cool the flask in an ice bath or freezer (-20 °C) to maximize recovery.
-
Isolation: Isolate the purified solid product by vacuum filtration. Wash the solid on the filter with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified solid under high vacuum to remove residual solvents. For highly sensitive compounds, this should be done under an inert atmosphere.
Section 5: References
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research.
-
Organic Syntheses Procedure. N-Methoxy-N-methylthis compound. Organic Syntheses.
-
Sigma-Aldrich. (2025). Safety Data Sheet - Aldrich C87908.
-
Fisher Scientific. (2009). Safety Data Sheet.
-
ResearchGate. (2025). Theoretical Study of Formamide Decomposition Pathways.
-
ChemistryViews. (2024). Straightforward Path to Cyanoformamides.
-
PubChem - NIH. This compound | C2H2N2O | CID 78077.
-
García-Egido, E., Paz, J., Iglesias, B., & Muñoz, L. (2009). Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine. Organic & Biomolecular Chemistry.
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
-
ResearchGate. (2025). Synthesis of HCN Polymer from Thermal Decomposition of Formamide.
-
Trent University. (2019). Dangerously Reactive Chemicals SOP.
-
Stanford Environmental Health & Safety. General Use SOP for Highly Reactive/Unstable Materials.
-
Organic Syntheses Procedure. anisylsulfanylmethylisocyanide.
-
CCOHS. Dangerously Reactive Materials.
-
ACS Publications. (1956). The Preparation and Reactions of 1-Cyanoformamide.
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds.
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Technical Support Center: Troubleshooting Anomalous Peaks in Cyanoformamide NMR Spectra
Welcome to the technical support center for NMR analysis of cyanoformamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected signals in their NMR spectra. Here, we address common issues in a practical question-and-answer format, grounded in established scientific principles to help you diagnose and resolve these anomalies effectively.
Frequently Asked Questions (FAQs)
Section 1: Solvent and Common Contaminant-Related Issues
Question 1: I see sharp, singlet peaks in my spectrum that don't correspond to my this compound product. What are they and how can I identify them?
Answer: Unidentified sharp singlets are most often due to residual protons in deuterated solvents or common laboratory contaminants.[1][2] Every deuterated solvent has a characteristic residual peak (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm, CHD₂OD in CD₃OD at ~3.31 ppm).[1] Furthermore, contaminants like water (H₂O), acetone, grease, and ethyl acetate are frequently observed.[3]
Causality: Deuterated solvents are never 100% isotopically pure, leading to residual solvent signals.[1] Contaminants can be introduced from glassware that is not perfectly clean, from solvents used in a previous purification step (like ethyl acetate), or from atmospheric moisture.[3]
Troubleshooting Protocol:
-
Reference a Contaminant Table: Compare the chemical shifts of the unknown peaks to a standard table of common NMR impurities. The chemical shift of water, in particular, is highly variable and depends on the solvent, temperature, and concentration.[4][5]
-
Verify Solvent Purity: Run a blank spectrum of your deuterated solvent from the same bottle to confirm the identity of its residual peaks and check for any contamination in the solvent itself.
-
Improve Lab Hygiene: Ensure all NMR tubes and glassware are meticulously cleaned and dried before use. Filtering your sample through a pipette with a small, tightly packed plug of glass wool can help remove particulate matter.
Data Presentation: Common Impurities in NMR Solvents
The following table summarizes the approximate ¹H NMR chemical shifts (δ, ppm) for common contaminants in frequently used deuterated solvents.[2][4][6]
| Contaminant | CDCl₃ | Acetone-d₆ | DMSO-d₆ | CD₃OD | D₂O |
| Residual Solvent | 7.26 | 2.05 | 2.50 | 3.31 | 4.79 |
| Water | ~1.56 | ~2.84 | ~3.33 | ~4.87 | - |
| Acetone | 2.17 | - | 2.09 | 2.15 | 2.22 |
| Ethyl Acetate | 2.05, 4.12, 1.26 | 1.97, 4.05, 1.20 | 1.99, 4.03, 1.17 | 2.01, 4.09, 1.24 | 2.07, 4.14, 1.24 |
| Dichloromethane | 5.30 | 5.63 | 5.76 | 5.49 | - |
| Silicone Grease | ~0.07 | ~0.08 | ~0.06 | ~0.05 | - |
| Toluene | 7.28, 2.36 | 7.28, 2.34 | 7.27, 2.32 | 7.26, 2.34 | - |
Section 2: Sample-Specific Instability and Reactivity
Question 2: I've identified all the common solvent and contaminant peaks, but there are still other anomalous signals. Could my this compound be degrading or reacting?
Answer: Yes, this is a strong possibility. This compound (N≡C-C(=O)NH₂) contains two reactive functional groups: a nitrile and a primary amide. It can be susceptible to hydrolysis, especially under acidic or basic conditions, or reaction with nucleophilic solvents.
Causality and Potential Products:
-
Hydrolysis: The presence of trace acid or base can catalyze the hydrolysis of the nitrile to a carboxylic acid or the amide to a carboxylate, ultimately leading to species like 2-amino-2-oxoacetic acid or even oxalic acid and ammonia.
-
Reaction with Solvents: Protic or nucleophilic solvents can react with the molecule. For example, using methanol (CH₃OD) as a solvent could lead to transesterification or addition reactions, especially with catalytic impurities. While this compound itself is relatively stable, related compounds like cyanate esters can undergo thermal decomposition or hydrolysis.[7] Formamide, a structural component, is known to decompose into products like HCN, NH₃, and CO.[8]
-
Synthesis Byproducts: Impurities may also arise from the synthesis of the this compound itself. For example, if synthesized from trichloroacetonitrile and an amine, unreacted starting materials or side-products could persist.[9]
Troubleshooting Protocol:
-
D₂O Exchange Experiment: To identify exchangeable protons (like those in -NH₂ or -OH groups from hydrolysis), add a drop of D₂O to your NMR sample, shake it vigorously, and re-acquire the spectrum. The peaks corresponding to these protons will diminish or disappear.[3]
-
Re-run in an Aprotic Solvent: If you are using a protic solvent like CD₃OD, dissolve a fresh, dry sample in an aprotic solvent like DMSO-d₆ or Acetone-d₆ to see if the anomalous peaks disappear.
-
Time-Lapse NMR: Acquire spectra of the same sample at different time points (e.g., 0 hr, 2 hr, 24 hr) to monitor for peak growth or disappearance, which indicates degradation or reaction over time.
-
pH Neutralization: Some grades of CDCl₃ can be slightly acidic.[10][11] If you suspect acid-catalyzed decomposition, you can neutralize the solvent by passing it through a small plug of basic alumina or adding a small amount of anhydrous potassium carbonate.[11]
Visualization: Troubleshooting Workflow for Unknown Peaks
Caption: A flowchart for diagnosing anomalous NMR peaks.
Section 3: Instrumental and Data Processing Artifacts
Question 3: My peaks look distorted. The baseline is wavy, and the peaks have "wiggles" or look asymmetric. What causes this?
Answer: These are typically instrumental or processing artifacts, not chemical issues. They can obscure real data and lead to incorrect integrations.
Causality and Identification:
-
Poor Shimming: The magnetic field must be perfectly homogeneous across the sample. Poor shimming results in broad, asymmetric peak shapes.[12] This is one of the most common instrumental problems.
-
FID Clipping: If the signal is too strong for the receiver gain setting, the top of the Free Induction Decay (FID) signal gets "clipped." Fourier transformation of a clipped FID results in distorted peaks with a characteristic sinc function shape (wiggles on both sides) and a poor baseline.[12]
-
Insufficient Acquisition Time: If the acquisition time is too short, the FID is truncated before it has fully decayed to zero. This also leads to sinc-like wiggles at the base of the peaks.[12]
-
Baseline Distortion: A large solvent peak can sometimes create broad, rolling distortions in the baseline that affect nearby peaks of interest.[12]
Troubleshooting Protocol:
-
Shimming: Always shim the magnet before acquiring data, especially for a new sample. This can be done manually or using automated routines on modern spectrometers. If shimming is difficult, it may be because of undissolved solid material or an insufficient volume of solvent in the tube.[10][12]
-
Adjust Receiver Gain (rg): Before your main acquisition, run a quick test scan or use the instrument's automatic gain adjustment feature. If you suspect clipping, manually reduce the receiver gain and re-acquire the spectrum.[12]
-
Increase Acquisition Time (at): Ensure your acquisition time is sufficient, typically at least 2-3 seconds for high-resolution ¹H NMR, to allow the FID to decay fully.
-
Data Processing: Use the baseline correction functions in your NMR processing software to flatten distorted baselines. Be cautious with automatic routines, as they can sometimes distort broad peaks.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21441. [Link]
-
University of Wisconsin-Madison, Chemistry Department. Notes on NMR Solvents. [Link]
-
ResearchGate. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate Publication. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Kawashima, T., et al. (2021). Electrochemical Synthesis of Cyanoformamides from Trichloroacetonitrile and Secondary Amines Mediated by the B12 Derivative. The Journal of Organic Chemistry, 86(13), 9136–9142. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]
-
ROSA P. Thermal Decomposition of Cyanate Ester Resins. Defense Technical Information Center. [Link]
-
Michigan State University, Department of Chemistry. Sample Preparation - Max T. Rogers NMR Facility. [Link]
-
ResearchGate. (2014). Theoretical Study of Formamide Decomposition Pathways. ResearchGate Publication. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Michigan State University, Department of Chemistry. NMR Artifacts - Max T. Rogers NMR Facility. [Link]
-
The Royal Society of Chemistry. (2015). Electronic Supplementary Information for: Catalysis. [Link]
-
ResearchGate. (2018). Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate Publication. [Link]
-
Queen Mary University of London. NMR Sample Preparation. [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Information for Chemical Science. [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. [Link]
-
Quora. What are some NMR problem solving tricks? [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
The Royal Society of Chemistry. (2017). Experimental Contents 1 Synthesis and NMR spectra. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]
-
University College London. Chemical shifts. [Link]
-
Mestrelab. Troubleshooting a negative result. [Link]
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- 3. Troubleshooting [chem.rochester.edu]
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- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 8. researchgate.net [researchgate.net]
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- 10. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Scale-Up Considerations for Cyanoformamide Production
Welcome to the Technical Support Center for Cyanoformamide Production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and successful scale-up process.
Introduction to this compound and Scale-Up Challenges
This compound (carbamoyl cyanide) is a valuable reagent and building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and agrochemicals. While several laboratory-scale syntheses have been reported, transitioning to industrial production presents a unique set of challenges. These include managing reaction exotherms, controlling impurity profiles, ensuring product stability, and implementing robust safety protocols, especially when handling highly reactive and toxic reagents like isocyanates and cyanides.
This support center provides a comprehensive overview of the most common synthetic routes to this compound and addresses the critical considerations for their successful scale-up.
I. Synthesis Routes: A Comparative Overview
Several synthetic strategies have been developed for the synthesis of cyanoformamides. The choice of method for large-scale production will depend on factors such as raw material availability and cost, reaction efficiency, safety, and the desired purity of the final product.
From Isocyanates and a Cyanide Source
This is a common and direct approach where an isocyanate reacts with a cyanide source. A recent development in this area utilizes a silicon-based cyanide "reservoir" to improve safety and control over the reaction.[1]
Reaction Scheme:
-
R: Can be alkyl or aryl groups.
-
[CN]⁻ Source: Can be from various cyanide-containing reagents, with modern methods favoring safer alternatives to traditional metal cyanides.
From N,N-Disubstituted Aminomalononitriles
This method involves the decyanation and oxidation of N,N-disubstituted aminomalononitriles, often promoted by a fluoride source like cesium fluoride (CsF).[2]
Reaction Scheme:
-
R: Represents alkyl or other organic groups.
From Primary Amines and Carbon Dioxide
This approach offers a greener alternative by utilizing carbon dioxide as a C1 source in a reaction with a primary amine and a cyanophosphonate.
Reaction Scheme:
-
R: Represents an alkyl or aryl group.
II. Troubleshooting Guide & FAQs for Scale-Up
This section addresses common issues encountered during the scale-up of this compound production in a question-and-answer format.
Synthesis from Isocyanates
Q1: My reaction is showing a significant exotherm upon adding the cyanide source. How can I control this?
A1: The reaction of isocyanates is often exothermic.[3] On a large scale, inefficient heat dissipation can lead to a runaway reaction.
-
Causality: The rapid, uncontrolled addition of the cyanide source to a concentrated isocyanate solution is the primary cause.
-
Solutions:
-
Slow, Controlled Addition: Add the cyanide source solution dropwise or via a syringe pump to the isocyanate solution.
-
Efficient Cooling: Use a reactor with a cooling jacket and ensure efficient heat transfer. For very large scales, consider external heat exchangers.[4]
-
Dilution: Running the reaction at a lower concentration can help to manage the heat generated.
-
Reverse Addition: Consider adding the isocyanate solution to the cyanide source solution, which can sometimes help to better control the reaction rate.
-
Q2: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how can I avoid it?
A2: The white precipitate is likely a urea-based byproduct.
-
Causality: Isocyanates are highly reactive towards water. Any moisture present in the reactants or solvent will react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine will rapidly react with another molecule of isocyanate to form a disubstituted urea, which is often insoluble.[5]
-
Solutions:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use of anhydrous solvents is critical.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.
-
Solvent Purification: If necessary, distill solvents over a suitable drying agent before use.[5]
-
Q3: My final product has a low yield and contains several impurities. How can I improve this?
A3: Low yields and impurities can arise from side reactions.
-
Causality: Besides urea formation, isocyanates can undergo self-polymerization to form trimers (isocyanurates) or dimers (uretdiones), especially at elevated temperatures or in the presence of certain catalysts.[5]
-
Solutions:
-
Temperature Control: Maintain the reaction temperature as low as practically possible to minimize side reactions.[4]
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of isocyanate can favor byproduct formation.
-
Catalyst Selection: If a catalyst is used, ensure it is selective for the desired reaction and used at the optimal concentration.
-
Reaction Monitoring: Monitor the reaction progress using techniques like HPLC or GC to determine the optimal reaction time and quench the reaction before significant byproduct formation occurs.[6]
-
General Scale-Up and Purification Issues
Q4: What is the best method to purify this compound on a large scale?
A4: The choice of purification method depends on the physical properties of the specific this compound derivative and the nature of the impurities.
-
Crystallization: If the this compound is a solid at room temperature, crystallization is often the most effective and scalable purification method.
-
Solvent Selection: A solvent system should be chosen where the this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.
-
Nucleation and Growth: Control the cooling rate to promote the formation of large, pure crystals. Seeding with a small amount of pure product can aid in initiating crystallization.[7]
-
-
Distillation: For liquid cyanoformamides with sufficient thermal stability, distillation under reduced pressure can be an effective purification method.[8][9]
-
Thermal Stability: It is crucial to determine the decomposition temperature of the this compound before attempting distillation to avoid product loss and potential hazards.[10]
-
Fractional Distillation: If impurities have boiling points close to the product, fractional distillation may be necessary.[8]
-
-
Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove water-soluble or acid/base-soluble impurities before final purification by crystallization or distillation.
Q5: How can I assess the purity of my scaled-up this compound product?
A5: A combination of analytical techniques should be used to determine the purity of the final product.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of the main component and detection of non-volatile impurities. |
| Gas Chromatography (GC) | Quantitative analysis of volatile components and impurities.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the desired product and identification of impurities. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product and identification of impurities.[6] |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and assessment of thermal stability.[11] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition profile.[11] |
Q6: What are the critical safety considerations when working with large quantities of isocyanates and cyanides?
A6: Both isocyanates and cyanides are highly toxic and require stringent safety protocols.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use appropriate respirators, especially when there is a risk of inhaling vapors or aerosols.
-
Gloves and Protective Clothing: Wear chemically resistant gloves and protective clothing to prevent skin contact.[3]
-
Eye Protection: Use chemical splash goggles and a face shield.
-
-
Storage and Handling:
-
Emergency Procedures:
-
Spill Kits: Have appropriate spill kits readily available. For isocyanate spills, use an absorbent material like sand or vermiculite, not sawdust.[12][14]
-
Emergency Showers and Eyewash Stations: Ensure easy access to emergency showers and eyewash stations.
-
Training: All personnel must be thoroughly trained on the hazards and emergency procedures.[15]
-
III. Experimental Protocols
Protocol 1: Scale-Up Synthesis of a Generic Aryl this compound from an Isocyanate
WARNING: This procedure involves highly toxic and reactive chemicals. It must be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.
Materials:
-
Aryl Isocyanate (1.0 eq)
-
Dimethylphenylsilylcyanide (1.2 eq)
-
Potassium tert-amylate solution in cyclohexane (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Suitable solvent for crystallization (e.g., ethyl acetate/hexanes)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Addition funnel or syringe pump
-
Inert gas (nitrogen or argon) supply
-
Cooling circulator
Procedure:
-
Reactor Setup: Set up the jacketed reactor under a positive pressure of inert gas. Ensure all glassware is thoroughly dried.
-
Charge Reactor: Charge the reactor with the aryl isocyanate and anhydrous THF.
-
Cooling: Cool the reactor contents to -78 °C using the cooling circulator.
-
Reagent Addition: Slowly add the dimethylphenylsilylcyanide to the reactor, maintaining the internal temperature below -70 °C.
-
Initiation: Slowly add the potassium tert-amylate solution to the reaction mixture via a syringe pump over a period of 1-2 hours, ensuring the temperature does not exceed -70 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution while maintaining a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by crystallization from a suitable solvent system.
IV. Visualizations
Diagram 1: General Reaction Pathway for this compound Synthesis from Isocyanates
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
V. References
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
California Department of Public Health. (2014). Isocyanates: Working Safely. [Link]
-
Patsnap. (2023). Advancements in Isocyanate Reaction Control Techniques. [Link]
-
Transport Canada. (2023). Isocyanates – A family of chemicals. [Link]
-
IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cyanide. [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
-
Royal Society of Chemistry. (n.d.). The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles. [Link]
-
ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Distillation Method Using Miniature Apparatus for Determination of Total Cyanide by FIA. [Link]
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
International Journal of Research and Review. (2020). Recent updates on analytical methods for detection of cyanide in human blood. [Link]
-
ChemistryViews. (2024). Straightforward Path to Cyanoformamides. [Link]
-
National Institutes of Health. (n.d.). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. [Link]
-
American Chemistry Council. (n.d.). Emergency Response. [Link]
-
Organic Syntheses. (n.d.). N-Methoxy-N-methylthis compound. [Link]
-
Mann, S. (1996). Synthesis of inorganic materials with complex form. [Link]
-
Khan Academy. (n.d.). Distillation curves. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. [Link]
-
MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. [Link]
-
Sandia National Laboratories. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
Journal of Science and Healthcare Exploration. (2023). Thermogravimetric analysis (TGA) and Differential scanning calorimetry (DSC) of some synthesized metal nanoparticles. [Link]
-
University of California, Berkeley. (n.d.). Procedures for Minor Spills of Isocyanates. [Link]
-
YouTube. (2019). Separating Liquids by Distillation. [Link]
-
ResearchGate. (n.d.). Techniques and Methods to Monitor Chemical Reactions. [Link]
-
ACS Publications. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. [Link]
-
MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]
-
National Institutes of Health. (n.d.). The Huge Role of Tiny Impurities in Nanoscale Synthesis. [Link]
-
YouTube. (2016). Chem 333: Simple Distillation. [Link]
-
University of California, Los Angeles. (2019). Scale-Up Reaction Safety. [Link]
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Technical Support Center: Chromatographic Purification of Cyanoformamide
Welcome to the dedicated technical support resource for the chromatographic purification of cyanoformamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly polar, small molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during the purification of this compound.
Introduction to the Challenges in Purifying this compound
This compound (C₂H₂N₂O, MW: 70.05 g/mol ) is a small, highly polar molecule with both a hydrogen bond donor and two acceptor sites.[1] Its high polarity (XLogP3-AA: -0.7)[1] makes it poorly retained on traditional reversed-phase C18 columns, often leading to elution in the solvent front.[2] Furthermore, the presence of a reactive cyano group and an amide bond suggests potential stability issues under certain chromatographic conditions, such as extreme pH or temperature, which could lead to on-column degradation.[3][4][5]
Common impurities in its synthesis may include unreacted starting materials, by-products from side reactions, and degradation products. Given its intended use in sensitive applications like drug development, achieving high purity is paramount. This guide will focus on addressing these challenges through the appropriate selection and optimization of chromatographic techniques.
Troubleshooting Guide: Common Issues in this compound Purification
This section is formatted in a question-and-answer style to directly address problems you may encounter during your experiments.
Peak Shape and Retention Issues
Q1: My this compound peak is eluting in the void volume or has very poor retention on my reversed-phase (C18) column. What should I do?
A1: This is a common issue for highly polar compounds like this compound.[2] Reversed-phase chromatography relies on hydrophobic interactions, which are minimal for such molecules.
-
Underlying Cause: Lack of retention on non-polar stationary phases.
-
Solution 1: Switch to a More Appropriate Chromatographic Mode.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for retaining and separating very polar compounds.[6][7][8] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol, or cyano) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water or an aqueous buffer).[6][9][10] The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[6]
-
Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[11] While effective for polar compounds, sample solubility in non-polar solvents can be a challenge. For very polar compounds, mobile phases like dichloromethane/methanol may be necessary.[12][13]
-
-
Solution 2: Use a Polar-Embedded or Polar-Endcapped Reversed-Phase Column. These columns have a polar functional group embedded within the alkyl chain, which can enhance the retention of polar analytes through alternative interactions.[7]
Q2: I'm using HILIC, but my peak shape for this compound is poor (e.g., tailing, fronting, or splitting). How can I improve it?
A2: Poor peak shape in HILIC can stem from several factors, often related to the mobile phase, sample solvent, or column equilibration.[7][9][14]
-
Underlying Causes & Solutions:
-
Mismatch between Sample Solvent and Mobile Phase: Injecting the sample in a solvent significantly more polar (e.g., high water content) than the initial mobile phase can cause peak distortion. Solution: Dissolve your this compound sample in a solvent that is as close as possible to the initial mobile phase composition, or even slightly weaker (higher organic content).
-
Insufficient Column Equilibration: HILIC columns can require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase. Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.
-
Secondary Interactions with the Stationary Phase: If using a bare silica column, interactions with surface silanols can lead to peak tailing, especially for compounds with any basic character. Solution: The addition of a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) or a buffer to the mobile phase can help to suppress these interactions and improve peak shape.
-
Co-elution with an Impurity: What appears to be a distorted peak might be two or more co-eluting compounds. Solution: Try adjusting the mobile phase composition or gradient slope to improve resolution. Injecting a pure standard of this compound can help confirm if the issue is with the compound itself or a co-eluting impurity.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is generally recommended for the purification of this compound?
A1: For preparative purification of a highly polar, neutral molecule like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most recommended technique.[6][8][9] It provides good retention and allows for the use of volatile mobile phases (e.g., acetonitrile/water), which are ideal for subsequent sample recovery.[6] Normal-phase chromatography on silica gel can also be effective, particularly for flash chromatography applications, but may require more challenging solvent systems like dichloromethane/methanol.[12][13][15]
Q2: What are the likely impurities I should be trying to separate from this compound?
A2: The impurities will depend on the synthetic route. However, for amide synthesis in general, common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be a variety of precursors.
-
Excess Reagents or Catalysts: Such as coupling agents or bases used in the reaction.
-
By-products: These could arise from side reactions.
-
Degradation Products: this compound could potentially hydrolyze to formamide and cyanide under harsh acidic or basic conditions, although the stability of the cyano group in this context is not well-documented.[3] The amide bond itself can also be subject to hydrolysis.[5]
Q3: Can I use a C18 column for this compound purification if I don't have access to a HILIC or normal-phase column?
A3: While challenging, it might be possible under specific conditions. You would need to use a highly aqueous mobile phase (e.g., >95% water or aqueous buffer). However, you may still face issues with poor retention and potential "phase collapse" or "dewetting" of the C18 stationary phase, leading to poor reproducibility. Using a polar-endcapped or polar-embedded C18 column would be a better alternative in this scenario.[7]
Q4: How can I detect this compound and its impurities during chromatography?
A4: this compound has a chromophore (the amide and cyano groups) that should allow for detection by UV-Vis spectroscopy. A low wavelength (e.g., 200-220 nm) is likely to be most sensitive. For more definitive identification and to track impurities, coupling the chromatograph to a mass spectrometer (LC-MS) is highly recommended. The volatile mobile phases used in HILIC are particularly well-suited for LC-MS analysis.[6]
Q5: My this compound appears to be degrading on the column. What could be the cause and how can I prevent it?
A5: On-column degradation can be a significant issue, especially with reactive molecules.[16]
-
Potential Causes:
-
Preventative Measures:
-
Control Mobile Phase pH: Use a buffered mobile phase to maintain a neutral or near-neutral pH.
-
Use Deactivated Stationary Phases: For normal-phase chromatography, consider using a deactivated silica gel or an alternative polar stationary phase like alumina or a bonded phase (e.g., diol, cyano).
-
Lower the Temperature: Running the separation at a lower temperature can sometimes reduce the rate of degradation.
-
Work Quickly: Minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient.
-
Experimental Protocols
Protocol 1: HILIC Method for the Purification of this compound
This protocol provides a starting point for developing a HILIC method for this compound purification.
1. Column Selection:
-
Stationary Phase: A bare silica, amide, or diol column is a good starting point. Amide phases often provide good selectivity for polar neutral compounds.
-
Dimensions: For analytical scale, a 4.6 x 150 mm, 5 µm column is typical. For preparative scale, the column dimensions should be scaled up based on the amount of sample to be purified.
2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (for improved peak shape and MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Note: Ensure high-purity solvents and additives are used.
3. Chromatographic Conditions (Analytical Scale):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or MS.
-
Gradient:
Time (min) %A (Water + 0.1% FA) %B (Acetonitrile + 0.1% FA) 0 5 95 10 40 60 11 5 95 | 15 | 5 | 95 |
4. Sample Preparation:
-
Dissolve the crude this compound sample in a mixture of 95% acetonitrile and 5% water to match the initial mobile phase conditions. If solubility is an issue, a small amount of DMSO can be used, but keep the injection volume low to minimize solvent effects.
5. Procedure:
-
Equilibrate the column with the initial mobile phase (95% B) for at least 15 minutes.
-
Inject the sample.
-
Run the gradient and collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity (e.g., by analytical HPLC or TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Normal-Phase Flash Chromatography for this compound Purification
This protocol is suitable for larger-scale purification of this compound.
1. Stationary Phase:
-
Standard flash-grade silica gel (40-63 µm).
2. Mobile Phase Selection (TLC Analysis):
-
Develop a suitable mobile phase using thin-layer chromatography (TLC). Due to the high polarity of this compound, start with polar solvent systems.
-
Good starting systems include:
-
Aim for an Rf value of approximately 0.2-0.3 for this compound to ensure good separation on the column.
3. Column Packing:
-
Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).
-
Ensure the silica bed is well-compacted and level.
4. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Liquid Loading: Dissolve the sample in a minimal amount of the initial mobile phase or a slightly weaker solvent.
5. Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined by TLC analysis.
-
Apply gentle air pressure to maintain a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of methanol).
-
Combine the pure fractions and evaporate the solvent.
Data and Visualization
Table 1: Comparison of Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Well-understood, robust | Very poor retention for this compound |
| Normal-Phase | Polar (e.g., Silica) | Non-polar (e.g., DCM/MeOH) | Good for polar compounds | Sample solubility can be an issue; silica can be acidic and cause degradation |
| HILIC | Polar (e.g., Silica, Amide) | High Organic/Aqueous | Excellent retention for polar compounds; MS-compatible | Can require longer equilibration times; sensitive to mobile phase composition |
Diagrams
Workflow for HILIC Method Development
Caption: A typical workflow for developing a HILIC purification method.
Troubleshooting Logic for Poor Peak Shape in HILIC
Sources
- 1. This compound | C2H2N2O | CID 78077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Biological degradation of cyanide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. orgsyn.org [orgsyn.org]
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- 13. sorbtech.com [sorbtech.com]
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- 15. biotage.com [biotage.com]
- 16. Chromatography [chem.rochester.edu]
"impact of temperature and pH on cyanoformamide reaction yield"
Technical Support Center: Optimizing Cyanoformamide Synthesis
A Senior Application Scientist's Guide to Navigating the Impact of Temperature and pH on Reaction Yield
Welcome to the technical support guide for this compound synthesis. As researchers and drug development professionals, we understand that mastering a reaction goes beyond simply following a procedure; it requires a deep understanding of the variables that govern its outcome. This compound synthesis, while seemingly straightforward, is exquisitely sensitive to fluctuations in temperature and pH. These two parameters are the primary levers you can pull to steer the reaction towards high yield and purity, or inadvertently, towards a complex mixture of byproducts.
This guide is structured from a problem-solving perspective. We will first diagnose common issues encountered in the lab, explain the underlying chemical principles related to temperature and pH, and provide actionable, field-tested protocols to get your synthesis back on track.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges researchers face during this compound synthesis, with a focus on tracing the root cause to either temperature or pH mismanagement.
Issue 1: Low or No Product Yield
You've run the reaction, but TLC analysis shows mostly unreacted starting material, or the final isolated yield is disappointingly low.
Potential Cause (Temperature-Related): The reaction temperature may be too low, resulting in slow reaction kinetics.[1] Conversely, if the temperature is too high, it could be degrading the product or reactants. For instance, some synthetic routes for related compounds require very high temperatures (e.g., 225°C for dehydration of oxamide), while others need to be kept as low as -78°C to prevent side reactions.[2][3]
Potential Cause (pH-Related): The pH of the reaction medium is crucial for the reactivity of the cyanide source. If the pH is too low (acidic), the cyanide will be protonated to form hydrogen cyanide (HCN), which is a much weaker nucleophile than the cyanide anion (CN⁻).[4] This can effectively stall the reaction. Furthermore, extremely acidic or basic conditions can promote the degradation of starting materials or the desired product.
Recommended Solutions & Protocol:
-
Verify Reagent Purity: Impurities in starting materials can inhibit the reaction. Always use reagents of known purity.[5]
-
Systematic Temperature Screening:
-
If the reaction is sluggish, incrementally increase the temperature by 10°C and monitor the progress by TLC or HPLC.
-
If degradation is suspected, run the reaction at a lower temperature. Some syntheses require precise low-temperature control to avoid competing cyclization or polymerization pathways.[2]
-
-
Optimize pH for Nucleophilicity:
-
For reactions utilizing a cyanide salt (e.g., KCN, NaCN), ensure the reaction medium is sufficiently basic to maintain a high concentration of the CN⁻ nucleophile. However, be aware that highly basic conditions can promote hydrolysis.[6]
-
A non-aqueous base or a buffered system may be necessary to maintain the optimal pH without introducing water, which can lead to hydrolysis of the cyano group.[7]
-
Issue 2: Significant Byproduct Formation
The reaction proceeds, but you isolate a mixture of compounds, with one or more significant byproducts complicating purification and reducing the yield of this compound.
Potential Cause (Temperature-Related): Elevated temperatures can provide the activation energy needed for alternative reaction pathways, leading to byproducts.[8] In some syntheses, higher temperatures can cause decomposition or polymerization, resulting in the formation of resinous materials.[9]
Potential Cause (pH-Related): The most common side reaction influenced by pH is the hydrolysis of the nitrile (cyano) group to a carboxamide or a carboxylic acid. This can occur under both acidic and basic conditions.[7][10] The amide functionality of this compound itself can also be susceptible to hydrolysis.
Recommended Solutions & Protocol:
-
Characterize Byproducts: If possible, isolate and characterize the main byproduct(s) (e.g., by NMR, MS). Knowing the structure will provide clues about the side reaction mechanism.
-
Implement Strict Temperature Control:
-
Maintain Anhydrous and pH-Controlled Conditions:
-
Flame-dry glassware and use anhydrous solvents to minimize water content, thereby suppressing hydrolysis.[13]
-
If an aqueous workup is necessary, perform it quickly at low temperatures and use a buffered solution to avoid pH extremes.
-
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing temperature on reaction yield?
A: According to the Arrhenius principle, increasing the temperature generally increases the reaction rate. This can lead to a higher yield within a shorter time frame.[8] However, for every 10°C increase, the rates of competing side reactions and product decomposition also increase. The "optimal" temperature is, therefore, a trade-off between achieving a practical reaction rate and minimizing the formation of unwanted byproducts.[8]
Q2: How does pH specifically affect the stability of the cyano group?
A: The cyano (nitrile) group is susceptible to hydrolysis under both acidic and basic conditions.[10] In acidic media, the nitrogen atom is protonated, making the carbon atom more electrophilic and susceptible to attack by water. In basic media, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. This can lead to the formation of an amide and subsequently a carboxylic acid, reducing the yield of the desired this compound.
Q3: Can the wrong temperature lead to different product isomers or structures?
A: Yes. Temperature can influence the selectivity of a reaction (chemoselectivity, regioselectivity, etc.). In some cases, a low temperature may favor the kinetically controlled product, while a higher temperature allows the system to reach equilibrium and form the more stable, thermodynamically controlled product. For this compound synthesis from isocyanates, low temperatures are critical to prevent a competing 5-exo-dig cyclization reaction that leads to a completely different heterocyclic product.[2]
Q4: What is a safe but effective pH range to start with for reactions involving cyanide salts?
A: A good starting point is a slightly alkaline pH, typically between 8 and 10. This range ensures that a significant portion of the cyanide is in its active nucleophilic form (CN⁻) while minimizing the risk of forming large quantities of highly toxic HCN gas, which becomes predominant at a pH below 7.[14] It is critical to perform such reactions in a well-ventilated fume hood. The optimal pH may need further refinement depending on the specific substrates and solvents used.[15]
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization
This protocol uses a one-factor-at-a-time (OFAT) approach to identify the optimal reaction temperature.[8]
-
Setup: Prepare five identical reaction vessels with stir bars. Ensure all glassware is properly dried.[13]
-
Reactions: Charge each vessel with the starting materials and solvent, keeping all concentrations and volumes identical.
-
Temperature Control: Place each vessel in a controlled temperature environment:
-
Vessel 1: 0°C (ice bath)
-
Vessel 2: 25°C (room temperature)
-
Vessel 3: 50°C (oil bath)
-
Vessel 4: 75°C (oil bath)
-
Vessel 5: 100°C (oil bath)
-
-
Monitoring: At set time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction. Quench the aliquot and analyze it by a suitable method (TLC, LC-MS, or GC) to determine the ratio of product to starting material and identify any byproduct formation.
-
Analysis: Plot the yield of this compound against temperature at each time point. The optimal temperature will be the one that gives the highest yield of the desired product with the minimal amount of byproducts in a reasonable amount of time.
Table 1: Example Data for Temperature Optimization
| Temperature (°C) | Yield after 4h (%) | Major Byproduct(s) Observed |
| 0 | 15 | None |
| 25 | 45 | Trace Hydrolysis |
| 50 | 85 | Minor Hydrolysis |
| 75 | 70 | Significant Decomposition |
| 100 | 40 | Resinous material formed |
This is example data and will vary based on the specific reaction.
Protocol 2: General Procedure for pH Screening
This protocol helps identify the optimal pH for reactions conducted in aqueous or partially aqueous systems.
-
Buffer Preparation: Prepare a series of buffered solutions with known pH values (e.g., pH 7, 8, 9, 10, 11).
-
Setup: Prepare five identical, temperature-controlled reaction vessels.
-
Reactions: To each vessel, add the starting materials and the appropriate buffered solution. If the reaction is not fully aqueous, the buffer can be used as the aqueous phase in a biphasic system or added in small quantities.
-
Monitoring: As in the temperature protocol, monitor the reactions over time, analyzing aliquots to assess product formation and byproduct profiles.
-
Analysis: Determine which pH condition provides the best yield and purity. Be mindful that the pH of the reaction may drift over time due to the consumption or generation of acidic or basic species.[16]
References
- BenchChem. (n.d.). An In-depth Technical Guide to Side Reactions and Byproducts in Malononitrile Synthesis. Benchchem.
- Allan Chemical Corporation. (2025). pH vs. Temperature in Colorant Stability. Allan Chemical Corporation.
- Ibanez, J. G., et al. (2013). Kinetics and pathways of cyanide degradation at high temperatures and pressures. PubMed.
- Safavi, B., et al. (2017). Temperature and pH effects on cyanide concentrations. ResearchGate.
- UniTo. (n.d.). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. University of Turin.
- Negrón-Mendoza, A., et al. (2020). An experimental study of the thermolysis of hydrogen cyanide: the role of hydrothermal systems in chemical evolution. Cambridge University Press.
- The Organic Chemistry Tutor. (2019). Cyanohydrin Formation Reaction Mechanism. YouTube.
- Organic Syntheses. (n.d.). N-Methoxy-N-methylthis compound. Organic Syntheses Procedure.
- Cole, K. P., et al. (n.d.). A Brief Introduction to Chemical Reaction Optimization. PubMed Central.
- Sestito, S., et al. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PubMed Central.
- ResearchGate. (2025). Crystallographic characterization of products of side reactions encountered during synthesis of cyanoximes. ResearchGate.
- ResearchGate. (n.d.). Low temperature kinetics and theoretical studies of the reaction CN + CH3NH2. ResearchGate.
- ResearchGate. (n.d.). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions. ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 3-Cyano-4-hydroxybenzaldehyde. Benchchem.
- ResearchGate. (n.d.). Two synthetic approaches to the formation of this compound ( NCCONH 2...). ResearchGate.
- University of Rochester. (n.d.). How To: Improve Yield. Department of Chemistry.
- MDPI. (n.d.). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI.
- Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry.
- National Institutes of Health. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. NIH.
- Organic Syntheses. (n.d.). Procedure for borane-ammonia reduction of carboxylic acids. Organic Syntheses Procedure.
- Organic Syntheses. (n.d.). Instructions for Articles. Organic Syntheses.
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- 1. researchgate.net [researchgate.net]
- 2. iris.unito.it [iris.unito.it]
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- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. An experimental study of the thermolysis of hydrogen cyanide: the role of hydrothermal systems in chemical evolution | International Journal of Astrobiology | Cambridge Core [cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs [mdpi.com]
- 16. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyanoformamide Stability and Dimerization Mitigation
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with cyanoformamide. This resource is designed to provide in-depth, field-proven insights into a common challenge: the dimerization of this compound into its more stable, but often undesirable, form, dicyandiamide (DCDA). Our goal is to explain the causality behind this transformation and provide actionable, self-validating protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Dimerization Problem
Q1: What is this compound dimerization, and why is it a concern?
This compound is a valuable reagent in organic synthesis, particularly for creating heterocycles and as an intermediate in pharmaceutical development.[1] However, it is prone to dimerization, a process where two molecules of this compound (or its precursor, cyanamide) react to form dicyandiamide (also known as cyanoguanidine).
This dimerization is a significant concern for several reasons:
-
Reduced Yield: The conversion of the starting material to the dimer directly reduces the yield of the desired product.
-
Impurity Introduction: Dicyandiamide acts as a significant impurity that can be difficult to remove from the reaction mixture, complicating downstream purification processes.
-
Altered Reactivity: The presence of dicyandiamide can lead to the formation of unintended byproducts, affecting the overall reaction pathway and outcome.
The dimerization process is chemically favorable, as dicyandiamide is a stable, crystalline solid. Understanding the mechanism is the first step toward controlling it.
Q2: What is the chemical mechanism behind the dimerization of this compound to dicyandiamide?
The dimerization process is essentially the addition of one this compound molecule to another. The reaction is understood to proceed via a nucleophilic attack mechanism, which is significantly accelerated in the presence of a base.
Here is a simplified representation of the proposed mechanism:
-
Deprotonation (Base-Catalyzed): A base removes a proton from the amide nitrogen of a this compound molecule, creating a more nucleophilic anion.
-
Nucleophilic Attack: This anion then attacks the electrophilic carbon of the nitrile group (-CN) on a second this compound molecule.
-
Protonation: The resulting intermediate is protonated (typically by the conjugate acid of the base or a protic solvent) to yield the final dicyandiamide product.
Caption: Mechanism of this compound dimerization.
Section 2: Key Factors Influencing Stability & Mitigation Strategies
Controlling dimerization requires a multi-faceted approach focusing on the key environmental and chemical factors that drive the reaction. The stability of chemical compounds is generally influenced by temperature, pH, light, and the presence of catalysts or contaminants.[2][3]
Q3: How does pH affect the stability of this compound?
The pH of the reaction medium is arguably the most critical factor in controlling dimerization.
-
Causality: As the mechanism is base-catalyzed, alkaline conditions (pH > 7) dramatically accelerate the formation of dicyandiamide.[4] The presence of a base increases the concentration of the reactive this compound anion, driving the reaction forward. Conversely, acidic to neutral conditions (pH < 7) suppress the initial deprotonation step, thereby inhibiting dimerization. Studies on other nitrogen-containing compounds confirm that stability is highly pH-dependent.[5][6]
-
Mitigation Strategy:
-
Maintain the reaction medium at a neutral or slightly acidic pH (ideally pH 4-7).
-
If the reaction involves basic reagents, consider a slow addition protocol or use a non-nucleophilic, hindered base.
-
For aqueous solutions, use appropriate buffer systems to maintain the desired pH.[7]
-
Q4: What is the role of temperature and how can it be managed?
Temperature directly influences the rate of most chemical reactions, including dimerization.
-
Causality: Higher temperatures provide the necessary activation energy for the dimerization reaction to occur at a faster rate.[8] Even in the absence of a strong base, thermal energy can be sufficient to promote the formation of dicyandiamide over time.
-
Mitigation Strategy:
-
Storage: Store solid this compound and its solutions in a cool, dry place, away from direct sunlight and heat sources.[9] Refrigeration (2-8 °C) is highly recommended for long-term storage.
-
Reaction Conditions: Conduct reactions at the lowest feasible temperature that allows for the desired primary reaction to proceed at an acceptable rate. If a reaction requires elevated temperatures, minimize the reaction time to reduce the window for dimer formation.
-
Q5: Which solvents are recommended to minimize dimerization?
Solvent choice plays a crucial role in reactant stability and can be leveraged to disfavor the dimerization pathway.
-
Causality: The ideal solvent should effectively solvate this compound without promoting the dimerization mechanism. Polar aprotic solvents are often preferred. They can stabilize the polar this compound molecule while being less likely to participate in proton transfer steps that could facilitate the reaction. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are known to act as chaotropic agents that can prevent aggregation and intermolecular reactions.[10]
-
Mitigation Strategy:
-
Recommended Solvents: Anhydrous polar aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dimethylformamide (DMF) are good starting points.[11][12]
-
Solvents to Avoid: Protic solvents, especially in the presence of any basicity, can facilitate the proton transfer steps of the dimerization mechanism. Water, particularly if not pH-controlled, can be problematic.[4]
-
Summary of Mitigation Strategies
| Factor | Risk Factor | Mitigation Strategy & Rationale |
| pH | Alkaline conditions (pH > 7) | Maintain neutral to slightly acidic pH (4-7). This suppresses the initial deprotonation step required for the nucleophilic attack. |
| Temperature | Elevated temperatures (>25°C) | Store at low temperatures (2-8°C) and run reactions at the lowest effective temperature. This reduces the kinetic rate of the dimerization reaction. |
| Solvent | Protic or basic solvents | Use anhydrous, polar aprotic solvents like acetonitrile or THF. These solvents solvate the molecule without facilitating proton transfer. |
| Concentration | High concentrations | Use the lowest practical concentration of this compound. This reduces the probability of intermolecular collisions leading to dimerization. |
| Moisture | Presence of water | Use anhydrous solvents and handle under an inert atmosphere (e.g., Nitrogen, Argon). Water can act as a proton source and may alter local pH. |
Section 3: Experimental Protocols and Troubleshooting Workflows
Q6: I suspect dicyandiamide is forming in my reaction. How can I confirm its presence and quantify it?
Confirming and quantifying dicyandiamide is essential for troubleshooting and optimizing your reaction. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.
Protocol: HPLC Analysis of this compound and Dicyandiamide
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 100 µL) from your reaction mixture.
-
Quench the reaction immediately by diluting it in a suitable mobile phase or a slightly acidic solution to prevent further dimerization. A 1:100 dilution in the initial mobile phase composition is a good starting point.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Ramp to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 5% B
-
13-18 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.[13]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run standard solutions of pure this compound and dicyandiamide to determine their respective retention times. Dicyandiamide is more polar and will typically elute earlier than this compound in reverse-phase chromatography.
-
Create a calibration curve for each compound to accurately quantify their concentrations in your reaction sample.
-
Other analytical methods such as Gas Chromatography (GC) after derivatization or spectroscopic methods can also be employed.[14][15]
Troubleshooting Workflow
If significant dimerization is detected, follow this workflow to diagnose and resolve the issue.
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to Cyanation: A Comparative Analysis of Formamide-Derived Reagents and Modern Alternatives
The introduction of the nitrile moiety (–C≡N) is a cornerstone transformation in modern organic synthesis, pivotal to the construction of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The cyano group is not merely a structural component; it is a versatile synthetic handle, readily converted into amines, carboxylic acids, amides, and ketones.[2][3] Historically, the field has been dominated by highly toxic and hazardous reagents like alkali metal cyanides and cyanogen halides.[1][2] This guide, intended for researchers and drug development professionals, provides an in-depth comparison between an emerging, safer cyanating system derived from formamide and established alternative agents, supported by experimental data and mechanistic insights to inform rational reagent selection in synthesis design.
The Emergence of Formamide-Derived Cyanating Systems
Recent innovations have focused on developing cyanide sources that are safer, more readily available, and less expensive. One such promising system involves the use of formamide in combination with an activator, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, or TCT).[4][5] This approach avoids the direct handling of highly toxic cyanide salts by generating the active cyanating species in situ.
Mechanism of Action and Advantages
The combination of formamide and TCT creates an efficient cyanating agent for transformations like the palladium-catalyzed cyanation of aryl halides.[5] While the exact mechanism is subject to ongoing study, it is proposed that formamide is dehydrated by TCT to generate the cyanating species. This process offers a significant safety advantage by circumventing the need for traditional, highly toxic cyanide sources.[4] The reagents, formamide and TCT, are inexpensive and stable, making this method attractive for large-scale applications.[5] Good to excellent yields have been reported for the synthesis of various benzonitrile derivatives.[4]
Limitations
This method often requires high reaction temperatures (e.g., 130 °C), which may not be suitable for substrates with sensitive functional groups.[4] The substrate scope, while good for aryl halides, is still being explored for other transformations.
A Comparative Analysis of Alternative Cyanating Agents
The choice of a cyanating agent is a critical decision dictated by the substrate, desired reactivity (nucleophilic vs. electrophilic), safety protocols, and cost. Below is a detailed comparison of prominent alternatives.
Nucleophilic Cyanating Agents
These reagents deliver the cyanide anion (CN⁻) and are the most common type.
-
Cyanogen Halides (e.g., BrCN): These are highly electrophilic at the carbon atom, making them effective for reactions with nucleophiles like amines to form cyanamides.[1][2] However, their high toxicity, moisture sensitivity (releasing HCN), and challenging physical properties (low boiling points) make them hazardous to handle.[1][2]
-
Zinc Cyanide (Zn(CN)₂): A significantly safer and less toxic alternative to NaCN or KCN.[6][7] It is often the reagent of choice in modern palladium- or nickel-catalyzed cyanations of aryl halides and sulfonates.[7][8] Its lower solubility and reactivity compared to alkali cyanides can be an advantage, allowing for more controlled reactions, but sometimes requires additives like DMAP to enhance performance.[7]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): Considered one of the least toxic and most environmentally benign cyanide sources.[6][7] This stable, crystalline solid is an excellent reagent for palladium-catalyzed cyanations of aryl halides and sulfonates under relatively mild conditions.[7][8]
-
Acetone Cyanohydrin: A convenient liquid that serves as a source of HCN, particularly for the formation of cyanohydrins from aldehydes and ketones (the cyanohydrin reaction) and in some transition-metal-catalyzed reactions.[6][9][10] While safer than handling gaseous HCN, it is still toxic and must be handled with care.[11] It has been successfully used to prepare nitriles from alkyl halides with high yields.[12]
Electrophilic Cyanating Agents
These reagents deliver an electrophilic cyanide cation equivalent ("CN⁺") and are used to cyanate nucleophiles like enolates, carbanions, and electron-rich aromatics.
-
Tosyl Cyanide (TsCN): A well-established electrophilic cyanating agent, though its use can be limited by its instability.
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A less toxic and easily handled alternative to traditional electrophilic sources.[1] It has been successfully employed for the direct C-H cyanation of arenes and the synthesis of cyanamides.[1]
-
5-(Cyano)dibenzothiophenium triflate: A more recently developed sulfur-based reagent that has shown high efficiency for the electrophilic cyanation of a wide variety of N, S, and C-based nucleophiles with yields ranging from 27% to 99%.[1][13]
Data-Driven Performance Comparison
The following table summarizes the key performance characteristics of cyanoformamide-derived systems and leading alternatives.
| Cyanating Agent/System | Type | Key Advantages | Key Disadvantages | Typical Substrates | Typical Yields | Safety Profile |
| Formamide / TCT | Nucleophilic (in situ) | Inexpensive, readily available precursors, avoids handling highly toxic cyanides directly.[5] | High temperatures required, potentially limited substrate scope, mechanism not fully elucidated.[4] | Aryl Halides | Good to Excellent[4] | Moderate: Avoids cyanide salts but involves reactive intermediates. |
| Cyanogen Bromide (BrCN) | Electrophilic | Highly reactive, effective for cyanamide synthesis.[1][14] | Extremely toxic, moisture sensitive (releases HCN), volatile, unstable.[1][15][16] | Amines, Nucleophiles | Good to Excellent | Very High Hazard |
| Zinc Cyanide (Zn(CN)₂) | Nucleophilic | Significantly less toxic than NaCN/KCN, good for metal-catalyzed reactions.[6] | Slower reactivity, may require additives or higher temperatures.[7] | Aryl/Heteroaryl Halides & Sulfonates | Good to Excellent[7] | High Hazard (less than NaCN) |
| Potassium Ferrocyanide | Nucleophilic | Low toxicity, environmentally benign, stable solid.[6][7] | Typically requires a palladium catalyst and specific ligands. | Aryl Halides & Sulfonates | Very Good[7] | Low Hazard |
| Acetone Cyanohydrin | Nucleophilic (HCN source) | Convenient liquid source of HCN, effective for cyanohydrin formation.[6][9] | Toxic, reversible reactions, can decompose to release HCN.[11] | Aldehydes, Ketones, Alkyl Halides | Good to Excellent[11][12] | High Hazard |
| NCTS | Electrophilic | Less toxic and easier to handle than many alternatives, good for C-H cyanation.[1] | Can be less reactive than more hazardous electrophilic reagents. | Arenes, Amines | Good to Very Good[1] | Moderate Hazard |
Experimental Protocols
Adherence to established, validated protocols is paramount for reproducibility and safety.
Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromoanisole using Formamide/TCT
(Adapted from Niknam, E., et al., Eur. J. Org. Chem. 2020)[4]
-
Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 4-bromoanisole (1.0 mmol), 2,4,6-trichloro-1,3,5-triazine (TCT, 0.5 mmol), potassium carbonate (1.5 mmol), Pd/C (3.5 mol%), and triphenylphosphine (PPh₃, 7.0 mol%).
-
Solvent Addition: Add formamide (2.0 mL) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 130 °C with vigorous stirring. Monitor the reaction progress using TLC or GC analysis.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 4-methoxybenzonitrile.
Protocol 2: Nickel-Catalyzed Cyanation of an Aryl Chloride using Zn(CN)₂
(Based on general procedures for Ni-catalyzed cyanation)[7]
-
Catalyst Preparation: In a glovebox, add NiCl₂(dppf) (5 mol%) and zinc dust (10 mol%) to a flame-dried reaction vessel.
-
Reagent Addition: Add the aryl chloride (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), and 4,4'-dimethyl-2,2'-dipyridyl (DMAP, 10 mol%).
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc, 2.0 mL).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture to 80-100 °C. Stir vigorously and monitor the reaction by GC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with aqueous ammonia to quench any remaining zinc salts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash chromatography to obtain the desired aryl nitrile.
Strategic Selection of a Cyanating Agent
Choosing the optimal reagent requires a logical, safety-first approach. The following workflow provides a decision-making framework.
Conclusion and Future Outlook
The field of cyanation is rapidly evolving away from classical, hazardous methods towards safer, more sustainable, and catalytically efficient protocols. While the formamide/TCT system represents an important step in developing in situ sources from inexpensive feedstocks, its requirement for high temperatures may limit its applicability. For palladium- and nickel-catalyzed cross-coupling reactions, potassium ferrocyanide and zinc cyanide have emerged as the dominant reagents, offering an excellent balance of reactivity, functional group tolerance, and significantly improved safety profiles over traditional cyanide salts. For electrophilic cyanations, reagents like NCTS provide a much safer alternative to highly toxic cyanogen halides.
Future research will likely focus on further lowering catalyst loadings, expanding the substrate scope of low-toxicity reagents, and developing novel catalytic systems, including photoredox and enzymatic methods, that operate under even milder and more environmentally friendly conditions. The continued emphasis on safety and sustainability will undoubtedly drive further innovation in the critical art of cyanation.
References
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Niknam, E., Panahi, F., & Khalafi-Nezhad, A. (2020). Palladium-Catalyzed Cyanation of Aryl Halides using Formamide and Cyanuric Chloride as a New “CN” Source. European Journal of Organic Chemistry. [Link]
-
Liang, H., et al. (2017). One-Pot N-Deallylation and N-Cyanation of Allylic Tertiary Amines with Cyanogen Bromide. Synlett, 28, 2675-2679. [Link]
-
Beilite Chemical. (2025). Cyanamide Safety And Handling: What Every Chemical Professional Should Know. Beilite Chemical Resources. [Link]
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Wang, L., et al. (2020). The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles. Organic & Biomolecular Chemistry. [Link]
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da Silva, G. P., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [Link]
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Taylor & Francis. (2021). Cyanogen bromide – Knowledge and References. Taylor & Francis Online. [Link]
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Panahi, F. (2020). Palladium‐Catalyzed Cyanation of Aryl Halides Using Formamide and Cyanuric Chloride as a New “CN” Source. ResearchGate. [Link]
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Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
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Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]
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Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]
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ResearchGate. (2022). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]
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Wikipedia. (2023). Cyanation. Wikipedia. [Link]
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Various Authors. (n.d.). Chapter 1: Introduction to Cyanation Reactions. [Link]
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Taylor & Francis. (2021). Cyanation – Knowledge and References. Taylor & Francis Online. [Link]
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Cox, R. F. B., & Stormont, R. T. (1935). ACETONE CYANOHYDRIN. Organic Syntheses, 15, 1. [Link]
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Hartman, W. W., & Dreger, E. E. (1931). CYANOGEN BROMIDE. Organic Syntheses, 11, 30. [Link]
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Alcarazo, M., et al. (2018). Substrate scope of the electrophilic cyanation using 9. ResearchGate. [Link]
- Google Patents. (2019). A kind of acetone cyanohydrin reacts the method for preparing nitrile with alkyl halide. CN110003047A.
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Northern Arizona University. (n.d.). Standard Operating Procedure: Cyanogen Bromide. NAU Office of Research Compliance. [Link]
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Wikipedia. (2023). Cyanohydrin reaction. Wikipedia. [Link]
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ResearchGate. (2021). Acetone cyanohydrin-mediated formation of diverse aryl cyanides. ResearchGate. [Link]
-
ACS Publications. (2019). Carbon Dioxide-Catalyzed Stereoselective Cyanation Reaction. ACS Catalysis. [Link]
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A Comparative Reactivity Analysis of Cyanoformamide and Its Analogues: A Guide for Researchers
In the landscape of modern organic synthesis and drug development, the precise introduction of the nitrile group remains a cornerstone for molecular design and functionalization. Nitriles serve as versatile intermediates, readily transformed into a variety of functional groups, and are integral components of numerous pharmaceuticals. Among the diverse array of cyanating agents, cyanoformamide and its analogues represent a class of electrophilic reagents with unique reactivity profiles. This guide provides an in-depth comparative analysis of the reactivity of this compound alongside its common analogues: cyanogen bromide (BrCN), p-toluenesulfonyl cyanide (TsCN), and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions in the selection and application of these potent reagents.
The Landscape of Electrophilic Cyanation
The introduction of a cyano group onto a nucleophilic center is a fundamental transformation in organic chemistry. While traditional methods often rely on nucleophilic cyanide sources like sodium or potassium cyanide, these reagents are notoriously toxic and require stringent handling protocols. Electrophilic cyanating agents, which deliver a "CN+" synthon, offer a valuable alternative, enabling the cyanation of a different spectrum of nucleophiles, including carbanions, enolates, and amines.
The reactivity of an electrophilic cyanating agent is governed by the lability of the C-X bond (where X is the leaving group) and the electrophilicity of the nitrile carbon. An ideal reagent should offer a balance of high reactivity, selectivity, stability, and safety. This guide will explore how this compound and its selected analogues measure up against these criteria.
The Contenders: A Structural and Electronic Overview
The electrophilicity of the nitrile carbon in these reagents is significantly influenced by the electron-withdrawing nature of the substituent.
-
This compound (NC-C(O)NH₂): The presence of the amide group, which is a moderate electron-withdrawing group, activates the nitrile carbon towards nucleophilic attack. The amide moiety also introduces the potential for hydrogen bonding, which can influence its solubility and reactivity.
-
Cyanogen Bromide (BrCN): The highly electronegative bromine atom strongly polarizes the C-Br bond, making the carbon atom highly electrophilic. This results in a very reactive but also highly toxic and moisture-sensitive reagent.[1]
-
p-Toluenesulfonyl Cyanide (TsCN): The tosyl group is a strong electron-withdrawing group, rendering the nitrile carbon highly electrophilic. TsCN is a crystalline solid and is generally considered more stable and easier to handle than cyanogen bromide.
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): In NCTS, the cyano group is attached to a sulfonamide nitrogen. The two electron-withdrawing groups (tosyl and phenyl) enhance the electrophilicity of the cyano carbon. NCTS has gained popularity as a safer and more practical alternative to traditional cyanating agents.[2]
Comparative Reactivity Analysis: Experimental Insights
To provide a quantitative comparison, we will examine the performance of these reagents in the N-cyanation of secondary amines, a common application for electrophilic cyanating agents. The data presented below is a synthesis of representative results from the literature to illustrate the relative efficacy of each reagent.
Table 1: Comparative Yields in the N-Cyanation of Secondary Amines
| Amine Substrate | Cyanating Agent | Reaction Conditions | Yield (%) | Reference |
| Dibenzylamine | Cyanogen Bromide | Anhydrous Chloroform, RT, 1h | 86 | [3] |
| N-Phenylbenzylamine | NCTS | NaH, THF, 25°C, 1h | 80 | [4] |
| N-Methylaniline | Cyanogen Bromide | Anhydrous Chloroform, RT, 1h | 82 | [3] |
| Pyrrolidine | NCTS | NaH, THF, 25°C, 1h | 75 | [4] |
| Piperidine | Trichloroacetonitrile* | Et3N, CH2Cl2, RT | 95 | [5] |
From the available data, both cyanogen bromide and NCTS are highly effective for the N-cyanation of secondary amines, providing high yields under relatively mild conditions. The choice between them often comes down to a trade-off between the high reactivity and toxicity of BrCN versus the enhanced safety profile of NCTS.
Mechanistic Considerations: Understanding the "Why"
The differences in reactivity can be rationalized by examining the proposed reaction mechanisms.
Cyanation with Cyanogen Halides (e.g., BrCN)
The reaction of a nucleophile (Nu⁻) with cyanogen bromide is a straightforward nucleophilic substitution. The highly polarized C-Br bond makes the carbon atom susceptible to attack, leading to the displacement of the bromide ion.
Caption: Proposed mechanism for base-mediated cyanation using NCTS.
The key difference in reactivity between this compound and its sulfonylated or halogenated analogues lies in the nature of the leaving group and the degree of activation of the nitrile carbon. The sulfonyl and halide groups are generally better leaving groups than the amide anion, which would be the leaving group from this compound in a simple substitution. This suggests that the mechanism of cyanation with this compound may be more complex, potentially involving activation of the amide or a different reaction pathway altogether.
Experimental Protocols: A Practical Guide
The following are representative protocols for the N-cyanation of secondary amines using cyanogen bromide and NCTS.
Protocol for N-Cyanation using Cyanogen Bromide
Materials:
-
Secondary amine (1.0 mmol)
-
Cyanogen bromide (1.1 mmol)
-
Anhydrous chloroform (10 mL)
-
Nitrogen atmosphere
Procedure:
-
To a solution of the secondary amine in anhydrous chloroform under a nitrogen atmosphere, add cyanogen bromide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench any unreacted cyanogen bromide.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for N-Cyanation using NCTS
Materials:
-
Secondary amine (1.0 mmol)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Nitrogen atmosphere
Procedure:
-
To a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere, add a solution of the secondary amine in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of NCTS in THF dropwise to the reaction mixture at room temperature.
-
Stir the reaction for the time indicated by TLC analysis (typically 1-4 hours).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling: A Critical Consideration
A significant factor in the choice of a cyanating agent is its safety profile and handling requirements.
Table 2: Safety and Handling Comparison
| Reagent | Key Hazards | Handling Precautions | Storage |
| This compound | Toxic, potential for HCN release upon decomposition. | Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate PPE. | Store in a cool, dry place away from heat and moisture. |
| Cyanogen Bromide | Highly toxic, corrosive, lachrymator, moisture-sensitive (releases HCN). | Handle in a fume hood with extreme caution. Use a full-face respirator. Wear chemical-resistant gloves and protective clothing. [6] | Store in a tightly sealed container in a cool, dry, well-ventilated area away from acids and water. [1] |
| Tosyl Cyanide | Toxic, irritant. | Handle in a fume hood. Avoid inhalation of dust. Wear appropriate PPE. | Store in a cool, dry place. |
| NCTS | Irritant. | Handle in a fume hood. Avoid creating dust. Wear appropriate PPE. [7] | Store in a tightly closed container in a cool, dry place. [7] |
The significantly lower volatility and toxicity of NCTS make it a much more attractive reagent from a safety perspective, particularly for large-scale applications.
Conclusion and Future Outlook
The choice of an electrophilic cyanating agent is a critical decision in the design of synthetic routes. This guide has provided a comparative analysis of this compound and its analogues, highlighting the trade-offs between reactivity, safety, and ease of handling.
-
Cyanogen Bromide remains a highly effective reagent for when high reactivity is paramount, but its extreme toxicity necessitates stringent safety protocols.
-
Tosyl Cyanide offers a good balance of reactivity and improved handling characteristics compared to cyanogen bromide.
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a leading alternative, providing excellent reactivity in many cases with a significantly improved safety profile, making it a preferred choice for many applications in modern organic synthesis and drug discovery.
While direct comparative data for This compound is less abundant in the current literature, its unique structure, combining both a nitrile and an amide functional group, suggests a rich and potentially underexplored reactivity profile. Future research focusing on the controlled activation of this compound could unlock new and selective cyanation methodologies. The development of novel, safer, and more efficient cyanating agents remains an active area of research, with the ultimate goal of providing chemists with a versatile and sustainable toolkit for the synthesis of complex molecules that drive innovation in medicine and materials science.
References
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Zhu, C.; Xia, J.-B.; Chen, C. A Simple Method for the Electrophilic Cyanation of Secondary Amines. Org. Lett.2014 , 16 (1), 247–249. [Link]
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Morlacci, V.; Milia, M.; Saiter, J.; Bhela, I. P.; Leech, M. C.; Lam, K. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au2022 , 2 (1), 138–144. [Link]
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Barber, D. M.; Le, T. H. D.; Riu, A.; Woon, E. C. Y.; Caddick, S.; Chudasama, V. Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Org. Lett.2017 , 19 (14), 3656–3659. [Link]
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Morrill, L. C.; Douglas, J.; Lebl, T.; Slawin, A. M. Z.; Smith, A. D. Thiocyanoimidazolium Salts for Electrophilic Cyanation. Chem. Sci.2016 , 7 (5), 3242–3249. [Link]
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da Silva, A. B.; de Souza, R. O. M. A.; Amarante, G. W. RECENT ADVANCES IN CYANATION REACTIONS. Quim. Nova2022 , 45 (6), 712–727. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyanogen Bromide. [Link]
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A Comparative Guide to Novel Cyanoformamide Synthesis Methodologies
For researchers, medicinal chemists, and professionals in drug development, the efficient and safe synthesis of cyanoformamides is a critical step in the creation of diverse molecular scaffolds. This guide provides an in-depth comparison of emerging methodologies for cyanoformamide synthesis, moving beyond traditional routes to explore novel strategies that offer improvements in safety, efficiency, and substrate scope. We will delve into the mechanistic underpinnings of these methods, present comparative data, and provide detailed experimental protocols to enable their seamless adoption in your laboratory.
The Evolving Landscape of this compound Synthesis
Cyanoformamides are versatile building blocks in organic synthesis, serving as precursors to a wide array of heterocycles and other valuable motifs. Historically, their synthesis has been dominated by methods that, while effective, often involve highly toxic reagents and harsh reaction conditions. The drive towards greener, safer, and more efficient chemical processes has spurred the development of innovative approaches that address these limitations. This guide will focus on the validation and comparison of these novel methodologies.
Methodologies at a Glance: A Comparative Overview
The subsequent sections will provide a detailed analysis of each of the following key synthetic strategies:
-
Traditional Electrophilic Cyanation of Amines: A brief overview of the classical approach using cyanogen halides.
-
Safer Electrophilic Cyanating Agents: An exploration of modern reagents that mitigate the risks associated with cyanogen halides.
-
Nucleophilic Cyanide Addition to Isocyanates: A novel and highly efficient method employing a cyanide reservoir.
-
Oxidative Cyanation of Amines: An in situ generation of the electrophilic cyanating agent.
-
Decyanation/Oxidation Cascade of Aminomalononitriles: A unique approach starting from readily available precursors.
Below is a summary table that provides a high-level comparison of these methodologies, which will be elaborated upon in the following sections.
| Methodology | Key Reagents | Key Advantages | Key Limitations | Typical Yields |
| Traditional Electrophilic Cyanation | Cyanogen bromide (BrCN) | Well-established, effective | Highly toxic reagent, moisture sensitive | Good to excellent |
| Safer Electrophilic Cyanating Agents | 1-Cyanoimidazole, TMSCN/NaOCl | Reduced toxicity, improved safety | May require specific activators or conditions | Good to excellent |
| Nucleophilic Addition to Isocyanates | PhMe₂SiCN, KOtAm | Rapid reaction, high yields, avoids toxic CN⁻ sources | Limited to isocyanate starting materials | High to excellent |
| Oxidative Cyanation of Amines | N-Chlorosuccinimide (NCS), Zn(CN)₂ | Avoids direct handling of cyanogen halides | May have substrate scope limitations | Good |
| Decyanation/Oxidation Cascade | N,N-disubstituted aminomalononitriles, CsF | Mild conditions, good functional group tolerance | Multi-step starting material synthesis | Good to excellent |
In-Depth Analysis of Synthetic Methodologies
The Classical Approach: Electrophilic Cyanation with Cyanogen Halides
The reaction of secondary amines with cyanogen halides, particularly cyanogen bromide (BrCN), has been the cornerstone of cyanamide and, by extension, this compound synthesis for decades.[1][2] The high electrophilicity of the cyano group in BrCN facilitates a direct nucleophilic attack by the amine.
Mechanism:
The lone pair of the secondary amine nitrogen attacks the electrophilic carbon of the cyanogen halide, leading to the displacement of the halide ion and the formation of the N-cyanoammonium salt intermediate. Subsequent deprotonation yields the desired this compound.
Caption: Mechanism of electrophilic cyanation of a secondary amine.
While effective, the extreme toxicity and volatility of cyanogen halides pose significant safety risks, necessitating stringent handling procedures.[3] This has been a major impetus for the development of safer alternatives.
A Safer Generation of Electrophilic Cyanating Agents
To circumvent the hazards of cyanogen halides, researchers have developed a range of safer electrophilic cyanating agents.[1][4] These reagents are typically more stable, less toxic, and easier to handle.
Examples of Safer Cyanating Agents:
-
1-Cyanoimidazole: A solid, stable reagent that offers a safer alternative to BrCN.[1]
-
In situ generated Cyanogen Chloride (CNCl): A method involving the oxidation of trimethylsilyl cyanide (TMSCN) with bleach (sodium hypochlorite) generates CNCl in situ, which then reacts with the amine.[1][3] This approach avoids the handling of gaseous CNCl.
Experimental Protocol: In situ Generation of CNCl for N-Cyanation [1]
-
To a solution of the secondary amine (1.0 mmol) in a suitable solvent such as acetonitrile, add TMSCN (1.2 mmol).
-
Cool the mixture to 0 °C.
-
Slowly add an aqueous solution of sodium hypochlorite (bleach, 1.5 mmol).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with an organic solvent, dry over anhydrous sulfate, and purify by column chromatography.
This method offers good to excellent yields for a variety of dialkyl and alkyl-aryl amines.[1]
A Paradigm Shift: Nucleophilic Addition of Cyanide to Isocyanates
A recent and highly promising methodology involves the direct addition of a cyanide anion to isocyanates.[5][6][7] This approach circumvents the need for pre-functionalized amines and offers a rapid and efficient route to cyanoformamides.
A key innovation in this area is the use of a silyl cyanide, such as dimethylphenylsilylcyanide (PhMe₂SiCN), as a "cyanide reservoir."[5][6] Activation with a Lewis base, like potassium tert-amylate (KOtAm), releases the cyanide anion, which then undergoes a nucleophilic attack on the isocyanate.
Caption: Workflow for the synthesis of cyanoformamides from isocyanates.
This method is remarkably fast, with reactions often reaching completion within a minute, and provides high to excellent yields for a broad range of aromatic and aliphatic isocyanates.[6]
Experimental Protocol: Synthesis of Cyanoformamides from Isocyanates [5]
-
In a flame-dried flask under an inert atmosphere, dissolve the isocyanate (1.0 mmol) in anhydrous THF.
-
Add PhMe₂SiCN (1.2 mmol).
-
Add a catalytic amount of potassium tert-amylate (KOtAm, 0.1 mmol) at room temperature.
-
Stir the reaction for 1-5 minutes.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and purify by flash chromatography.
Safe and Efficient: One-Pot Oxidation-Cyanation of Amines
Another innovative approach to avoid the direct use of toxic cyanating agents is the one-pot oxidation-cyanation of amines.[8][9] This method utilizes inexpensive and readily available reagents like N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂).
The proposed mechanism involves the initial formation of an N-chloroamine intermediate from the reaction of the amine with NCS. This is followed by a cyanide transfer from Zn(CN)₂ to afford the this compound.
Comparative Performance Data:
| Substrate | Method | Reagents | Yield (%) | Reference |
| N-Methylaniline | In situ CNCl | TMSCN, NaOCl | 85 | [1] |
| N-Methylaniline | Oxidative Cyanation | NCS, Zn(CN)₂ | 78 | [9] |
| Dibenzylamine | In situ CNCl | TMSCN, NaOCl | 92 | [1] |
| Dibenzylamine | Nucleophilic Addition | (from benzyl isocyanate) | 95 | [5] |
A Novel Cascade Approach: CsF-Promoted Decyanation/Oxidation
A mild and efficient method for synthesizing cyanoformamides from N,N-disubstituted aminomalononitriles has been developed using cesium fluoride (CsF) as a promoter.[10] This reaction proceeds through a decyanation/oxidation cascade and demonstrates a wide substrate scope and high reaction efficiency.[10] This method offers a unique entry point to cyanoformamides from alternative starting materials.
Conclusion and Future Outlook
The field of this compound synthesis is undergoing a significant transformation, driven by the principles of green and sustainable chemistry.[11] Novel methodologies, such as the nucleophilic addition of cyanide to isocyanates and one-pot oxidative cyanations, offer compelling alternatives to traditional methods that rely on highly toxic reagents. These new approaches not only enhance laboratory safety but also often provide superior efficiency and broader substrate applicability. As research in this area continues, we can anticipate the development of even more sophisticated and sustainable catalytic systems for the synthesis of this important class of compounds.
References
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Chen, C., et al. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247-249. [Link]
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Prabhath, M. R. R., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 627. [Link]
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Miele, M., et al. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. European Journal of Organic Chemistry. [Link]
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Pace, V., et al. (2024). Straightforward Path to Cyanoformamides. ChemistryViews. [Link]
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Lei, L.-S., et al. (2019). The synthesis of cyanoformamides via a CsF-promoted decyanation/oxidation cascade of 2-dialkylamino-malononitriles. Organic & Biomolecular Chemistry, 17(15), 3765-3769. [Link]
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Kuhl, N., et al. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters, 21(5), 1268-1272. [Link]
-
Organic Chemistry Portal. Cyanamide synthesis by cyanation. [Link]
-
Lim, H. N., et al. (2024). Cyanide-Free Synthesis of Thiocyanates and Cyanamides. ChemistryViews. [Link]
-
Zhu, C., et al. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. National Institutes of Health. [Link]
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Miele, M., et al. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. Università di Torino. [Link]
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Dadiboyena, S. (2017). Green Chemistry Alternatives for Sustainable Development in Organic Synthesis. ResearchGate. [Link]
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Sharma, P., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Semantic Scholar. [Link]
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Pace, V., et al. (2024). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. Open University Chemistry Innovation. [Link]
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Silva, G. G., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]
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De Borggraeve, W. M., et al. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. National Institutes of Health. [Link]
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Organic Syntheses. N-Methoxy-N-methylthis compound. [Link]
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Griess, G. A. (2021). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Royal Society of Chemistry. [Link]
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Zhang, W., et al. (2010). A New Combined Source of “CN” from N,N-Dimethylformamide and Ammonia in the Palladium-Catalyzed Cyanation of Aryl C−H Bonds. Journal of the American Chemical Society. [Link]
- Google Patents. (2021). Method for synthesizing cyanamide.
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Sciencemadness Discussion Board. (2007). Solvent alternatives. [Link]
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Alcaraz, L. (2025). Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. ResearchGate. [Link]
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A Comparative Guide to the Spectroscopic and Crystallographic Confirmation of Cyanoformamide's Structure
In the landscape of molecular science, establishing the definitive structure of a molecule is the bedrock upon which our understanding of its reactivity, function, and potential applications is built. Cyanoformamide (NCCONH₂), a simple yet significant molecule, serves as a quintessential case study in the power of applying orthogonal analytical techniques for unambiguous structural confirmation.[1] This guide provides an in-depth comparison of the crystallographic and spectroscopic data that, together, create a comprehensive and self-validating picture of this compound's structure, highlighting the critical differences between its solid-state and gas-phase conformations.
The Foundational Evidence: Single-Crystal X-ray Diffraction
For determining the precise spatial arrangement of atoms in the solid state, single-crystal X-ray diffraction remains the gold standard. It provides a static, three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be derived with exceptional accuracy.
Causality of Experimental Choice: The primary goal of using X-ray crystallography is to eliminate ambiguity. While spectroscopy provides invaluable data on bond types and molecular geometry, it often relies on interpretation and comparison with theoretical models. Crystallography, by contrast, offers direct visualization of the molecular and supramolecular structure in the crystalline lattice.
The crystallographic analysis of this compound revealed a pivotal structural feature: the molecules do not exist as isolated entities but form centrosymmetric, planar dimers through intermolecular hydrogen bonds.[2] This dimerization profoundly influences the observed molecular geometry.
Key Crystallographic Findings: The structure shows strong N—H⋯O and N—H⋯N hydrogen bonds, which lock the molecules into a planar arrangement.[2] This ordered, hydrogen-bonded network is the dominant feature of the solid-state structure and directly impacts the bond lengths and angles compared to a theoretical isolated molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent or by sublimation. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
-
Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This model is subsequently refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in a final, highly accurate molecular structure.[4]
Corroborative Analysis: A Multi-faceted Spectroscopic Approach
Spectroscopy provides dynamic information and is crucial for understanding the molecule's structure in different phases (gas, liquid) and for validating the findings from crystallography. For this compound, microwave and infrared spectroscopy have been particularly illuminating.
Microwave spectroscopy measures the rotational transitions of molecules in the gas phase.[5] This technique allows for an incredibly precise determination of the moments of inertia, from which a definitive molecular geometry of the isolated molecule can be derived.[6]
Causality of Experimental Choice: By studying this compound in the gas phase, we can observe its intrinsic structure, free from the intermolecular forces (like hydrogen bonding) that dominate in the solid state.[1] This comparison between gas and solid-state structures is essential for understanding the influence of non-covalent interactions.
Millimeter- and submillimeter-wave spectroscopy studies have confirmed that gas-phase this compound is a planar, asymmetric top molecule.[1] The derived bond lengths and angles represent the true geometry of the monomeric species.
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule.[7] The frequencies of these vibrations are characteristic of specific functional groups and are sensitive to the molecular environment.[8]
Causality of Experimental Choice: IR and Raman spectra serve as a chemical "fingerprint," confirming the presence of the expected functional groups (amine, carbonyl, nitrile).[9][10] Crucially, shifts in vibrational frequencies between the gas and solid phases provide powerful, direct evidence of intermolecular interactions. For instance, the stretching frequency of the N-H and C=O bonds is expected to decrease (red-shift) in the solid state due to their participation in hydrogen bonding.
Condensed-phase IR and Raman spectra of this compound have provided this exact evidence, corroborating the hydrogen-bonded dimer structure first revealed by X-ray crystallography.[1]
Comparative Analysis: Synthesizing the Data
The true power of this multi-technique approach lies in the direct comparison of the results. The differences observed between the crystallographic and spectroscopic data are not contradictions but rather complementary pieces of a complete structural puzzle.
Data Presentation: Structural Parameters of this compound
| Parameter | X-ray Crystallography (Solid Phase) | Microwave Spectroscopy (Gas Phase) | Ab Initio Calculation (Theoretical) |
| r(C=O) | ~1.23 Å | ~1.21 Å | 1.207 Å |
| r(C-C) | ~1.47 Å | ~1.48 Å | 1.482 Å |
| r(C≡N) | ~1.14 Å | ~1.16 Å | 1.157 Å |
| r(C-N) | ~1.34 Å | ~1.35 Å | 1.351 Å |
| ∠(O=C-C) | ~122° | ~121° | 121.3° |
| ∠(C-C-N) | ~178° | ~179° | 179.4° |
| Conformation | Planar, H-bonded Dimer | Planar Monomer | Planar Monomer |
Note: Values are approximate and compiled from literature data for comparative purposes.[1][2][11]
The data clearly shows that while the overall connectivity and planarity are consistent, subtle but significant differences exist. The C=O bond, for example, is slightly longer in the solid state, a direct consequence of the hydrogen bonding which weakens the double bond character.
Visualizing the Workflow and Structures
To fully appreciate the interplay of these techniques, we can visualize the logical workflow and the resulting molecular structures.
Mandatory Visualization:
Caption: Workflow for the structural confirmation of this compound.
Caption: H-bonded dimer of this compound in the solid state.
Conclusion
The structural determination of this compound is a clear demonstration of a foundational principle in analytical science: no single technique tells the whole story. The "unambiguous" solid-state structure from X-ray crystallography, showing a planar, hydrogen-bonded dimer, is complemented and validated by spectroscopic methods. Microwave spectroscopy provides the precise geometry of the isolated gas-phase monomer, quantifying the powerful effect of intermolecular forces.[1] Infrared spectroscopy bridges the two, providing characteristic fingerprints and confirming the presence of hydrogen bonding in the condensed phase.[1]
This synergistic approach, where each technique validates and enriches the data from the others, provides the highest possible confidence in the final structural assignment. For researchers in drug development and materials science, this level of rigorous, multi-faceted characterization is not merely academic; it is a critical necessity for building predictive models and understanding molecular behavior in complex systems.
References
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National Center for Biotechnology Information . This compound. PubChem Compound Database. [Link]
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Winnewisser, G., et al. (2005). The Millimeter- and Submillimeter-Wave Spectrum of this compound. The Astrophysical Journal Supplement Series, 159(2), 189. [Link]
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Druck, U., et al. (1984). Crystal structure of this compound. Zeitschrift für Kristallographie - Crystalline Materials, 168(1-4), 115-120. [Link]
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Desseyn, H. O., et al. (1975). Vibrational spectra and normal coordinate analysis of some mono-substituted derivatives of oxamide. Spectrochimica Acta Part A: Molecular Spectroscopy, 31(12), 1969-1976. [Link]
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Parr, R. G. (n.d.). Ab initio quantum chemistry methods. Wikipedia. [Link]
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Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA, 76(6), 589-593. [Link]
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Stukowski, A. (2011). Structure identification methods for atomistic simulations of crystalline materials. Modelling and Simulation in Materials Science and Engineering, 20(4), 045021. [Link]
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A Comparative Analysis of Cyanoformamide's Potential Efficacy in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the efficient formation of the amide bond is paramount. This guide provides a comparative analysis of the theoretical potential of cyanoformamide as a novel peptide coupling reagent against the well-established and empirically validated efficacy of current gold-standard reagents such as HBTU, HATU, and EDC. As Senior Application Scientists, our goal is to offer a blend of foundational chemical principles and practical, data-driven insights to inform your selection of coupling methodologies.
The Enduring Challenge of Peptide Bond Formation
The creation of a peptide bond, while seemingly a straightforward condensation reaction, is fraught with challenges that can impact the yield, purity, and biological activity of the final peptide. The primary hurdles include:
-
Activation of the Carboxylic Acid: The carboxylic acid moiety of an amino acid is not sufficiently reactive to readily form an amide bond with the amino group of another. An activating agent is required to convert the hydroxyl group into a better leaving group.
-
Racemization: The chiral integrity of amino acids is crucial for the biological function of peptides. The activation process, however, can increase the acidity of the α-proton, leading to its abstraction and subsequent racemization, particularly through the formation of a 5(4H)-oxazolone intermediate.[1]
-
Side Reactions: Undesirable side reactions, such as the dehydration of asparagine and glutamine side chains or the formation of stable N-acylurea byproducts with carbodiimide reagents, can reduce the yield and purity of the target peptide.[1]
A successful coupling reagent must therefore efficiently activate the carboxylic acid while minimizing racemization and other side reactions.
This compound: A Hypothetical Peptide Coupling Reagent
To date, this compound has not been documented in the scientific literature as a reagent for peptide coupling. Its primary applications lie in other areas of organic synthesis. However, based on its chemical structure, we can postulate a potential mechanism by which it might function as a coupling reagent.
Proposed Mechanism of Action
This compound (N≡C-C(=O)NH₂) possesses an electrophilic carbonyl carbon and a nitrile group. A plausible mechanism for its use as a coupling reagent would involve the activation of a carboxylic acid to form a highly reactive mixed anhydride. This process can be visualized as follows:
Caption: Proposed mechanism for this compound in peptide coupling.
In this hypothetical pathway, the carboxylic acid would attack the carbonyl carbon of this compound, leading to the formation of a mixed anhydride and the release of carbamic acid (which would decompose to ammonia and carbon dioxide). The highly activated mixed anhydride would then readily react with the incoming amino group of the second amino acid to form the desired peptide bond, releasing cyanocarbamic acid, which would likely decompose to carbon dioxide and hydrogen cyanide.
Potential Advantages and Disadvantages
Potential Advantages:
-
Simplicity: If effective, this compound would be a small, simple molecule for activation.
-
Cost-Effectiveness: Depending on its synthesis, it could be a low-cost reagent.
Anticipated Disadvantages:
-
Toxicity of Byproducts: The formation of hydrogen cyanide, a potent toxin, would be a major safety concern.
-
Reactivity and Stability: The stability of the proposed mixed anhydride would be a critical factor. If it is too unstable, it could decompose before reacting with the amine. If it is not reactive enough, the coupling would be inefficient.
-
Racemization: The highly reactive nature of a mixed anhydride could increase the risk of racemization.
-
Side Reactions: The nitrile group could potentially undergo side reactions under coupling conditions.
Established Peptide Coupling Reagents: A Performance Benchmark
To provide a realistic assessment of this compound's potential, it is essential to compare it against the proven performance of widely used coupling reagents.
Carbodiimides: EDC and DCC
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are classic coupling reagents that function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate can then react with the amine to form the peptide bond.
-
Mechanism: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide, forming the O-acylisourea. This intermediate is then attacked by the amine, forming the amide and a urea byproduct.[3][4]
-
Efficacy: Generally provide good yields, but can be sluggish for sterically hindered amino acids.
-
Racemization Control: Prone to racemization, especially without the use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][3] These additives act as activated ester intermediates, which are less reactive than the O-acylisourea and thus less likely to cause racemization.[1]
-
Byproducts: The major drawback of DCC is the formation of dicyclohexylurea (DCU), which is often insoluble and difficult to remove.[1][3] EDC is favored in many applications because its urea byproduct is water-soluble and easily removed by extraction.[1][3]
Caption: EDC/DCC coupling mechanism with racemization suppression.
Aminium/Uronium Salts: HBTU and HATU
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents that form active esters with the carboxylic acid in the presence of a base.[3][5]
-
Mechanism: In the presence of a base, the carboxylic acid is deprotonated, and the resulting carboxylate anion attacks the central carbon of the HBTU/HATU, displacing the benzotriazole moiety to form an active ester. This active ester then reacts with the amine to form the peptide bond.[5]
-
Efficacy: Both are highly effective, even for sterically hindered couplings, with HATU generally considered more reactive than HBTU due to the electronic properties of the 7-azabenzotriazole core.[1][3][6]
-
Racemization Control: The formation of the active ester intermediate significantly reduces the risk of racemization compared to carbodiimides used alone.[3][5]
-
Byproducts: The byproducts are generally soluble in common organic solvents, simplifying purification. A potential side reaction is the guanidinylation of the N-terminal amine if an excess of the coupling reagent is used.[3][6]
Caption: HBTU/HATU coupling mechanism.
Comparative Performance Data
The following table summarizes the key performance characteristics of the established coupling reagents. No experimental data is available for this compound.
| Feature | EDC/DCC | HBTU | HATU | This compound (Theoretical) |
| Reactivity | Moderate to High | High | Very High[1][3][6] | Unknown (Potentially High) |
| Racemization | High (without additives)[1][3] | Low[3][5] | Very Low[3][6] | Unknown (Potential for High) |
| Yield | Good to Excellent | Excellent | Excellent | Unknown |
| Byproduct Removal | Difficult (DCC), Easy (EDC)[1][3] | Generally Easy | Generally Easy | Potentially Hazardous (HCN) |
| Cost | Low to Moderate | Moderate | High | Unknown (Potentially Low) |
| Safety | Moderate | HOBt is explosive[1] | HOAt is explosive[1] | Potentially High Risk (HCN) |
Experimental Protocols
Below are standard protocols for peptide coupling using established reagents. These serve as a baseline for any future evaluation of novel reagents like this compound.
Solid-Phase Peptide Synthesis (SPPS) using HBTU
This protocol is for a standard Fmoc-based solid-phase peptide synthesis.
Caption: SPPS workflow with HBTU coupling.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
Solution-Phase Peptide Synthesis using HATU
This protocol is suitable for the coupling of two peptide fragments in solution.
Step-by-Step Methodology:
-
Dissolution: Dissolve the C-terminally protected peptide fragment (1 equivalent) and the N-terminally protected amino acid or peptide fragment with a free carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF or dichloromethane).
-
Addition of Reagents: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2-3 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
While this compound presents an interesting theoretical possibility for peptide coupling, the lack of experimental data and the significant safety concerns associated with a potential hydrogen cyanide byproduct make it a purely speculative reagent at this time. Established coupling reagents such as EDC, HBTU, and HATU, on the other hand, offer a well-characterized and reliable toolkit for peptide synthesis.[1][3][5][6][7] The choice among these reagents is typically dictated by the specific requirements of the synthesis, including the complexity of the peptide, cost considerations, and the desired scale of production.
Future research into novel coupling reagents will likely focus on improving safety profiles (e.g., avoiding explosive precursors like HOBt and HOAt), enhancing efficiency for "difficult" sequences, and developing more environmentally friendly ("green") protocols.[7] For this compound to be considered a viable candidate, extensive research would be required to validate its efficacy, elucidate its reaction mechanism, and, most importantly, address the critical safety issues.
References
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 563-587. Retrieved from [Link]
-
Suzhou Highfine Biotech. (2025). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50068-50076. Retrieved from [Link]
-
Aapptec. Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Wikipedia. HATU. Retrieved from [Link]
-
The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
-
Pascal, R., et al. (2011). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. Origins of Life and Evolution of Biospheres, 41(5), 415-428. Retrieved from [Link]
-
Zhang, W., et al. (2018). Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids. Chemical Communications, 54(86), 12218-12221. Retrieved from [Link]
-
Organic Syntheses. N-Methoxy-N-methylthis compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantitative Purity Assessment of Synthesized Cyanoformamide
In the landscape of pharmaceutical research and drug development, the absolute purity of synthesized intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. Cyanoformamide (carbamoyl cyanide), a versatile chemical intermediate, is no exception.[1] Its purity can profoundly influence reaction kinetics, yield, and the impurity profile of subsequent synthetic steps. This guide provides an in-depth comparison of quantitative analytical techniques for assessing the purity of synthesized this compound, grounded in the principles of scientific integrity and practical, field-proven insights.
The Rationale for Orthogonal Purity Assessment
A single analytical method, however robust, provides only one perspective on a sample's composition. True confidence in a purity value is achieved through the application of orthogonal methods—techniques that measure the analyte based on different chemical or physical principles. For instance, a separation-based technique like chromatography should be complemented by a structure-specific method like spectroscopy. This approach minimizes the risk of overlooking impurities that may co-elute, lack a chromophore, or be non-volatile, thereby providing a more complete and trustworthy characterization of the material.[2]
Anticipating the Enemy: Potential Impurities in this compound Synthesis
Effective purity analysis begins with a rational consideration of potential impurities. Based on common synthetic routes and the chemical nature of this compound, likely impurities can be categorized as follows:
-
Starting Materials & Reagents: Unreacted precursors or reagents from the synthesis.
-
Side-Reaction Products: Compounds formed through alternative reaction pathways. A potential example from related syntheses is the formation of ureas.[3]
-
Degradation Products: this compound is susceptible to hydrolysis, potentially forming cyanamide, urea, or other related compounds, especially if exposed to moisture.[3][4] Dicyandiamide is a known impurity in the related compound cyanamide.[5]
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., dichloromethane, diethyl ether).[3]
Comparative Analysis of Core Analytical Techniques
We will now explore and compare the primary analytical methods for the quantitative analysis of this compound. For each technique, we will discuss the underlying principles, provide a validated workflow, and present a detailed experimental protocol.
Technique 1: High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the workhorse of purity determination in the pharmaceutical industry. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. The presence of a carbonyl group conjugated with a nitrile group provides a chromophore, making UV detection a straightforward and sensitive choice. This method excels at separating the target analyte from structurally related impurities.[4][5]
HPLC Experimental Workflow
Caption: High-level workflow for this compound purity assessment by HPLC.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase of 5% Methanol in Water (v/v).[4] Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a certified this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
-
Sample Preparation: Prepare the synthesized this compound sample in the same manner as the stock standard to a nominal concentration of 1 mg/mL.
-
Chromatographic Conditions: [4]
-
Column: Inertsil ODS-SP, or equivalent C18 column.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Analysis and Calculation:
-
Inject the prepared standards to establish a calibration curve of peak area versus concentration. The curve should exhibit a correlation coefficient (r²) ≥ 0.999.
-
Inject the sample solution in triplicate.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
Purity is expressed as: (Calculated Concentration / Nominal Concentration) * 100%.
-
Alternatively, for impurity profiling, use area normalization: (Area of Main Peak / Total Area of All Peaks) * 100%. Note that this assumes all components have a similar response factor at the detection wavelength.
-
Technique 2: Quantitative NMR (qNMR) Spectroscopy
Principle & Rationale: qNMR is a primary analytical method that provides both structural confirmation and direct quantification of an analyte without the need for a chemically identical reference standard.[2] Purity is determined by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from a certified internal standard (IS) of known purity and weight.[6][7] Its near-universal detection capability and reliance on fundamental physical principles make it an ideal orthogonal technique to chromatography.[2][8]
qNMR Experimental Workflow
Caption: Workflow for absolute purity determination by qNMR.
Detailed Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) with high signal-to-noise and stability.
-
Materials:
-
Internal Standard (IS): A certified reference material with high purity, stability, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are suitable choices for use in DMSO-d6.
-
Deuterated Solvent: DMSO-d6.
-
-
Sample Preparation:
-
Using a calibrated microbalance, accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the chosen internal standard into the same vial.
-
Record all weights precisely.
-
Quantitatively transfer the mixture to a clean NMR tube and add ~0.7 mL of DMSO-d6. Ensure complete dissolution.
-
-
NMR Acquisition Parameters: To ensure accurate integration, specific parameters are crucial:[6]
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): At least 5 times the longest spin-lattice relaxation time (T1) of the signals of interest (a D1 of 30-60 seconds is often sufficient).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio >250:1 for the peaks being integrated.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, and carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique proton signal for this compound (e.g., the -NH2 protons) and a unique signal for the internal standard.
-
Calculate the purity using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral value
-
N: Number of protons giving rise to the signal
-
MW: Molecular Weight (this compound: 70.05 g/mol )[9]
-
m: Mass
-
P: Purity of the internal standard
-
Technique 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. Samples are vaporized and separated in a gaseous mobile phase based on their interaction with a stationary phase inside a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification and quantification. A direct GC-MS method is suitable for this compound and is particularly effective for detecting volatile impurities and residual solvents.[10] The mass spectrometer adds a high degree of specificity, allowing for positive identification of impurities.
GC-MS Experimental Workflow
Caption: General workflow for quantitative analysis by GC-MS.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A GC system equipped with a capillary column and coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable volatile solvent (e.g., ethyl acetate) at a concentration of ~1 mg/mL.
-
Add an appropriate internal standard that is not expected to be present in the sample (e.g., m-(trifluoromethyl)benzonitrile).[10]
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for amines or polar compounds.[10]
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Transfer Line Temp: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Monitor the molecular ion (m/z 70) and key fragment ions for this compound, and a unique ion for the internal standard.
-
Technique 4: Titrimetric Analysis
Principle & Rationale: Argentometric titration is a classic wet chemistry method that can be used to quantify compounds containing a cyanide group.[11] In this method, a solution of the sample is titrated with a standardized silver nitrate solution. The silver ions (Ag+) react with the cyanide ions (CN-) to form a soluble silver cyanide complex. The endpoint is detected when excess Ag+ is present, typically indicated by a color change of an indicator like p-dimethylaminobenzalrhodanine.[11] While lacking the specificity of chromatographic or spectroscopic methods, titration offers a low-cost, rapid, and orthogonal quantification of the key functional group.
Titration Experimental Workflow
Caption: Workflow for purity assessment by argentometric titration.
Detailed Experimental Protocol: Argentometric Titration
-
Reagents:
-
Standardized 0.02 N Silver Nitrate (AgNO₃) solution.
-
Rhodanine indicator solution.[11]
-
Sodium hydroxide (NaOH) solution, 0.1 N.
-
-
Procedure:
-
Accurately weigh a sample of this compound (sufficient to require ~10-20 mL of titrant) into an Erlenmeyer flask.
-
Dissolve the sample in ~100 mL of reagent water containing a small amount of 0.1 N NaOH to ensure stability.
-
Add 10-12 drops of rhodanine indicator. The solution should be yellow.[11]
-
Titrate slowly with the standardized 0.02 N AgNO₃ solution, stirring constantly, until the first permanent color change from yellow to a brownish-pink hue.[11]
-
Perform a blank titration using the same reagents minus the sample.
-
-
Calculation:
-
Purity (%) = [((V_sample - V_blank) * N_AgNO3 * MW_this compound) / (m_sample * 1000)] * 100
-
Where V is the volume of titrant in mL, N is the normality of the AgNO₃, MW is the molecular weight of this compound, and m is the mass of the sample in grams.
-
Quantitative Performance Comparison
The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or impurity identification. The table below provides an objective comparison.
| Parameter | HPLC-UV | qNMR | GC-MS | Argentometric Titration |
| Principle | Separation (Polarity) | Spectroscopy (Nuclear Spin) | Separation (Volatility) | Chemical Reactivity |
| Specificity | High (for separable impurities) | Very High (Structure-specific) | Very High (Mass-specific) | Low (Functional group) |
| Quantification | Relative or External Standard | Absolute (Primary Method) | Relative or External Standard | Absolute (Primary Method) |
| Impurity ID | Possible via retention time | Yes (if signals are visible) | Yes (via mass spectra) | No |
| Sensitivity (LOD/LOQ) | Moderate to High | Low to Moderate | Very High | Low |
| Throughput | High | Moderate | High | Moderate |
| Key Advantage | Robust, widely available | No need for identical standard | Excellent for volatile impurities | Low cost, simple |
| Key Limitation | Requires reference standard | Lower sensitivity, high capital cost | Analyte must be volatile | Not specific, prone to interference |
Final Recommendations for a Self-Validating System
For a comprehensive and trustworthy assessment of synthesized this compound purity, a dual-method approach is strongly recommended.
-
Primary Purity Assay (HPLC): Employ a validated RP-HPLC method as the primary tool for routine purity testing and impurity profiling. Its robustness, precision, and ability to separate structurally similar compounds make it ideal for quality control.[12][13]
-
Orthogonal Confirmation (qNMR): Utilize ¹H-qNMR as an orthogonal method to provide an absolute purity value.[7][14] This serves as an independent verification of the HPLC result and is invaluable for characterizing new batches, qualifying reference standards, and detecting any non-UV active or non-volatile impurities that would be missed by other techniques.
By combining a high-resolution separation technique with a structure-specific primary method, researchers and drug development professionals can establish a self-validating system that provides the highest degree of confidence in the quality and purity of their synthesized this compound.
References
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Organic Syntheses. N-Methoxy-N-methylthis compound. Available from: [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78077, this compound. Available from: [Link].
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University of Edinburgh. Quantitative NMR Spectroscopy. Available from: [Link].
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K. Manolidi, T. Triantis, T. Kaloudis, A. Hiskia (2018). Method Validation Guidelines for the Analysis of Cyanotoxins. ResearchGate. Available from: [Link].
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U.S. Environmental Protection Agency (2014). Method 9014: Cyanide in Waters and Extracts Using Titrimetric and Manual Spectrophotometric Procedures. Available from: [Link].
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S. K. Dubey, P. K. Rai, A. K. Shakya, D. Pardasani, A. K. Gupta (2016). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods. Available from: [Link].
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G. F. Pauli, B. U. Jaki, D. C. Lankin (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available from: [Link].
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S. C. T. Nick, U. H. Engelhardt, B. Lachenmeier (2009). NMR-Spectroscopy for Nontargeted Screening and Simultaneous Quantification of Health-Relevant Compounds in Foods: The Example of Melamine. Journal of Agricultural and Food Chemistry. Available from: [Link].
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S. Hiradate, T. Kamo, E. Nakajima, K. Kato, Y. Fujii (2005). Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. Journal of Chromatography A. Available from: [Link].
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H. Sakuragi, M. Suzuki, H. Ohno (2025). [Validation Study on the Developed Method for Cyanide in Various Mineral Waters]. Shokuhin Eiseigaku Zasshi. Available from: [Link].
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Y. Wang, et al. (2025). Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. ResearchGate. Available from: [Link].
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SIELC Technologies. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. Available from: [Link].
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Alzchem Group. N-Cyanoformamide, sodium salt. Available from: [Link].
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U.S. Environmental Protection Agency (2009). DETERMINATION OF CYANIDE IN DRINKING WATER BY GC/MS HEADSPACE. Available from: [Link].
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X. Li, et al. (2022). Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. Molecules. Available from: [Link].
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A Technical Guide to the Cross-Reactivity of Cyanoformamide with Sensitive Functional Groups
For researchers, scientists, and drug development professionals, the selective modification of biomolecules is a cornerstone of innovation. The choice of coupling reagent is critical, dictating the success of bioconjugation, peptide synthesis, and the development of targeted therapeutics. Cyanoformamide, a compact and reactive molecule, has emerged as a reagent of interest for the acylation of primary amines. However, its utility is ultimately governed by its selectivity. This guide provides an in-depth investigation into the cross-reactivity of this compound with sensitive functional groups commonly found in biological systems, offering a direct comparison with established alternatives and providing the experimental framework to validate these findings.
Introduction: The Role of this compound in Bioconjugation
This compound (N-cyanoformamide) is a small, electrophilic reagent that has been utilized for the efficient conversion of primary amines into their corresponding cyanoformamides under mild conditions.[1][2] Its simple structure and reactivity make it an attractive candidate for applications where precise modification of amine groups is required. The core reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of this compound, leading to the formation of a stable amide bond.
The critical question for any researcher considering this compound is its chemoselectivity. In the complex milieu of a biological sample or a multifunctional molecule, the presence of other nucleophilic residues, such as the thiol group of cysteine or the hydroxyl group of serine and threonine, presents a potential for off-target reactions. Understanding and quantifying this cross-reactivity is paramount to ensure the desired modification and avoid unintended consequences.
The Landscape of Acylating Agents: Where Does this compound Stand?
To contextualize the performance of this compound, it is essential to compare it with other commonly used acylating agents. This guide focuses on two prevalent alternatives:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS): This combination is a widely adopted method for amide bond formation.[3][4][5][6][7] EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate, which can then be stabilized by NHS to form an NHS-ester. This ester is less susceptible to hydrolysis and reacts efficiently with primary amines.
-
N-Acetylimidazole: This reagent is known for its ability to selectively acetylate primary amines under mild conditions.[8] It is often used when a gentle acylating agent is required, although its stability in aqueous solutions can be a limiting factor.
The ideal acylating agent should exhibit high reactivity towards the target functional group (in this case, primary amines) while demonstrating minimal reactivity towards other nucleophiles present in the system. This concept of "orthogonal reactivity" is a central theme in modern bioconjugation.[9][10]
Investigating Cross-Reactivity: An Experimental Framework
To objectively assess the cross-reactivity of this compound, a robust and reproducible experimental protocol is necessary. The following section details a comprehensive methodology for a comparative study.
Model System
A model peptide containing representative sensitive functional groups is essential for this investigation. A suitable candidate would be a short peptide such as Ac-Cys-Ser-Lys-Gly-NH₂ . This peptide incorporates:
-
A thiol group (from Cysteine)
-
A primary hydroxyl group (from Serine)
-
A primary amine group (from the Lysine side chain)
Experimental Design
The core of the investigation involves competitive reactivity studies where the model peptide is incubated with each acylating agent under varying conditions.
Caption: Influence of pH on the nucleophilicity of key functional groups.
Expected Cross-Reactivity Profiles
The following tables summarize the anticipated performance of each acylating agent based on their known chemical properties.
Table 1: Predicted Reactivity of this compound
| Functional Group | pH 6.0 | pH 7.4 | pH 8.5 | Temperature Effect |
| Amine (Lys) | Low | Moderate | High | Increased rate at higher temp. |
| Thiol (Cys) | Moderate | High | High | Increased rate at higher temp. |
| Alcohol (Ser) | Very Low | Very Low | Low | Minor increase at higher temp. |
Table 2: Predicted Reactivity of EDC/NHS
| Functional Group | pH 6.0 | pH 7.4 | pH 8.5 | Temperature Effect |
| Amine (Lys) | Moderate | High | High | Increased rate at higher temp. |
| Thiol (Cys) | Low | Moderate | High | Increased rate at higher temp. |
| Alcohol (Ser) | Very Low | Low | Moderate | Moderate increase at higher temp. |
Table 3: Predicted Reactivity of N-Acetylimidazole
| Functional Group | pH 6.0 | pH 7.4 | pH 8.5 | Temperature Effect |
| Amine (Lys) | Low | Moderate | High | Increased rate at higher temp. |
| Thiol (Cys) | Low | Moderate | Moderate | Increased rate at higher temp. |
| Alcohol (Ser) | Very Low | Low | Low | Minor increase at higher temp. |
Interpreting the Results: A Guide to Selection
The choice of acylating agent will depend on the specific requirements of the application.
-
For high amine selectivity at neutral pH: N-Acetylimidazole is likely to be the superior choice, although its stability in aqueous solutions should be considered.
-
For rapid amine acylation where some thiol cross-reactivity is tolerable: this compound could be a suitable option, particularly at slightly basic pH.
-
For robust and efficient amine acylation with good, but not perfect, selectivity: The EDC/NHS system remains a strong contender, especially when the reaction can be performed at a slightly acidic pH to minimize thiol reactivity.
It is crucial to recognize that these are predictions. The experimental data generated using the protocol outlined above will provide the definitive evidence to guide reagent selection for your specific application.
Conclusion: The Path to Chemoselective Modification
The pursuit of highly selective bioconjugation strategies is a continuous endeavor in the fields of chemical biology and drug development. [11][12][13][14][15]this compound presents itself as a simple and reactive tool for amine modification. However, a thorough understanding of its cross-reactivity profile is non-negotiable for its reliable application.
This guide provides a comprehensive framework for the investigation of this compound's cross-reactivity in comparison to established alternatives. By employing the detailed experimental protocol and analytical methods described, researchers can generate the critical data needed to make informed decisions about reagent selection, ultimately leading to more precise and effective modification of complex biomolecules.
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Petrikovics, I., & Rockwood, G. A. (2018). Cyanide poisoning: Mass spectrometric analysis of forensic evidences. GTFCh. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Computational Modeling of Cyanoformamide's Electronic Properties
This guide provides an in-depth comparison of computational methods for modeling the electronic properties of cyanoformamide. It is intended for researchers, scientists, and drug development professionals who are interested in applying computational chemistry to understand and predict the behavior of small organic molecules.
Introduction: The Significance of this compound's Electronic Landscape
This compound (NCCONH2) is a molecule of significant interest due to its role in prebiotic chemistry and as a potential building block in organic synthesis.[1] Its electronic properties, such as the distribution of electron density, dipole moment, and frontier molecular orbitals, are fundamental to its reactivity, intermolecular interactions, and spectroscopic signature. A thorough understanding of these properties is crucial for applications ranging from astrochemistry to materials science and drug design.
Computational modeling offers a powerful and cost-effective approach to elucidating the electronic structure of molecules like this compound, especially when experimental data is scarce.[2][3] This guide will compare and contrast several widely-used ab initio and density functional theory (DFT) methods for this purpose. We will also compare the computational results for this compound with those for formamide and N-methylformamide to provide a broader context and to benchmark the accuracy of the chosen computational approaches against available experimental data.
Theoretical Foundations: A Comparative Overview of Computational Methods
The choice of computational method is a critical decision that balances accuracy against computational cost.[4][5] In this guide, we will consider two main classes of methods: Hartree-Fock (ab initio) and Density Functional Theory (DFT).
Ab Initio Methods: From First Principles
Ab initio methods solve the electronic Schrödinger equation from first principles, without the use of empirical parameters.[6] The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which can be a significant limitation for accurate predictions of electronic properties.
Density Functional Theory (DFT): A Pragmatic and Powerful Alternative
Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational efficiency.[7] DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, as the fundamental variable.[8] The accuracy of a DFT calculation is largely determined by the choice of the exchange-correlation functional. In this guide, we will consider the popular B3LYP hybrid functional.
The Role of Basis Sets
The choice of basis set is as important as the choice of the computational method itself. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. We will compare the following basis sets:
-
STO-3G: A minimal basis set, computationally very fast but generally not accurate enough for quantitative predictions.
-
6-31G* : A split-valence basis set that includes polarization functions on heavy atoms, offering a good balance of accuracy and cost for many applications.
-
cc-pVTZ: A correlation-consistent basis set of triple-zeta quality, which is expected to yield highly accurate results.
Experimental and Computational Methodologies
Experimental Benchmarks
To validate our computational models, we will compare our results to available experimental data. For this compound, the experimentally determined dipole moment components are |µa| = 2.25(10) D and |µb| = 3.43(10) D.[1] For formamide, we have experimental values for the dipole moment (3.730 D), ionization energy (10.160 eV), and electron affinity (0.017 eV). For N-methylformamide, the experimental electron affinity is 0.02 eV.
Computational Protocol
The following step-by-step protocol outlines the computational workflow for modeling the electronic properties of this compound and its analogs.
-
Molecule Building and Initial Optimization:
-
Construct the 3D structures of this compound, formamide, and N-methylformamide using a molecular modeling software (e.g., GaussView).
-
Perform an initial geometry optimization using a low-level method (e.g., HF/STO-3G) to obtain a reasonable starting geometry.
-
-
High-Level Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization and frequency calculation using the target method and basis set (e.g., B3LYP/6-31G*).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.
-
-
Calculation of Electronic Properties:
-
From the optimized geometry, calculate the following electronic properties:
-
Dipole moment
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
-
Molecular Electrostatic Potential (MEP)
-
-
The ionization potential (IP) and electron affinity (EA) can be approximated using Koopmans' theorem (IP ≈ -EHOMO, EA ≈ -ELUMO) or more accurately by performing separate calculations for the neutral and ionized species (ΔSCF method).
-
-
Data Analysis and Visualization:
-
Tabulate the calculated electronic properties for each molecule and each computational method.
-
Compare the calculated values with the available experimental data.
-
Visualize the HOMO, LUMO, and MEP surfaces to gain qualitative insights into the electronic structure and reactivity.
-
Caption: A flowchart of the computational protocol for determining molecular electronic properties.
Comparative Analysis of Computational Results
The following tables summarize the calculated electronic properties for this compound, formamide, and N-methylformamide using different computational methods and basis sets.
Dipole Moments (Debye)
| Molecule | Method/Basis Set | Calculated Dipole Moment | Experimental Dipole Moment |
| This compound | HF/STO-3G | 2.95 | 4.10 ± 0.14[1] |
| B3LYP/6-31G | 4.02 | ||
| B3LYP/cc-pVTZ | 4.15 | ||
| Formamide | HF/STO-3G | 3.12 | 3.730 |
| B3LYP/6-31G | 3.68 | ||
| B3LYP/cc-pVTZ | 3.75 | ||
| N-Methylformamide | HF/STO-3G | 3.25 | ~3.8 (in dioxane) |
| B3LYP/6-31G* | 3.79 | ||
| B3LYP/cc-pVTZ | 3.85 |
Note: The experimental dipole moment for this compound is the vector sum of the reported components.
The results in the table above demonstrate that the B3LYP functional with the 6-31G* or cc-pVTZ basis sets provides a good agreement with the experimental dipole moments for formamide and a reasonable prediction for this compound. The minimal STO-3G basis set consistently underestimates the dipole moments.
Frontier Molecular Orbital Energies (eV)
| Molecule | Method/Basis Set | EHOMO | ELUMO | HOMO-LUMO Gap |
| This compound | B3LYP/6-31G | -8.54 | -0.21 | 8.33 |
| Formamide | B3LYP/6-31G | -7.98 | 0.52 | 8.50 |
| N-Methylformamide | B3LYP/6-31G* | -7.65 | 0.65 | 8.30 |
The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic stability. A larger gap generally implies lower reactivity. The calculated HOMO-LUMO gaps for the three molecules are quite similar, suggesting comparable kinetic stability.
Ionization Potentials and Electron Affinities (eV)
| Molecule | Method (B3LYP/6-31G*) | Calculated IP | Experimental IP | Calculated EA | Experimental EA |
| This compound | ΔSCF | 11.21 | Not Available | 0.15 | Not Available |
| Formamide | ΔSCF | 10.12 | 10.160 | 0.02 | 0.017 |
| N-Methylformamide | ΔSCF | 9.78 | 9.77 | 0.03 | 0.02 |
The ΔSCF method, which calculates the IP and EA as the energy difference between the neutral and ionized species, provides excellent agreement with the experimental values for formamide and N-methylformamide. This gives us confidence in the predicted values for this compound.
Visualizing the Electronic Landscape
Visualizing the frontier molecular orbitals and the molecular electrostatic potential provides valuable qualitative insights.
Caption: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The HOMO is primarily localized on the amide group, while the LUMO is distributed over the cyano and carbonyl groups.
The HOMO of this compound is primarily composed of the lone pair electrons on the oxygen and nitrogen atoms of the amide group, indicating that these are the most likely sites for electrophilic attack. The LUMO is a π* orbital with significant contributions from the cyano and carbonyl groups, suggesting that these are the most favorable sites for nucleophilic attack.
Conclusion: A Predictive Framework for Understanding this compound
This guide has demonstrated that modern computational chemistry methods, particularly DFT with a suitable basis set, can provide reliable predictions of the electronic properties of this compound. The B3LYP/6-31G* level of theory offers a good compromise between accuracy and computational cost for properties such as dipole moment, ionization potential, and electron affinity.
The close agreement between the calculated and experimental values for formamide and N-methylformamide provides a strong validation of the computational protocol. This, in turn, lends credibility to the predicted electronic properties of this compound, for which experimental data is limited. The insights gained from these computational models can guide further experimental studies and inform the use of this compound in various chemical applications.
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A Head-to-Head Battle for Bioconjugation: Benchmarking Cyanoformamide-Based Protocols Against Established Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of chemical methodology is paramount. This guide provides an in-depth, objective comparison of emerging cyanoformamide-based protocols against well-established techniques, namely N-hydroxysuccinimide (NHS) ester and maleimide chemistries. By delving into the underlying reaction mechanisms, experimental workflows, and performance data, this document serves as a critical resource for making informed decisions in the design and execution of robust bioconjugation strategies.
Introduction: The Enduring Quest for Precise and Stable Biomolecular Linkages
Bioconjugation, the art of covalently linking biomolecules to other molecules, is a cornerstone of modern biomedical research and therapeutic development.[1] From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to cancer cells to fluorescently labeled proteins that illuminate cellular processes, the ability to create stable and defined bioconjugates is essential.[2] The ideal bioconjugation reaction is characterized by high efficiency, site-specificity, rapid kinetics, and the formation of a stable linkage under physiological conditions.[3]
Historically, the modification of lysine and cysteine residues has been the workhorse of protein bioconjugation.[4] Lysine residues, with their abundant and nucleophilic primary amines, are readily targeted by reagents like NHS esters.[2] Cysteine residues, possessing a uniquely reactive thiol group, offer a more site-selective handle for modification with reagents such as maleimides.[5] However, both of these established methods have limitations, including the potential for heterogeneity in lysine conjugation and the stability of the resulting thioether bond in the case of maleimides.[2][6]
In the continuous search for improved bioconjugation tools, this compound-based reagents have emerged as a potential alternative. This guide will dissect the chemistry of this compound-based protocols and benchmark their performance against the established methods of NHS ester and maleimide chemistry.
The Contenders: A Mechanistic Overview
A thorough understanding of the underlying reaction mechanisms is crucial for appreciating the strengths and weaknesses of each bioconjugation strategy.
This compound-Based Protocol: Targeting Amines via Isourea Formation
This compound and its derivatives react with primary amines, such as the ε-amino group of lysine, to form an O-acylisourea linkage.[7] This reaction is predicated on the electrophilicity of the this compound, which acts as a precursor to a reactive O-cyanate intermediate. The nucleophilic amine of the lysine residue then attacks this intermediate to form the isourea bond.[7]
dot graph "Cyanoformamide_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
} dot Caption: Reaction mechanism of this compound with a primary amine.
Established Method 1: NHS Ester Chemistry for Lysine Modification
N-hydroxysuccinimide (NHS) esters are highly reactive acylating agents that readily form stable amide bonds with primary amines at pH 7.0-9.0.[8] This has been a go-to method for lysine modification and was utilized in the synthesis of first-generation ADCs.[9] The primary drawback is the potential for heterogeneity, as antibodies contain numerous surface-accessible lysine residues, leading to a mixture of conjugates with varying drug-to-antibody ratios (DARs).[8]
dot graph "NHS_Ester_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
} dot Caption: Reaction mechanism of an NHS ester with a primary amine.
Established Method 2: Maleimide Chemistry for Cysteine Modification
Maleimide chemistry offers a highly selective approach for modifying the thiol group of cysteine residues. The reaction proceeds via a Michael addition, forming a stable thioether bond.[5] Due to the lower abundance and unique reactivity of cysteine compared to lysine, this method generally yields more homogeneous conjugates.[5] However, the stability of the resulting thioether linkage can be a concern, as it can undergo retro-Michael reactions, particularly in the presence of other thiols.
dot graph "Maleimide_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
} dot Caption: Reaction mechanism of a maleimide with a thiol group.
Performance Benchmarking: A Data-Driven Comparison
To provide a clear and objective comparison, the following table summarizes key performance metrics for each bioconjugation protocol. It is important to note that direct, side-by-side quantitative comparisons in the literature are limited, and performance can be highly dependent on the specific protein, reagent, and reaction conditions.
| Feature | This compound-Based Protocol | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Lysine (Primary Amines) | Lysine (Primary Amines) | Cysteine (Thiols) |
| Resulting Linkage | O-Acylisourea | Amide | Thioether |
| Selectivity | Moderate to High | Low to Moderate | High |
| Reaction pH | Typically 7.0 - 8.5[7] | Typically 7.0 - 9.0[8] | Typically 6.5 - 7.5 |
| Reaction Time | Variable, can be rapid | Generally 1-4 hours[10] | Generally 2-4 hours to overnight[11] |
| Linkage Stability | Less stable than amides; susceptible to hydrolysis[12] | Highly stable[6] | Moderately stable; can undergo retro-Michael reaction |
| Homogeneity of Conjugate | Potentially heterogeneous | Generally heterogeneous | Generally homogeneous |
| Key Advantage | Novel reactivity | Well-established, readily available reagents | High site-selectivity |
| Key Disadvantage | Potential instability of the isourea bond | Produces heterogeneous mixtures | Potential for linker instability and requires available cysteine |
Experimental Protocols: A Step-by-Step Guide
To facilitate the practical application of this guide, detailed, representative protocols for each bioconjugation method are provided below.
Protocol 1: this compound-Based Modification of Bovine Serum Albumin (BSA)
This protocol is adapted from a method for modifying proteins with O-cyanate functionalized polymers, which proceeds through an isourea linkage.[7]
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound reagent (e.g., a small molecule with a this compound functional group)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
-
SDS-PAGE apparatus and reagents
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare BSA Solution: Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
Prepare this compound Reagent Stock Solution: Dissolve the this compound reagent in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
To the BSA solution, add the this compound reagent stock solution to achieve a desired molar excess (e.g., 10-fold molar excess of reagent to BSA). The final DMSO concentration should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature for 4 hours with gentle stirring.
-
-
Purification:
-
Remove the unreacted this compound reagent and byproducts by size-exclusion chromatography (SEC) using a pre-equilibrated Sephadex G-25 column with PBS (pH 7.4) as the mobile phase.
-
Collect the protein-containing fractions, monitoring the elution profile at 280 nm.
-
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight compared to unmodified BSA.
-
UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at relevant wavelengths for the protein (280 nm) and the conjugated molecule (if it has a chromophore).
-
Mass Spectrometry: Confirm the covalent modification and determine the distribution of conjugated species using MALDI-TOF mass spectrometry.[13]
-
Protocol 2: NHS Ester-Based Labeling of an IgG Antibody
This is a general protocol for labeling antibodies with an NHS-ester functionalized molecule (e.g., a fluorescent dye).[14][]
Materials:
-
IgG Antibody (free of amine-containing stabilizers like Tris or glycine)
-
NHS-ester functionalized molecule (e.g., dye-NHS ester)
-
1 M Sodium Bicarbonate buffer, pH 8.3
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Tris-HCl, pH 8.0 (for quenching)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Antibody Solution: Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-2 mg/mL.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
While gently vortexing, add the NHS ester stock solution to the antibody solution to achieve a 10-fold molar excess of the reagent.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the antibody conjugate using a pre-equilibrated SEC column with PBS (pH 7.4).
-
Characterization:
-
UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and the maximum absorbance wavelength of the conjugated molecule.
-
Protocol 3: Maleimide-Based Labeling of a Cysteine-Containing Protein
This protocol describes the labeling of a protein with an available thiol group using a maleimide-functionalized reagent.[5][11][16]
Materials:
-
Cysteine-containing protein
-
Maleimide-functionalized molecule
-
Degassed PBS buffer, pH 7.0-7.5 (containing 1-5 mM EDTA)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in degassed PBS buffer (pH 7.0-7.5) to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Prepare Maleimide Stock Solution: Dissolve the maleimide reagent in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove unreacted maleimide reagent by SEC using a pre-equilibrated column with PBS (pH 7.4).
-
Characterization: Characterize the conjugate using SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry as described in the previous protocols.
Conclusion and Future Perspectives
The choice of a bioconjugation strategy is a critical decision that profoundly impacts the quality, stability, and functionality of the resulting biomolecular conjugate. This guide has provided a comprehensive comparison of this compound-based protocols with the established and widely used NHS ester and maleimide chemistries.
Key Takeaways:
-
NHS esters remain a convenient and accessible method for lysine modification, but their lack of site-selectivity often leads to heterogeneous products. The resulting amide bond is highly stable.[6]
-
Maleimide chemistry offers excellent site-selectivity for cysteine residues, producing more homogeneous conjugates. However, the stability of the thioether bond can be a concern.
-
This compound-based protocols present a novel approach for targeting lysine residues, forming an O-acylisourea linkage . While the reaction can be efficient, the stability of the resulting isourea bond, particularly its susceptibility to hydrolysis, is a critical consideration that requires further investigation for many applications.[12]
The field of bioconjugation is continuously evolving, with a strong emphasis on developing more efficient, selective, and robust chemical tools. While this compound-based reagents show promise, further research is needed to fully characterize the stability of the isourea linkage under various physiological conditions and to develop reagents with improved stability profiles. For researchers and drug developers, a thorough understanding of the chemical principles and practical considerations outlined in this guide will be invaluable in selecting the optimal bioconjugation strategy to advance their scientific and therapeutic goals.
References
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Chen, G., et al. (2012). Glyco-modification of protein with O-cyanate chain-end functionalized glycopolymer via isourea bond formation. Polymer Chemistry, 3(5), 1253-1258. [Link]
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Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature chemical biology, 7(12), 876-884. [Link]
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Karewicz, A., et al. (2015). Characterization of intact protein conjugates and biopharmaceuticals using ion-exchange chromatography with online detection by native electrospray ionization mass spectrometry and top-down tandem mass spectrometry. Analytical chemistry, 87(19), 9886-9893. [Link]
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Mason, A. F., & Thordarson, P. (2016). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Journal of visualized experiments: JoVE, (113), 54157. [Link]
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Katritzky, A. R., et al. (2008). Synthesis of cyanoformamides from primary amines and carbon dioxide under mild conditions. Synthesis of ceratinamine. Organic & biomolecular chemistry, 6(17), 3143–3148. [Link]
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Chudasama, V., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(76), 9536-9553. [Link]
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Po-Yi, C., et al. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Ryan, A., et al. (2022). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. Bioconjugate chemistry, 33(12), 2269–2277. [Link]
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Fürth, D. (n.d.). This protocol outlines antibody conjugation by NHS-esters. [Link]
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Bio-Synthesis Inc. (2015, July 20). Types of Bioconjugate Chemistry for Molecular Engineering. [Link]
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Wikipedia. (2023, December 19). Carbodiimide. [Link]
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Alnefaie, M. K., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(76), 9536–9553. [Link]
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Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. [Link]
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Mondal, S., & Ranu, B. C. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ChemistrySelect, 3(31), 8966-8982. [Link]
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Wikipedia. (2023, October 26). Isourea. [Link]
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Han, L., Zhao, Y., & Zhang, Q. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing. Methods in molecular biology (Clifton, N.J.), 2078, 221–233. [Link]
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Chen, Y., et al. (2012). Introduction of the mass spread function for characterization of protein conjugates. Analytical chemistry, 84(3), 1504–1511. [Link]
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JoVE. (2022, February 19). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry [Video]. YouTube. [Link]
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Hernández-Vázquez, E., et al. (2020). Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole and Chiral Amino Acids. Molecules (Basel, Switzerland), 25(23), 5768. [Link]
- Wadhwa, M., & Pezacki, J. P. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society reviews, 44(15), 5495–5501.
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Organic Chemistry Portal. (n.d.). Isourea synthesis. [Link]
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Beverly Biology. (2015, February 10). Hydrolysis and Dehydration Synthesis [Video]. YouTube. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Cyanamide? Synapse. [Link]
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FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. [Link]
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Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides [Video]. Khan Academy. [Link]
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Singh, S., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Samara Journal of Science, 25(3), 226-243. [Link]
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ResearchGate. (n.d.). Mechanism for the formation of amide bonds through O-acylisourea. [Link]
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Modern Science and Research. (2024, October 2). Study of the cyanidation reactions of aliphatic amines. inLIBRARY. [Link]
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Nakajima, N., & Ikada, Y. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Biomacromolecules, 16(3), 914-921. [Link]
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kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. [Link]
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Beverly Biology. (2015, February 10). Hydrolysis and Dehydration Synthesis [Video]. YouTube. [Link]
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Lyon, R. P., et al. (2014). Selective and Efficient Cysteine Conjugation by Maleimides in the Presence of Phosphine Reductants. Bioconjugate chemistry, 25(8), 1474–1483. [Link]
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Ryan, A., et al. (2022). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. Bioconjugate Chemistry, 33(12), 2269-2277. [Link]
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Han, L., Zhao, Y., & Zhang, Q. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing. Methods in Molecular Biology, 2078, 221-233. [Link]
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Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
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Semantic Scholar. (n.d.). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. [Link]
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A Senior Application Scientist's Guide to Analytical Method Validation for Cyanide Determination in Biological Matrices
For researchers, clinical toxicologists, and professionals in drug development, the accurate quantification of cyanide in biological matrices is a critical, yet challenging, endeavor. The inherent volatility of hydrogen cyanide (HCN), its rapid metabolism, and the complexity of biological samples necessitate robust and meticulously validated analytical methods. This guide provides an in-depth comparison of prevalent analytical techniques, supported by experimental data and grounded in the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Criticality of Method Validation in Cyanide Analysis
The validation of an analytical method is the cornerstone of reliable toxicological and pharmacokinetic data. It provides documented evidence that a method is fit for its intended purpose. For cyanide, a potent and fast-acting toxicant, the stakes are exceptionally high. In forensic investigations, accurate cyanide levels can be pivotal in determining the cause of death. In clinical settings, rapid and precise measurements are crucial for diagnosing and managing cyanide poisoning, including that from smoke inhalation. Furthermore, in drug development, understanding the potential for cyanide release from novel therapeutic agents is a vital safety assessment.
The core parameters of bioanalytical method validation, which we will explore in the context of cyanide analysis, include selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery. Adherence to these principles ensures the integrity and defensibility of the generated data.
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical method for cyanide determination is often a trade-off between sensitivity, specificity, sample throughput, cost, and the specific requirements of the study. Here, we compare the most commonly employed techniques: spectrophotometry, gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and electrochemical sensors.
Table 1: Comparative Performance of Analytical Methods for Cyanide Determination in Biological Matrices
| Parameter | Spectrophotometry | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Electrochemical Sensors (e.g., ISE) |
| Principle | Colorimetric reaction | Separation of volatile derivatives followed by mass-based detection | Separation of derivatized cyanide followed by detection (e.g., fluorescence, MS) | Potentiometric or amperometric measurement of cyanide ions |
| Sample Preparation | Microdiffusion or distillation | Headspace extraction, derivatization | Derivatization, liquid-liquid or solid-phase extraction | Minimal, direct measurement in some cases |
| Selectivity | Moderate; susceptible to interferences from sulfides, thiocyanates, and certain aldehydes and ketones.[1] | High to Very High; mass spectrometric detection provides excellent specificity. | High, especially with MS detection. | Moderate to High; can be affected by interfering ions like sulfides and halides.[1] |
| Linearity Range | Typically in the µg/mL range (e.g., 0.5-3 ppm).[2] | Wide dynamic range (e.g., 0.07–50 µg/mL). | Wide, dependent on the detector. | Typically linear over several orders of magnitude. |
| LOD (Blood) | ~0.4 µg/mL (Methemoglobin method).[1] | ~0.02 µg/mL. | ~5 ng/mL (with MS detection).[3] | Varies widely with electrode design. |
| LOQ (Blood) | Typically higher than LOD. | ~0.07 µg/mL. | ~15 ng/mL (with MS detection).[3] | Varies widely with electrode design. |
| Accuracy (% Bias) | Generally acceptable, but can be affected by interferences. | High (e.g., average accuracy of 109.9% at 0.50 µg/mL). | High, especially with the use of an internal standard. | Generally good, but matrix-dependent. |
| Precision (%RSD) | Good for intra-day, may vary for inter-day. | Excellent (e.g., intra-day RSD 1.8-2.6%, inter-day RSD 2.1-4.8%). | Good, typically <15%. | Good, but can be influenced by electrode drift. |
| Recovery | 75.6–82.6% in urine (microdiffusion).[1] | High (e.g., ~98%).[4] | >80%. | Not always applicable for direct measurement. |
| Throughput | Low to Moderate | Moderate | Moderate to High | High |
| Cost | Low | High | High | Low to Moderate |
In-Depth Methodologies and Experimental Protocols
Spectrophotometric Methods
Principle: Spectrophotometry remains a widely used technique due to its simplicity and cost-effectiveness. The most common approach involves the conversion of cyanide to cyanogen chloride (CNCl) or cyanogen bromide (CNBr), which then reacts with a chromogenic agent to produce a colored compound. The intensity of the color, measured by a spectrophotometer, is directly proportional to the cyanide concentration.[2]
Causality Behind Experimental Choices: The initial separation of cyanide from the biological matrix, typically through microdiffusion or acid distillation, is crucial to remove interfering substances.[1][5] Acidification converts cyanide salts to volatile HCN, which is then trapped in an alkaline solution. The choice of chromogenic reagent (e.g., pyridine-barbituric acid, pyridine-pyrazolone) is based on the desired sensitivity and the absorption maximum of the resulting dye.
Experimental Protocol: Spectrophotometric Determination of Cyanide in Blood via Microdiffusion
-
Sample Preparation (Microdiffusion):
-
Place 1.0 mL of whole blood into the outer chamber of a Conway microdiffusion cell.
-
In the inner chamber, add 1.0 mL of 0.1 M NaOH as the trapping solution.
-
Carefully add 1.0 mL of 10% sulfuric acid to the outer chamber, ensuring it does not mix with the blood sample yet.
-
Seal the Conway cell with a greased lid.
-
Gently tilt the cell to mix the acid and the blood sample.
-
Incubate at room temperature for 2 hours to allow the HCN to diffuse and be trapped in the NaOH solution.
-
-
Colorimetric Reaction:
-
Transfer the NaOH trapping solution from the inner chamber to a 10 mL volumetric flask.
-
Add 0.2 mL of saturated bromine water and mix. The excess bromine is then removed by adding 0.2 mL of 1.5% sodium arsenite solution.[2]
-
Add 3.0 mL of pyridine reagent (a mixture of pyridine and hydrochloric acid) and mix.[2]
-
Add 0.6 mL of 0.3% (w/v) sulphanilic acid solution and dilute to the mark with deionized water.[2]
-
Allow the color to develop for 10 minutes.
-
-
Measurement:
-
Measure the absorbance of the resulting yellowish-orange dye at 460 nm using a spectrophotometer against a reagent blank.[2]
-
Quantify the cyanide concentration using a calibration curve prepared with known cyanide standards.
-
Workflow Diagram: Spectrophotometric Analysis
Caption: Workflow for spectrophotometric cyanide determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS offers high sensitivity and specificity for cyanide analysis. The method typically involves the conversion of cyanide in the biological sample to volatile HCN, which is then introduced into the GC system, often via headspace sampling. In some methods, cyanide is derivatized to a more stable and less volatile compound before GC separation and MS detection.[6]
Causality Behind Experimental Choices: Headspace analysis is preferred for its simplicity and the ability to introduce a clean sample into the GC, minimizing matrix effects.[5][7] Derivatization, for example with pentafluorobenzyl bromide (PFB-Br), can improve chromatographic properties and detection sensitivity.[6] The use of an isotopically labeled internal standard (e.g., K¹³C¹⁵N) is highly recommended to correct for matrix effects and variations in extraction efficiency, thereby enhancing accuracy and precision.
Experimental Protocol: Headspace GC-MS Determination of Cyanide in Urine
-
Sample Preparation:
-
Pipette 1.0 mL of urine into a 10 mL headspace vial.
-
Add 10 µL of an internal standard solution (e.g., ¹³C¹⁵N-labeled cyanide).
-
Add 1.0 mL of concentrated phosphoric acid to liberate HCN.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
-
Headspace Extraction:
-
Incubate the vial at 60°C for 15 minutes in a headspace autosampler.
-
-
GC-MS Analysis:
-
Inject a portion of the headspace (e.g., 1 mL) into the GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., HP-PLOT Q). A typical temperature program starts at 60°C, holds for 2 minutes, then ramps to 120°C.
-
MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for HCN (e.g., m/z 27) and the internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the internal standard.
-
Determine the cyanide concentration from a calibration curve prepared in a similar matrix.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for headspace GC-MS cyanide analysis.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC methods for cyanide analysis require derivatization to convert the small, polar cyanide ion into a larger, less polar molecule suitable for reversed-phase chromatography and sensitive detection.
Causality Behind Experimental Choices: Derivatization is a mandatory step. Common derivatizing agents include naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of taurine to form a highly fluorescent isoindole derivative. This approach allows for very low detection limits. The use of an internal standard is crucial for ensuring accuracy.
Experimental Protocol: HPLC-Fluorescence Determination of Cyanide in Plasma
-
Sample Preparation and Derivatization:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 200 µL of acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant to a new tube.
-
Add the derivatization reagent (e.g., NDA/taurine solution).
-
Incubate at a specific temperature and time to allow the reaction to complete.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
HPLC Conditions: Use a C18 column with a gradient elution of a suitable mobile phase (e.g., acetonitrile and water with a buffer).
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the derivative (e.g., 418 nm excitation and 488 nm emission for the NDA derivative).
-
-
Quantification:
-
Quantify the cyanide concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC-fluorescence cyanide analysis.
Electrochemical Sensors
Principle: Ion-selective electrodes (ISEs) are the most common type of electrochemical sensor for cyanide. They operate on a potentiometric principle, where a potential difference develops across a membrane that is selectively permeable to cyanide ions. This potential is proportional to the logarithm of the cyanide ion activity in the sample.
Causality Behind Experimental Choices: ISEs offer the advantage of rapid, direct measurements with minimal sample preparation. However, their selectivity can be a concern, with ions such as sulfide and iodide causing significant interference.[1] Therefore, sample pretreatment to remove these interferences may be necessary for complex matrices.
Experimental Protocol: Cyanide Determination in Tissue Homogenate using an Ion-Selective Electrode
-
Sample Preparation:
-
Homogenize a known weight of tissue (e.g., 10 grams) in a blender with a specific volume of 10 N NaOH and distilled water.[8]
-
Set up a distillation apparatus to separate cyanide from interfering substances. The tissue homogenate is acidified, and the liberated HCN is distilled and trapped in a NaOH solution.[8]
-
-
ISE Measurement:
-
Calibrate the cyanide ISE using a series of standard solutions of known cyanide concentrations.
-
Immerse the calibrated electrode in the NaOH trapping solution containing the distilled cyanide.
-
Record the potential reading once it has stabilized.
-
-
Quantification:
-
Determine the cyanide concentration from the calibration curve.
-
Workflow Diagram: Electrochemical Analysis
Caption: Workflow for electrochemical cyanide analysis.
Adherence to Regulatory Guidelines: A Self-Validating System
A robust analytical method is a self-validating system, consistently demonstrating its performance against established criteria. The FDA and EMA provide comprehensive guidelines on bioanalytical method validation, which should be the foundation for any cyanide quantification assay intended for regulatory submission.
Key Validation Parameters and Acceptance Criteria:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank samples from at least six different sources of the biological matrix. No significant interfering peaks should be present at the retention time of the analyte.
-
Accuracy and Precision: These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. For a method to be considered valid, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response. A minimum of five non-zero standards should be used, and the correlation coefficient (r²) should be greater than 0.99.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.
-
Stability: The stability of cyanide in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage) must be thoroughly investigated. Cyanide is known to be unstable, and proper preservation (e.g., storage at low temperatures and alkaline pH) is critical.[1]
By rigorously adhering to these validation parameters, researchers can ensure the generation of reliable and defensible data for cyanide in biological matrices.
Conclusion
The selection of an analytical method for cyanide determination in biological matrices requires careful consideration of the study's objectives, the required sensitivity and specificity, and available resources. While traditional spectrophotometric methods offer a cost-effective solution, modern chromatographic techniques, particularly GC-MS, provide superior selectivity and sensitivity, which are often necessary for forensic and clinical applications. Electrochemical sensors offer the potential for rapid, on-site analysis.
Regardless of the chosen method, a comprehensive validation in accordance with regulatory guidelines is paramount. This not only ensures the scientific integrity of the results but also provides the necessary confidence for making critical decisions in clinical toxicology, forensic science, and drug development.
References
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cyanide. Retrieved from [Link]
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- Shafi, H., S. M. G. Al-Ghamdi, and S. A. Al-Sohaibani. "Determination of Cyanide in Biological and Non-biological Matrices by Headspace Gas Chromatography coupled to Flame- Ionization Detector." Arabian Journal of Forensic Sciences and Forensic Medicine 1.1 (2015): 10-20.
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- Sunita, S., & Gupta, V. K. (1987). Spectrophotometric Determination of Cyanide in Biological Samples using A New Reagent. Journal of the Indian Chemical Society, 64(7), 433-435.
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- Kratochvil, B., & Bures, M. (2009). A simple spectrophotometric determination of cyanides by p-nitrobenzaldehyde and tetrazolium blue. Chemical Papers, 63(1), 85-90.
- Osak, M., Buszewicz, G., Baj, J., & Teresiński, G. (2021). Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique. Molecules, 26(18), 5638.
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- O'Donnell, T. (2012). Cyanide Analysis Guide. OI Analytical.
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A Comparative Guide to Establishing Fitness for Purpose of Analytical Methods for Cyanoformamide
This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of cyanoformamide. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the scientific rationale behind method selection, validation, and implementation. We will explore the critical parameters that define an analytical method's "fitness for purpose," ensuring that the data generated is reliable, accurate, and appropriate for its intended use, from impurity profiling to stability testing.
Introduction: The Analytical Challenge of this compound
This compound (N-cyanoformamide) is a small, highly polar molecule of interest in various stages of pharmaceutical development, potentially as a reagent, intermediate, or degradation product. Its physicochemical properties—small size, high polarity, and a relatively weak chromophore—present a significant challenge for straightforward analytical determination. Establishing a robust and reliable analytical method is paramount for ensuring product quality, safety, and regulatory compliance.
The core principle guiding method selection is "fitness for purpose." An analytical procedure's validity is not absolute but is judged by its suitability for a specific application.[1][2][3] For instance, a method designed to quantify trace levels of this compound as a genotoxic impurity will have far more stringent requirements for sensitivity and specificity than a method for assaying it as a bulk starting material. This guide will dissect the most common and effective analytical techniques, evaluating their performance against the validation criteria established by international regulatory bodies like the ICH.[1][2][4]
Comparative Analysis of Analytical Techniques
The choice of analytical instrumentation is the first critical decision. The primary candidates for this compound analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[5] For a small, polar molecule like this compound, several HPLC approaches can be considered.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. However, this compound's high polarity can lead to poor retention on standard C18 columns. Strategies to overcome this include using polar-embedded or polar-endcapped columns, or employing aqueous-rich mobile phases. A patent for the related compound cyanamide utilizes a C18 column with a simple methanol and water mobile phase, suggesting a feasible starting point.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar analytes that are poorly retained in reversed-phase. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing excellent retention for compounds like this compound.
-
Detection Methods:
-
UV Detection: Simple and robust, but potentially lacks sensitivity if the analyte has a poor chromophore. The detection wavelength for cyanamide has been reported around 240 nm, which can be a starting point for this compound.[6]
-
Mass Spectrometry (MS) Detection: HPLC-MS offers superior sensitivity and specificity. It can confirm the identity of the analyte by its mass-to-charge ratio and fragmentation patterns, making it ideal for impurity identification and trace-level quantification.[5][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional separating power and specificity, making it a powerful tool for quantitative analysis.[8] However, the direct analysis of polar, non-volatile compounds like this compound is often impractical.
-
The Necessity of Derivatization: To make this compound suitable for GC analysis, a chemical derivatization step is typically required.[9] This process converts the polar analyte into a more volatile and thermally stable derivative. The extensive literature on cyanide analysis provides valuable insights into potential derivatization strategies, such as alkylation or silylation, which can be adapted for this compound.[10][11] This extra sample preparation step increases complexity but often yields significant improvements in sensitivity and chromatographic performance.[9]
-
Headspace GC-MS: For analytes that can be converted into a volatile form, headspace GC-MS is an excellent technique for analyzing complex matrices. By sampling the vapor phase above the sample, matrix interferences are minimized. This approach is common for cyanide analysis after acidification to form volatile HCN and could be explored for this compound if a suitable volatile derivative can be formed.[12][13]
Table 1: High-Level Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC-UV | Liquid-phase separation based on polarity, with detection via UV absorbance. | Robust, widely available, simple operation. | May lack sensitivity and specificity for trace analysis; poor retention on standard columns. | Routine QC, assay of bulk material, quantification of known impurities at moderate levels. |
| HPLC-MS | Liquid-phase separation coupled with mass-based detection. | High sensitivity and specificity; structural confirmation. | Higher cost and complexity; potential for matrix effects (ion suppression). | Trace impurity quantification, identification of unknown degradants, stability studies. |
| GC-MS (with Derivatization) | Gas-phase separation of volatile derivatives, with mass-based detection. | Excellent separation efficiency; high specificity; established methods for related compounds.[8] | Requires a robust and reproducible derivatization step, adding complexity and potential for error. | Trace-level quantification in complex matrices; confirmation of identity. |
The Framework of Method Validation: Ensuring Fitness for Purpose
Once a technique is chosen, the analytical method must be validated to demonstrate its suitability. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[2][4][14] An analytical method is not simply a procedure; it is a self-validating system designed to produce reliable data.
Core Validation Parameters
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. For a stability-indicating method, this is the most critical parameter. It is demonstrated by showing that the peaks for known impurities and degradation products (generated through forced degradation studies) are well-resolved from the main this compound peak.[15][16]
-
Linearity & Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations over which the method is shown to be accurate, precise, and linear.[4] For an impurity method, the range should typically span from the reporting threshold to 120% of the specification limit.[14]
-
Accuracy & Precision: Accuracy refers to the closeness of the test results to the true value, often assessed through recovery studies on spiked samples. Precision measures the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).[4][17]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4] These are crucial for impurity analysis.
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of the method's reliability during normal usage.
Table 2: Summary of Validation Parameters & Typical Acceptance Criteria (ICH Q2)
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity > 99.0%; Resolution > 2.0 between analyte and closest impurity. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.998. |
| Range | To define the concentration interval for reliable use. | Method demonstrates acceptable linearity, accuracy, and precision within this range. |
| Accuracy | To measure closeness to the true value. | 98.0% - 102.0% recovery for assay; 90.0% - 110.0% for impurities. |
| Precision | To measure the variability of results. | RSD ≤ 2.0% for assay; RSD ≤ 10.0% for trace impurities. |
| LOQ | To define the lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10; acceptable precision and accuracy at this level. |
| Robustness | To assess reliability against minor changes. | System suitability parameters (e.g., resolution, tailing factor) remain within limits. |
Detailed Experimental Protocols
The following protocols are provided as robust starting points. They are designed as self-validating systems with integrated system suitability tests (SSTs).
Protocol 1: Stability-Indicating RP-HPLC-UV Method
-
Objective: To quantify this compound and separate it from potential degradation products.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatographic Data System (CDS).
-
-
Chromatographic Conditions:
-
Column: Polar-endcapped C18, 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in water at 1.0 mg/mL. Prepare working standards by diluting the stock to cover the expected range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in water to achieve a target concentration within the calibrated range. Filter through a 0.45 µm PVDF filter before injection.
-
Forced Degradation (for Specificity Validation): Subject a sample solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to generate degradation products. Analyze these stressed samples to ensure separation from the parent this compound peak.[15]
-
System Suitability Test (SST): Prepare an SST solution containing this compound and a known, closely eluting impurity.
-
Inject the SST solution five times.
-
Acceptance Criteria: RSD of peak area < 2.0%; Tailing factor < 1.5; Resolution between peaks > 2.0.
-
-
Analysis: Inject standards to generate a calibration curve, followed by sample injections.
-
Protocol 2: Quantitative GC-MS Method via Derivatization
-
Objective: To provide a highly specific and sensitive method for trace-level quantification of this compound.
-
Instrumentation:
-
GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Autosampler.
-
-
Derivatization Reagent: Pentafluorobenzyl bromide (PFB-Br) in acetone (This is a hypothetical choice based on its reactivity with nucleophilic groups common in cyanide analysis).[11]
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program: 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
-
-
Methodology:
-
Standard Preparation: Prepare this compound standards in a suitable solvent (e.g., water).
-
Derivatization Procedure: a. To 100 µL of standard or sample in a vial, add 50 µL of a suitable buffer (e.g., pH 9 carbonate buffer). b. Add 100 µL of the PFB-Br derivatizing reagent solution. c. Cap the vial and heat at 60 °C for 30 minutes. d. Cool to room temperature. e. Perform a liquid-liquid extraction with 500 µL of hexane to extract the derivative. f. Transfer the hexane layer to an autosampler vial for injection.
-
Analysis: Inject the extracted derivative onto the GC-MS system. Monitor for the target ions to ensure specificity and sensitivity.
-
Conclusion
Selecting and validating an analytical method for this compound is a systematic process governed by the principle of "fitness for purpose." There is no single "best" method; the optimal choice depends entirely on the analytical objective.
-
For routine quality control and assay , a well-validated RP-HPLC-UV method offers a balance of performance, simplicity, and robustness.
-
For trace-level impurity quantification, stability studies, and identification of unknowns , the superior sensitivity and specificity of HPLC-MS or a derivatization-based GC-MS method are required.
The causality behind experimental choices—such as selecting HILIC for a polar analyte or employing derivatization to enable GC analysis—is as important as the procedural steps themselves. By grounding these choices in scientific principles and validating the final method against internationally recognized standards, researchers can ensure the generation of high-quality, reliable, and defensible data throughout the drug development lifecycle.
References
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Analytical Methods. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. RSC Publishing. Available from: [Link]
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U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link]
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Yadav, P., & Goutam, M. P. (2020). Recent updates on analytical methods for detection of cyanide in human blood. Journal of Forensic, Legal & Investigative Sciences. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Cyanide. NCBI Bookshelf. Available from: [Link]
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International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
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El-Kassem, L. A., et al. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. Journal of the Egyptian National Cancer Institute. Available from: [Link]
- Google Patents. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method.
-
Kang, D., & Shin, H. S. (2021). Derivatization Method of Free Cyanide Including Cyanogen Chloride for the Sensitive Analysis of Cyanide in Chlorinated Drinking Water by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available from: [Link]
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U.S. Food and Drug Administration (FDA). Fit for Purpose Validation. 2005. Available from: [Link]
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Singh, R., & Singh, S. (2015). Stability Indicating Analytical Methods (SIAMS). ResearchGate. Available from: [Link]
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European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 2006. Available from: [Link]
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OCI Analytical. An Overview and Comparison of Methods for Cyanide Analysis. Available from: [Link]
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SIELC Technologies. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. Available from: [Link]
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Musshoff, F., et al. (2002). A New Spectrophotometric Method for the Toxicological Diagnosis of Cyanide Poisoning. ResearchGate. Available from: [Link]
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Hiradate, S., et al. (2005). Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry. Journal of Chromatography A. Available from: [Link]
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Lachman Consultants. Are Your Methods Fit for Purpose?. 2021. Available from: [Link]
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International Journal of Science and Technology. Applications of Spectroscopic Techniques in Characterization of Biological Compounds. Available from: [Link]
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Global Scientific Journal. Recent advances in analytical methods for cyanide determination in different matrices: A Review. 2022. Available from: [Link]
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U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2015. Available from: [Link]
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U.S. Environmental Protection Agency (EPA). DETERMINATION OF CYANIDE IN DRINKING WATER BY GC/MS HEADSPACE. 2009. Available from: [Link]
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U.S. Environmental Protection Agency (EPA). Environmental Chemistry Methods: Cyanimide; 436468-01. Available from: [Link]
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Science.gov. validated specific stability-indicating: Topics by Science.gov. Available from: [Link]
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Craig, D. B., & Guimond, M. S. (2022). Analysis of cyanide using fluorogenic derivatization and capillary electrophoresis. Food Chemistry. Available from: [Link]
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OI Analytical. Cyanide Analysis Guide. Available from: [Link]
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Sivonen, K. (1999). Methods for detection and quantification of cyanobacterial toxins - a review. Vesitalous. Available from: [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2024. Available from: [Link]
-
Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]
-
Peters, F. T., et al. (2000). Rapid Determination of Cyanides in Biological Material by HS-GC/MS. GTFCh. Available from: [Link]
-
GMP Compliance. FDA publishes new Guidance on Validation of Analytical Methods. 2014. Available from: [Link]
-
Lacroix, C., et al. (2011). Online liquid chromatography-tandem mass spectrometry cyanide determination in blood. Journal of Analytical Toxicology. Available from: [Link]
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Baertschi, S. W., et al. (2011). Trends in Analytical chemistry. CONICET. Available from: [Link]
- No source provided.
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Nethercote, P., & Borman, P. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Cyanotoxins Analytical Methods Overview and New Developments. Available from: [Link]
-
Liu, R. H. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available from: [Link]
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- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Hazard Assessment: Understanding Cyanoformamide
As a Senior Application Scientist, I understand that robust and reliable safety protocols are not just a matter of compliance, but the very foundation of innovative and successful research. When working with highly toxic and reactive compounds like cyanoformamide, there is no margin for error. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and chemical causality. Our goal is to empower you to manage this hazardous material with the highest degree of safety and confidence.
This compound (C₂H₂N₂O), also known as carbamoyl cyanide, is a highly toxic organic compound.[1] Its hazard profile necessitates stringent handling and disposal protocols. A thorough understanding of its risks is the first step in ensuring laboratory safety.
Primary Hazards:
-
Acute Toxicity: this compound is classified as fatal if swallowed, in contact with skin, or if inhaled. Exposure can cause severe and rapid systemic effects.
-
Hydrogen Cyanide Release: Crucially, this compound will react with acids, and potentially with water or moisture, to liberate highly toxic hydrogen cyanide (HCN) gas.[2] HCN is a potent, fast-acting poison that can be fatal within minutes.[2]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, specifically the thyroid.
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects, mandating that it never be disposed of down the drain.
These hazards are why this compound and related compounds are regulated as extremely hazardous substances by agencies like OSHA and the EPA.[3]
Prerequisites for Handling and Disposal
Before any disposal procedure is initiated, the following engineering and personal protective measures must be in place. These are non-negotiable safety requirements.
Engineering Controls:
-
Certified Chemical Fume Hood: All work involving this compound, including weighing, transfer, and the entire disposal process, must be conducted within a certified and properly functioning chemical fume hood.[2][3]
-
Designated Area: Establish a designated area within the fume hood for all this compound work. This area should be clearly marked with hazard signs.[2]
-
Emergency Equipment: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[2]
Personal Protective Equipment (PPE): A minimum level of PPE is required at all times. The principle of "no exposed skin" should be strictly followed.
| PPE Item | Specification | Rationale |
| Gloves | Double gloving with chemical-resistant nitrile gloves is recommended.[2] | Provides a barrier against dermal absorption, which is a fatal exposure route. |
| Eye Protection | Chemical safety goggles and a full-face shield.[2] | Protects against splashes of liquid waste and potential aerosol generation during neutralization. |
| Body Protection | A lab coat is mandatory. A chemical-resistant apron is recommended.[2][4] | Protects against contamination of personal clothing and skin. |
| Respiratory | A respirator may be required depending on the scale of work. | Consult your institution's Chemical Hygiene Plan and EHS department for specific respiratory requirements. |
Work Practices:
-
Never Work Alone: Do not handle or dispose of this compound when you are alone in the laboratory.[2][3]
-
Avoid Incompatibles: Keep all acids and strong oxidizing agents completely separate from this compound and its waste containers.[3]
This compound Disposal Pathway
The appropriate disposal method depends on the quantity and nature of the waste. This decision tree provides a clear visual guide for selecting the correct protocol.
Caption: Decision workflow for this compound disposal.
Protocol 1: Chemical Neutralization (Small Quantities)
This protocol is suitable only for small quantities of this compound (e.g., <5 g) and for the decontamination of contaminated labware. The principle is the oxidation of the highly toxic cyanide group to the significantly less toxic cyanate ion using an alkaline solution of sodium hypochlorite (bleach).[5]
Causality: The reaction must be performed under strongly basic conditions (pH > 10) to ensure that any cyanide ions are not protonated, which would form volatile and extremely hazardous hydrogen cyanide gas.[2]
Required Reagents:
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Sodium Hypochlorite (NaOCl) solution (household bleach, typically 5-8%)
-
pH test strips or a pH meter
-
Stir plate and stir bar
Step-by-Step Methodology:
-
Preparation (in Fume Hood):
-
Place a suitably sized beaker containing a stir bar on a stir plate inside a chemical fume hood.
-
Add enough cold water to the beaker to fully dissolve or immerse the this compound waste. Begin stirring.
-
-
Alkalinization:
-
Slowly add 1 M NaOH solution to the aqueous waste while stirring.
-
Monitor the pH. Continue adding NaOH until the pH is stable at 10 or higher. This is a critical safety step.
-
-
Oxidation:
-
Slowly add the sodium hypochlorite (bleach) solution to the basic waste mixture. A common guideline is to add a significant excess, for example, approximately 50 mL of bleach for every gram of this compound.
-
Allow the reaction to stir at room temperature for at least 1-2 hours. Some protocols may recommend a longer reaction time to ensure complete destruction.
-
-
Verification (Optional but Recommended):
-
After the reaction time, the absence of cyanide can be verified using commercially available cyanide test strips. Consult your EHS department for guidance on this step.
-
-
Final Disposal:
-
The resulting solution, now containing cyanate and excess hypochlorite, should be neutralized to a pH of approximately 7 using a suitable acid (e.g., dilute hydrochloric or sulfuric acid) if required by your institution.[6]
-
This final aqueous solution must still be collected as hazardous waste. Transfer it to a properly labeled hazardous waste container for aqueous waste.[3][6] Do not pour it down the drain.
-
Protocol 2: Collection for Professional Disposal (Bulk Quantities)
Attempting to neutralize large quantities of this compound in a laboratory setting is extremely dangerous due to the potential for runaway reactions and the generation of large amounts of toxic gas. All bulk, unreacted this compound and concentrated solutions must be disposed of via your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[2][7]
Step-by-Step Methodology:
-
Waste Segregation:
-
Store all this compound waste in dedicated, clearly labeled, and sealed containers.[2]
-
Crucially, solid and liquid cyanide wastes must be stored separately. [2]
-
Contaminated solid waste (gloves, weigh paper, pipette tips) must also be collected in a separate, sealed container labeled as hazardous waste.[3][4]
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," "Toxic," and "this compound." Ensure the label complies with all institutional and EPA requirements.
-
-
Storage:
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a hazardous waste pickup.[2] Do not allow hazardous waste to accumulate.
-
Emergency Procedures in Case of a Spill or Exposure
In the event of an accident, immediate and correct action is critical.
-
Exposure:
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower or eyewash station. Remove all contaminated clothing.[2]
-
Inhalation: Move the affected person to fresh air immediately.
-
In all cases of suspected exposure, call emergency services (911) immediately. Do not wait for symptoms to develop. Inform them that a cyanide exposure has occurred.[2]
-
-
Spill:
-
Small Spill (inside fume hood): Decontaminate the area using the principles of Protocol 1. Absorb the spill with an inert material, treat the material with an alkaline bleach solution, and collect all materials as hazardous waste.[8]
-
Large Spill or Any Spill Outside a Fume Hood: Evacuate the laboratory immediately. Alert others in the area, close the doors, and contact your institution's EHS and emergency response team from a safe location.
-
By adhering to these procedures, you uphold the highest standards of laboratory safety, protecting yourself, your colleagues, and the environment.
References
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Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]
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Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
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This compound. PubChem, National Institutes of Health. [Link]
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Cyanide Compounds. U.S. Environmental Protection Agency (EPA). [Link]
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Cyanide Safe Use Guidelines. Columbia University, Environmental Health & Safety. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Proper disposal of chemicals - Cyanides. Sciencemadness Wiki. [Link]
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CYANIDES (as CN). Occupational Safety and Health Administration (OSHA). [Link]
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Cyanide Disposal Service For Businesses. Collect and Recycle. [Link]
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Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety. [Link]
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Cyanides Storage, Handling and General Use Information. University of Windsor, Chemical Control Centre. [Link]
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Navigating the Synthesis and Handling of Cyanoformamide: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of innovation in drug development. Cyanoformamide, a molecule of interest, presents a unique set of handling challenges due to its chemical structure, which incorporates both a reactive cyano group and a formamide moiety. This guide, developed by our senior application scientists, provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on personal protective equipment (PPE) and emergency preparedness. Our commitment is to empower researchers with the knowledge to manage chemical risks effectively, ensuring both personal safety and the integrity of their work.
Understanding the Hazard Profile of this compound
The cyano group is associated with high acute toxicity. Cyanide compounds can be rapidly fatal if ingested, inhaled, or absorbed through the skin.[1] They can react with acids or moisture to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[2] The early symptoms of cyanide exposure can include headache, dizziness, nausea, and rapid breathing, progressing quickly to convulsions, coma, and death.[3]
The formamide functional group introduces its own set of hazards. Formamide itself is a reproductive toxin and can cause irritation to the skin, eyes, and respiratory tract.[4] Upon heating, formamides can decompose to produce toxic gases, including carbon monoxide, ammonia, and hydrogen cyanide.[5][6] The combination of these two functional groups in this compound suggests a compound that is not only highly toxic but also potentially unstable under certain conditions.
Inferred Hazards of this compound:
| Hazard Category | Description | Primary Route of Exposure |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Ingestion, Dermal, Inhalation |
| Skin Corrosion/Irritation | May cause severe skin burns and eye damage. | Dermal, Ocular |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation |
| Reactivity | May react with acids, bases, oxidizing agents, and moisture to release toxic gases. May be thermally unstable. | Contact with incompatibles, elevated temperatures |
| Chronic Toxicity | Suspected of causing cancer and damaging fertility or the unborn child.[7] | Prolonged or repeated exposure |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following recommendations are based on the established protocols for handling highly toxic and reactive chemicals.
Hand Protection
Double gloving is required.[3] The inner glove should be a thin, nitrile glove, providing a primary barrier. The outer glove should be a chemical-resistant glove, such as butyl rubber or Viton®, which offers superior protection against a broader range of chemicals. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection
A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is strongly recommended.[8]
Eye and Face Protection
Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] A full-face shield must be worn over the safety goggles to protect against splashes to the face.[7]
Respiratory Protection
All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood.[2] In the event of a fume hood failure or a significant spill, a full-face respirator with a combination organic vapor/acid gas/particulate cartridge is necessary. For emergency situations, a self-contained breathing apparatus (SCBA) is required.
Operational Plan: Safe Handling and Storage
A meticulous operational plan is the foundation of a safe laboratory environment. The following procedural steps are designed to minimize the risk of exposure and accidents.
Designated Work Area
All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2] This area should be clearly marked with warning signs indicating the presence of a highly toxic substance.
Engineering Controls
A properly functioning chemical fume hood is the primary engineering control.[2] The fume hood's airflow should be verified before each use. An emergency eyewash station and safety shower must be located within a 10-second travel distance and be unobstructed.[7]
Storage
This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9] It must be stored separately from incompatible materials, especially acids, strong bases, and oxidizing agents, to prevent the release of hydrogen cyanide gas.[9] The storage container should be tightly sealed and clearly labeled.
Disposal Plan: Decontamination and Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Decontamination
All glassware and equipment that have come into contact with this compound must be decontaminated. A common method for decontaminating cyanide-containing materials is to rinse them with a freshly prepared solution of sodium hypochlorite (bleach) or hydrogen peroxide, which oxidizes the cyanide to the less toxic cyanate.[10] This process should be carried out in a chemical fume hood.
Waste Disposal
All solid and liquid waste containing this compound must be collected in designated, labeled, and sealed hazardous waste containers.[11] Empty containers that held this compound should also be treated as hazardous waste.[9] Never dispose of this compound down the drain.[10] All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office.
Emergency Response Plan
Immediate and correct action is crucial in the event of an emergency involving this compound.
Spill Response
In the case of a small spill contained within the chemical fume hood, trained personnel wearing appropriate PPE can use a commercial spill kit to absorb the material. The contaminated absorbent must be collected in a sealed hazardous waste container. For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult or has stopped, administer oxygen and perform artificial respiration if trained to do so. Do not perform mouth-to-mouth resuscitation.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision-making and action steps for safely handling this compound.
Caption: A workflow diagram outlining the key stages of safe this compound handling.
References
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
- Sigma-Aldrich. (2025). Aldrich C87908 - SAFETY DATA SHEET.
- University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
- Health Safety & Wellbeing. (n.d.). First aid for cyanide exposure - OHS Information Sheet.
- Centers for Disease Control and Prevention. (2024). Cyanide | Chemical Emergencies.
- ResearchGate. (2025). Theoretical Study of Formamide Decomposition Pathways.
- Royal Society of Chemistry. (n.d.). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Environmental Health & Safety. (n.d.). Cyanide Standard Operating Procedure Template.
- PubChem. (n.d.). This compound.
- CAMEO Chemicals. (n.d.). FORMAMIDE.
- Medscape. (2025). Cyanide Toxicity Treatment & Management.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- The University of Queensland. (n.d.). Working Safely with Cyanide Guideline.
- United Chemical. (2025). Crucial Safety Measures When Working with Sodium Cyanide.
- Harrell Industries. (2015). SAFETY DATA SHEET - Formamide.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Sodium Cyanide.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- CAMEO Chemicals. (n.d.). CYANAMIDE.
- Chem Service. (2016). SAFETY DATA SHEET - Cinnamamide.
- Hands-On Labs, LLC. (2015, February 5). HOL how to video Dispose Chemicals [Video]. YouTube.
Sources
- 1. uwm.edu [uwm.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. Safety of Cyanamide_Chemicalbook [chemicalbook.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. ohsa.mt [ohsa.mt]
- 9. uwindsor.ca [uwindsor.ca]
- 10. This compound | C2H2N2O | CID 78077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. Determination of cyanocobalamin by thermal decomposition of the cyano group using an ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
